(S)-1-Boc-3-butyl-piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-butylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-11-10-15(9-8-14-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNICOTLOPCODTO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647561 | |
| Record name | tert-Butyl (3S)-3-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928025-60-9 | |
| Record name | 1,1-Dimethylethyl (3S)-3-butyl-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3S)-3-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Aliphatic Sentinel: A Technical Guide to (S)-1-Boc-3-butyl-piperazine in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, a six-membered heterocycle whose unique physicochemical properties have made it a cornerstone of numerous blockbuster drugs.[1][2] Its two nitrogen atoms offer sites for hydrogen bonding, enhancing solubility and bioavailability, while the ring's conformational flexibility allows it to present substituents to biological targets in a precise three-dimensional arrangement.[2] This guide delves into a specific, high-value derivative: (S)-1-Boc-3-butyl-piperazine. We will explore its chemical properties, synthesis, and critical role as a chiral building block, providing the technical insights necessary for its effective application in the synthesis of complex pharmaceutical agents.
Core Chemical and Physical Properties
This compound, systematically named (S)-tert-Butyl 3-butylpiperazine-1-carboxylate, is a chiral molecule whose utility is defined by its distinct structural features: a piperazine core, a stereochemically defined center at the C-3 position bearing a butyl group, and a tert-butyloxycarbonyl (Boc) protecting group on one of the ring nitrogens. This combination makes it an ideal intermediate for multi-step syntheses where stereochemical control and selective functionalization are paramount.[3]
Identification and Key Physicochemical Data
The fundamental properties of this compound are summarized below. While experimental data for some properties, such as melting and boiling points, are not widely published, data from close analogs and computational predictions provide a reliable profile for handling and reaction planning.
| Property | Value | Source(s) |
| CAS Number | 928025-60-9 | [3] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [3] |
| Molecular Weight | 242.36 g/mol | [3] |
| Appearance | Predicted: Colorless to light yellow oil/solid | - |
| Purity | ≥95% - 97% (Commercially available) | [3] |
| Boiling Point | 320.5 ± 17.0 °C (Predicted) | [4] |
| Density | 0.964 g/cm³ (Predicted) | [4] |
| TPSA (Topological Polar Surface Area) | 41.57 Ų | [5] |
| LogP (Octanol-Water Partition Coefficient) | 2.38 (Predicted) | [5] |
| Storage Conditions | 2-8°C, protect from light | [3][5] |
Note: The physical properties of the closely related analog, (S)-1-Boc-3-methylpiperazine, are reported as a white powder or oily solid with a melting point of 38-41°C, suggesting the butyl derivative may also be a low-melting solid or viscous oil at room temperature.[6]
The Role of Chirality and Structure in Application
The specific configuration and substituents of this compound are not arbitrary; they are deliberately designed features that address key challenges in medicinal chemistry.
-
The (S)-Stereocenter: Biological systems are inherently chiral. The therapeutic efficacy of a drug often depends on the precise orientation of its functional groups within a target's binding site. Using an enantiomerically pure starting material like the (S)-isomer ensures that the final active pharmaceutical ingredient (API) is also stereochemically pure, avoiding potential off-target effects or reduced potency from an unwanted enantiomer.[7]
-
The C-3 Butyl Group: The introduction of an alkyl group directly onto the piperazine carbon skeleton, rather than the more common N-substitution, offers a distinct vector for molecular exploration.[1] The butyl group provides a significant hydrophobic moiety that can be crucial for establishing van der Waals interactions within the hydrophobic pockets of enzyme active sites or receptors. This is particularly relevant in the design of kinase inhibitors, where such interactions can significantly enhance binding affinity and selectivity.[3][8]
-
The N-1 Boc Group: The Boc protecting group is essential for synthetic control. It deactivates the N-1 nitrogen, preventing it from participating in reactions while leaving the N-4 nitrogen's lone pair of electrons available for nucleophilic attack or coupling reactions.[] This strategy allows for the sequential, controlled addition of different substituents to the two distinct nitrogen atoms of the piperazine ring. The Boc group is also favored for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[10]
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Figure 2: Generalized synthetic workflow for this compound.
Step-by-Step Conceptual Protocol:
-
Synthesis of (S)-3-butylpiperazine (The Chiral Core):
-
Rationale: The most critical step is establishing the stereocenter. Asymmetric synthesis is preferred over classical resolution to avoid discarding 50% of the material. A method like the asymmetric palladium-catalyzed allylic alkylation of piperazin-2-ones, followed by reduction, provides a modern and efficient route to such chiral piperazines.[2][6] This approach creates the chiral center catalytically, ensuring high enantiomeric excess.
-
Methodology:
-
Select an appropriate N-protected piperazin-2-one substrate.
-
Perform an asymmetric allylic alkylation using a palladium catalyst and a chiral ligand (e.g., a PHOX-type ligand) to introduce the butyl group at the C-3 position.[6]
-
Reduce the ketone of the resulting piperazin-2-one (e.g., using LiAlH₄ or another powerful reducing agent) to yield the piperazine ring.
-
Remove any protecting groups used in the initial steps to yield free (S)-3-butylpiperazine.
-
Selective N-1 Boc Protection:
-
Rationale: With the free diamine in hand, one nitrogen must be selectively protected. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for this transformation due to its high efficiency and clean reaction profile.[11] The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
-
Methodology:
-
Dissolve (S)-3-butylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a base, such as triethylamine or sodium hydroxide, to the solution.
-
Slowly add one equivalent of di-tert-butyl dicarbonate, often as a solution, while maintaining a controlled temperature (e.g., 0°C to room temperature).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Perform an aqueous workup to remove salts and excess reagents.
-
Purify the crude product via flash column chromatography on silica gel to isolate the desired this compound regioisomer.
Representative Spectroscopic Characterization
No definitive, published NMR spectrum for this specific compound is available. However, based on the known chemical shifts of its constituent parts, a predicted ¹H NMR spectrum can be outlined. This serves as a crucial guide for chemists to confirm the identity and purity of their synthesized material.[7][12]
Predicted ¹H NMR (in CDCl₃):
-
~3.8 - 4.2 ppm (broad multiplet, ~2H): Protons on the piperazine ring adjacent to the Boc-protected nitrogen (e.g., C2-Heq, C6-Heq). These are deshielded by the electron-withdrawing carbamate.
-
~2.6 - 3.1 ppm (multiplets, ~5H): Remaining piperazine ring protons (CH and CH₂). The proton at the chiral center (C3-H) would be within this region.
-
~1.6 - 1.8 ppm (broad singlet, 1H): The proton on the free amine (N4-H). This peak is often broad and can exchange with D₂O.
-
1.46 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This is a highly characteristic and diagnostic signal.[13]
-
~1.2 - 1.6 ppm (multiplet, 6H): The three methylene (CH₂) groups of the butyl chain.
-
~0.9 ppm (triplet, 3H): The terminal methyl (CH₃) group of the butyl chain.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from N-Boc-piperazine and piperazine itself provide a strong basis for safe handling protocols.[10][14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[3]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a respirator may be necessary.[3]
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Use non-sparking tools and prevent electrostatic discharge.[3]
-
Wash hands thoroughly after handling.
-
Storage:
Conclusion: A Key Player in Advanced Synthesis
This compound represents more than just another chemical intermediate. It is an enabling tool for the modern medicinal chemist. Its pre-defined stereochemistry and orthogonal protecting group strategy allow for the rational and efficient construction of complex molecules designed to interact with specific biological targets. The presence of the C-3 butyl group provides a distinct hydrophobic element, opening up avenues for enhancing binding affinity and selectivity in challenging targets like protein kinases. As the demand for more sophisticated and specific therapeutics grows, the strategic application of such precisely engineered building blocks will remain integral to the discovery and development of next-generation medicines.
References
- 1. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. N-Boc-Piperazine [prometheatechsynth.com]
- 5. 1589082-06-3|(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. acdlabs.com [acdlabs.com]
- 14. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
The Strategic Application of (S)-1-Boc-3-butyl-piperazine in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth technical overview of (S)-1-Boc-3-butyl-piperazine (CAS Number: 928025-60-9), a chiral building block of significant interest in pharmaceutical research and development. We will explore its chemical properties, synthesis, and reactivity, with a focus on its practical application in the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic strategies.
Core Compound Properties and Significance
This compound is a mono-Boc-protected piperazine derivative featuring a butyl group at the C-3 position with a defined (S)-stereochemistry. This specific arrangement of functional groups makes it a valuable asset in medicinal chemistry for several key reasons:
-
Chiral Integrity: The (S)-configuration at the C-3 position is crucial for achieving stereospecific interactions with biological targets. Utilizing an enantiomerically pure building block like this eliminates the need for challenging chiral separations later in the synthetic sequence, saving time and resources.[1]
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on one nitrogen atom allows for selective functionalization of the unprotected secondary amine. This orthogonal protection strategy is fundamental for the regioselective elaboration of the piperazine scaffold.
-
Privileged Scaffold: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs targeting various diseases, including those affecting the central nervous system (CNS), as well as kinase inhibitors for oncology and treatments for metabolic disorders.[2][3] The butyl substituent provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties such as cell permeability and metabolic stability.
Physicochemical and Safety Data Summary
| Property | Value | Reference(s) |
| CAS Number | 928025-60-9 | [1] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [1] |
| Molecular Weight | 242.36 g/mol | [1] |
| Appearance | Oil | [4] |
| Storage Temperature | 2-8°C, protect from light | [1][5] |
| Boiling Point | 320.5 ± 17.0 °C at 760 mmHg | [4] |
| Flash Point | 147.7 ± 20.9 °C | [4] |
| Purity (Typical) | ≥95% | [5] |
| Safety Hazards | Irritant. Causes skin and eye irritation. | [4] |
| Precautionary Statements | P264, P280, P302+P352, P362 | [4] |
Synthesis and Stereochemical Control
A plausible and field-proven approach for the synthesis of chiral 2-substituted piperazines starts from readily available α-amino acids.[6] This methodology ensures high enantiomeric purity of the final product.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Selective Mono-Boc Protection of a 3-Alkylpiperazine (Adapted from a similar synthesis)
This protocol describes the selective protection of the less sterically hindered nitrogen in a 3-alkylpiperazine.
Materials:
-
(S)-3-butylpiperazine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-3-butylpiperazine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O in DCM to the cooled piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for the butyl derivative is not publicly available, the expected chemical shifts can be extrapolated from structurally similar compounds. For instance, the proton and carbon signals of the piperazine ring and the Boc protecting group would exhibit characteristic patterns.
Reference NMR Data for a Structurally Similar Compound:
The following data for a similar C-alkylated N-Boc-piperazine can serve as a guide for spectral interpretation.[7]
-
¹H-NMR (500 MHz, CDCl₃): The spectrum would be expected to show multiplets for the piperazine ring protons, a singlet for the Boc group's tert-butyl protons at approximately 1.46 ppm, and signals corresponding to the butyl group.
-
¹³C-NMR (126 MHz, CDCl₃): Characteristic peaks would include the carbonyl of the Boc group around 155.0 ppm, the quaternary carbon of the Boc group around 79.3 ppm, the methyl carbons of the Boc group around 28.7 ppm, and signals for the piperazine ring and butyl group carbons.
Chromatographic and Mass Spectrometric Analysis
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid modifier like formic acid, is typically effective.[8][9]
Mass spectrometry (MS), often coupled with LC (LC-MS), is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the compound is expected to be detected as its protonated molecule [M+H]⁺.
Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The unprotected secondary amine is a nucleophile that can participate in a variety of bond-forming reactions, while the Boc-protected nitrogen is unreactive under these conditions.
Key Transformations
Caption: Key reactions of this compound.
Experimental Protocol: N-Boc Deprotection
The removal of the Boc group is a critical step to unmask the second nitrogen atom for further functionalization. This is typically achieved under acidic conditions.
Materials:
-
N-Boc protected piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in DCM in a round-bottom flask.
-
Add TFA (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine.
Applications in Drug Discovery
The piperazine moiety is a common feature in a multitude of clinically successful drugs.[10] The introduction of a chiral center at the C-3 position, as in this compound, allows for the exploration of three-dimensional chemical space, which can lead to improved potency and selectivity of drug candidates.
While a specific, publicly disclosed drug synthesized from the butyl derivative is not readily identifiable, its structural motifs are present in various classes of therapeutic agents. For instance, substituted piperazines are key components of numerous kinase inhibitors used in oncology. The butyl group can occupy a hydrophobic pocket in the kinase active site, contributing to binding affinity. In the realm of CNS disorders, the lipophilicity imparted by the butyl group can be advantageous for crossing the blood-brain barrier.
The general synthetic utility of chiral 3-alkyl-piperazines is exemplified in the synthesis of complex molecules where the piperazine serves as a central scaffold connecting different pharmacophoric elements.
Conclusion
This compound is a strategically important chiral building block for modern drug discovery. Its pre-defined stereochemistry and orthogonal protecting group scheme provide a reliable and efficient route to complex, enantiomerically pure piperazine-containing molecules. The principles and protocols outlined in this guide are intended to empower researchers to effectively utilize this versatile intermediate in the design and synthesis of the next generation of therapeutic agents. As the demand for more sophisticated and highly specific drugs continues to grow, the importance of such well-defined chiral building blocks will undoubtedly increase.
References
- 1. This compound [myskinrecipes.com]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 928025-60-9 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
Synthesis of (S)-1-Boc-3-butyl-piperazine
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing (S)-1-Boc-3-butyl-piperazine, a valuable chiral building block in modern drug discovery. The piperazine scaffold is a privileged structure in medicinal chemistry, and the introduction of stereocenters on the carbon framework offers an avenue to explore three-dimensional chemical space, enhancing molecular recognition and pharmacological properties.[1] This document details a robust and rational synthetic pathway starting from the readily available chiral pool starting material, (S)-2-aminohexanoic acid (L-norleucine). We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present a framework for the characterization of the target molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of organic and medicinal chemistry.
Introduction: The Significance of Chiral Piperazines
The piperazine ring is the third most common nitrogen-containing heterocycle found in FDA-approved drugs, integral to the structure of numerous blockbuster pharmaceuticals targeting a wide array of diseases.[1] Traditionally, the chemical diversity of these molecules has been limited to substitutions on the nitrogen atoms. However, the functionalization of the carbon atoms of the piperazine ring, particularly the introduction of defined stereocenters, represents a significant and underexplored opportunity to develop novel therapeutic agents with improved potency and selectivity.[1][2]
This compound is a key intermediate that combines the piperazine core's favorable pharmacokinetic properties with a specific stereoisomerism and a lipophilic butyl side chain. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the second nitrogen, making it a versatile precursor for library synthesis and lead optimization in drug discovery programs.[3]
Strategic Analysis of Synthesis
Several synthetic strategies can be envisioned for the construction of chiral 3-substituted piperazines. The optimal choice depends on factors such as the availability of starting materials, scalability, cost, and stereochemical control.
-
Asymmetric Synthesis from Achiral Precursors: Methods such as catalytic asymmetric hydrogenation of pyrazine precursors can yield chiral piperazines.[4][5] While elegant, these methods often require specialized catalysts and optimization for each specific substrate.
-
Direct C-H Functionalization: Recent advances have enabled the direct functionalization of the C-H bonds of a pre-formed N-Boc-piperazine ring.[2] This can be achieved through deprotonation with a strong base followed by trapping with an electrophile. However, achieving high enantioselectivity for the 3-position without a directing group can be challenging.
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from the "chiral pool," such as α-amino acids, is one of the most reliable and straightforward strategies to ensure the correct absolute stereochemistry in the final product.[6][7] This approach anchors the desired stereocenter from the very beginning of the synthetic sequence.
This guide will focus on the chiral pool strategy , outlining a robust and logical pathway from L-norleucine ((S)-2-aminohexanoic acid).[8][9]
Recommended Synthetic Pathway from L-Norleucine
The proposed synthesis transforms L-norleucine into the target molecule through a linear sequence of six key transformations. This pathway is designed for stereochemical fidelity, high yields, and operational simplicity.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: N-Boc Protection of L-Norleucine
Causality: The protection of the amino group is the crucial first step to prevent its interference in the subsequent reduction of the carboxylic acid. The Boc group is chosen for its stability under the planned reaction conditions and its ease of removal under acidic conditions if needed later.
Protocol:
-
Suspend L-norleucine (1.0 equiv.) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 equiv.) and stir until a clear solution is obtained.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield N-Boc-L-norleucine as a white solid or viscous oil.
| Reagent | Molar Equiv. | Purpose |
| L-Norleucine | 1.0 | Starting Material |
| Dioxane/Water | - | Solvent System |
| NaOH | 2.5 | Base to deprotonate amino acid |
| Boc₂O | 1.1 | Boc-protecting agent |
| 1 M HCl | As needed | Acidification for workup |
| Ethyl Acetate | - | Extraction Solvent |
Step 2: Reduction to (S)-N-Boc-2-aminohexanol
Causality: The carboxylic acid is reduced to a primary alcohol, which can then be converted into a leaving group for the introduction of the second nitrogen atom. Borane-THF complex (BH₃·THF) is an effective and selective reducing agent for this transformation, avoiding side reactions with the Boc protecting group.
Protocol:
-
Dissolve N-Boc-L-norleucine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add BH₃·THF (1.0 M solution in THF, 1.5 equiv.) dropwise via a syringe.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude amino alcohol, which can often be used in the next step without further purification.
| Reagent | Molar Equiv. | Purpose |
| N-Boc-L-norleucine | 1.0 | Substrate |
| Anhydrous THF | - | Solvent |
| BH₃·THF (1.0 M) | 1.5 | Reducing Agent |
| Methanol | As needed | Quenching Agent |
Step 3: Tosylation of the Primary Alcohol
Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group for the subsequent nucleophilic substitution (Sₙ2) reaction. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.
Protocol:
-
Dissolve (S)-N-Boc-2-aminohexanol (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add pyridine (3.0 equiv.) followed by p-toluenesulfonyl chloride (TsCl, 1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure tosylate.
| Reagent | Molar Equiv. | Purpose |
| (S)-N-Boc-2-aminohexanol | 1.0 | Substrate |
| Anhydrous DCM | - | Solvent |
| Pyridine | 3.0 | Base and Catalyst |
| p-Toluenesulfonyl chloride (TsCl) | 1.5 | Tosylating Agent |
Step 4 & 5: Azide Formation and Reduction to Diamine
Causality: This two-step sequence is a reliable method for converting an alcohol into a primary amine with inversion of configuration (though in this case, the substitution is at a primary carbon, so stereochemistry at C2 is unaffected). Sodium azide is an excellent nucleophile for displacing the tosylate, and the resulting azide is cleanly reduced to an amine via catalytic hydrogenation.
Protocol (Step 4 - Azidation):
-
Dissolve the tosylate from Step 3 (1.0 equiv.) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 equiv.) to the solution.
-
Heat the mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers thoroughly with water and brine to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate to yield the crude azide, which is typically used directly in the next step.
Protocol (Step 5 - Reduction):
-
Dissolve the crude azide from Step 4 in methanol or ethanol.
-
Add Palladium on carbon (10% Pd/C, 5-10 mol %).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide peak at ~2100 cm⁻¹).
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate to yield the desired N-Boc-protected 1,2-diamine.
| Reagent | Molar Equiv. | Purpose |
| Tosylate | 1.0 | Substrate |
| Sodium Azide (NaN₃) | 3.0 | Nucleophile |
| DMF | - | Solvent |
| 10% Pd/C | 0.05 - 0.1 | Hydrogenation Catalyst |
| Hydrogen (H₂) | Excess | Reducing Agent |
Step 6 & 7: Diketopiperazine Formation and Reduction
Causality: This is a classic and robust method for forming the piperazine ring from a 1,2-diamine. Reaction with diethyl oxalate forms a stable six-membered diketopiperazine intermediate, which can be powerfully reduced to the desired piperazine using a strong hydride reagent like Lithium Aluminum Hydride (LiAlH₄).
Protocol (Step 6 - Cyclization):
-
Dissolve the diamine from Step 5 (1.0 equiv.) in ethanol.
-
Add diethyl oxalate (1.1 equiv.) and heat the mixture to reflux for 6-12 hours. A precipitate of the diketopiperazine should form.
-
Cool the reaction mixture, collect the solid product by filtration, and wash with cold ethanol.
-
Dry the solid under vacuum to obtain (S)-5-butylpiperazine-2,3-dione. Note: This step removes the Boc group.
Protocol (Step 7 - Reduction):
-
Carefully add the diketopiperazine (1.0 equiv.) in portions to a stirred suspension of LiAlH₄ (4.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere.
-
After the addition, heat the mixture to reflux and stir for 12-24 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF.
-
Concentrate the filtrate to yield crude (S)-2-butylpiperazine.
| Reagent | Molar Equiv. | Purpose |
| Diamine | 1.0 | Substrate |
| Diethyl Oxalate | 1.1 | Cyclizing Agent |
| LiAlH₄ | 4.0 | Reducing Agent |
| Anhydrous THF | - | Solvent |
Step 8: Regioselective Mono-N-Boc Protection
Causality: The final step is to protect one of the two non-equivalent nitrogens in (S)-2-butylpiperazine. The N1 nitrogen is adjacent to the chiral center and is more sterically hindered than the N4 nitrogen. Therefore, reaction with one equivalent of Boc₂O at low temperature is expected to selectively protect the less hindered N4 position, yielding the desired regioisomer. However, the product is named according to IUPAC rules, which results in the name this compound.
Protocol:
-
Dissolve (S)-2-butylpiperazine (1.0 equiv.) in DCM and cool to 0 °C.
-
Add a solution of Boc₂O (1.0 equiv.) in DCM dropwise over 1-2 hours.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction carefully by TLC or LC-MS to maximize the formation of the mono-protected product and minimize the di-protected byproduct.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to separate the desired mono-Boc product from any starting material and di-Boc byproduct.
Caption: Rationale for regioselective Boc protection.
Characterization and Quality Control
A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and stereochemical integrity.
| Technique | Purpose | Expected Results |
| NMR Spectroscopy | Structural Elucidation | ¹H NMR: Signals corresponding to the butyl chain, piperazine ring protons, and the t-butyl group of the Boc protector. ¹³C NMR: Resonances for all unique carbons. |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of C₁₃H₂₆N₂O₂ (e.g., [M+H]⁺ at m/z 243.20). |
| Chiral HPLC/SFC | Enantiomeric Purity | A single major peak on a suitable chiral stationary phase, confirming high enantiomeric excess (ee%). |
| Optical Rotation | Confirmation of Stereochemistry | Measurement of the specific rotation [α]ᴅ, which should be non-zero and consistent for the (S)-enantiomer. |
Conclusion
The synthesis of enantiomerically pure this compound is a key enabling step for the development of novel, three-dimensional pharmacophores. The chiral pool-based strategy presented in this guide, starting from L-norleucine, offers a reliable, logical, and scalable route. Each step is based on well-established and high-yielding transformations in organic chemistry, providing a robust framework for researchers in the pharmaceutical sciences. By understanding the causality behind each experimental choice, scientists can troubleshoot and adapt these protocols to synthesize a wide range of valuable chiral piperazine derivatives.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 7. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Norleucine - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
Chiral building blocks in organic synthesis
Define Chiral Building Blocks
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Outline Initial Guide Structure
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Investigate Key Strategies
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Exploring Chirality's Role
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Expanding on Methods
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Deepening Technical Understanding
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Gathering Experimental Protocols
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Reviewing Asymmetric Synthesis
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Analyzing Chiral Catalysis
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Compiling Data & Planning
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The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs stems from a unique combination of favorable physicochemical properties, synthetic versatility, and the ability to engage with a wide array of biological targets.[3] The two basic nitrogen atoms enhance aqueous solubility and bioavailability, crucial for optimizing pharmacokinetic profiles.[4][5] Furthermore, the stable chair conformation provides a rigid, predictable framework for orienting pharmacophoric groups, while the synthetic tractability of the nitrogen atoms allows for extensive derivatization to fine-tune potency, selectivity, and ADME properties.[6][7] This guide provides a comprehensive technical overview of the role of piperazine derivatives in medicinal chemistry, covering their fundamental properties, diverse therapeutic applications, key structure-activity relationships (SAR), and practical experimental methodologies. We explore their impact across major disease areas, including central nervous system disorders, oncology, and infectious diseases, underscoring the scaffold's enduring importance in the discovery and development of novel therapeutic agents.[8][9]
Part 1: The Piperazine Core - A Privileged Scaffold in Drug Design
Introduction to the Piperazine Moiety
Piperazine is a saturated heterocycle that exists predominantly in a chair conformation to minimize steric strain. This structural rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target and provides a stable anchor for appended functional groups. The two nitrogen atoms are the core of its chemical personality. They can be unsubstituted, mono-substituted, or di-substituted, offering medicinal chemists precise control over the molecule's final properties and biological activity.[10]
Physicochemical Properties and Pharmacokinetic Impact
The incorporation of a piperazine moiety profoundly influences a molecule's drug-like properties. The two nitrogen atoms (typical pKa values in the range of 6-9) are often protonated at physiological pH. This basicity is a critical tool for modulating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Solubility and Bioavailability: Protonation of the piperazine nitrogens significantly increases aqueous solubility, which is often a limiting factor in drug development. This property frequently leads to improved oral bioavailability.[4][5]
-
Target Engagement: The nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons (in mono-substituted or unsubstituted piperazines) can act as hydrogen bond donors. These interactions are fundamental to high-affinity binding with biological targets like enzymes and receptors.[11]
-
Blood-Brain Barrier (BBB) Penetration: While increased polarity can hinder BBB penetration, the piperazine scaffold is a common feature in centrally-acting drugs.[12] Medicinal chemists can modulate lipophilicity by carefully selecting substituents on the nitrogen atoms to strike the delicate balance required for CNS exposure.[13][14]
Synthetic Tractability
The piperazine core is synthetically accessible and readily derivatized, making it ideal for building large compound libraries for high-throughput screening and lead optimization.[7] Classical synthesis often involves the condensation of ethylenediamine with bifunctional compounds.[7] Modern methods, including Buchwald-Hartwig amination and C-H functionalization, have further expanded the synthetic toolbox, allowing for the creation of complex and novel derivatives.[15][16]
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 16. gyanvihar.org [gyanvihar.org]
A Comprehensive Technical Guide to (S)-tert-Butyl 3-butylpiperazine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of (S)-tert-Butyl 3-butylpiperazine-1-carboxylate, a chiral N-Boc-protected piperazine derivative. While direct synonyms for this specific molecule are not prevalent in commercial or academic literature, this guide will refer to it by its systematic IUPAC name and explore its identity within the broader class of 3-substituted piperazine scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, and potential applications, grounded in established chemical principles and analogous compounds.
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3] Its prevalence is attributed to several key factors:
-
Physicochemical Properties: The two nitrogen atoms within the piperazine ring can be modulated to fine-tune the aqueous solubility and lipophilicity of a drug candidate, which are critical parameters for optimizing pharmacokinetic profiles.[4]
-
Structural Versatility: The piperazine core serves as a versatile linker or scaffold, allowing for the precise spatial orientation of pharmacophoric groups to effectively interact with biological targets.[5]
-
Synthetic Tractability: A wide array of synthetic methodologies has been developed for the functionalization of the piperazine ring, making it an attractive component for molecular design and synthesis.[4]
The introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, as in N-Boc-piperazine, is a common strategy to enable selective functionalization of the second nitrogen atom.[6] This approach is fundamental in the synthesis of complex molecules.[6] The subject of this guide, (S)-tert-Butyl 3-butylpiperazine-1-carboxylate, represents a chiral, 3-substituted iteration of this important building block, offering a unique three-dimensional structure for probing biological targets.
Nomenclature and Chemical Properties
| Identifier | Value |
| IUPAC Name | (S)-tert-butyl 3-butylpiperazine-1-carboxylate |
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Molecular Weight | 242.36 g/mol |
| CAS Number | Not assigned (as of the latest data) |
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 250 °C at 760 mmHg (estimated) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol, ethyl acetate) |
Synthesis of (S)-tert-Butyl 3-butylpiperazine-1-carboxylate: A Proposed Retrosynthetic Approach
While a specific, published synthesis for (S)-tert-Butyl 3-butylpiperazine-1-carboxylate is not available, a robust synthetic strategy can be devised based on established methodologies for analogous 3-substituted piperazines. The following retrosynthetic analysis outlines a plausible approach starting from a chiral amino acid.
Caption: Retrosynthetic analysis for (S)-tert-Butyl 3-butylpiperazine-1-carboxylate.
Experimental Protocol: A Proposed Multi-Step Synthesis
The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of the target compound.
Step 1: Reduction of (S)-Norleucine to (S)-2-Aminohexan-1-ol
-
Suspend (S)-Norleucine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LAH) (2.0 eq) in THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (S)-2-aminohexan-1-ol, which can be used in the next step without further purification.
Step 2: Synthesis of the Piperazine Ring
A multi-step process involving the reaction of (S)-2-aminohexan-1-ol with a protected aminoacetaldehyde equivalent followed by cyclization would be a plausible route. A more direct approach could involve a double reductive amination with glyoxal or a protected equivalent, though this may be challenging to control selectively. A more robust method would be the alkylation of a chiral diamine precursor.
Step 3: N-Boc Protection of (S)-2-Butylpiperazine
-
Dissolve the crude (S)-2-butylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-tert-Butyl 3-butylpiperazine-1-carboxylate.
Characterization and Quality Control
The structural confirmation and purity assessment of the final compound are critical. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of the butyl group, the piperazine ring protons, and the tert-butyl group of the Boc protecting group. The integration of the signals will correspond to the number of protons in each environment.
-
¹³C NMR will show the characteristic signals for the carbonyl of the carbamate, the quaternary carbon and methyls of the Boc group, and the carbons of the butyl and piperazine moieties.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (S)-enantiomer, analysis on a suitable chiral stationary phase is essential.
Applications in Drug Discovery and Medicinal Chemistry
(S)-tert-Butyl 3-butylpiperazine-1-carboxylate is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The presence of the chiral center and the butyl group can provide specific steric and lipophilic interactions with biological targets.
Workflow for Library Synthesis:
Caption: General workflow for the diversification of the piperazine scaffold.
The free secondary amine of the deprotected (S)-2-butylpiperazine can be functionalized through various reactions to generate a library of compounds for screening:
-
Amide Coupling: Reaction with a diverse set of carboxylic acids to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to introduce aromatic substituents.[7]
These derivatization strategies allow for the exploration of the structure-activity relationship (SAR) around the piperazine core, which is a fundamental process in lead optimization.
Conclusion
(S)-tert-Butyl 3-butylpiperazine-1-carboxylate, while not a commonly cataloged chemical, represents a structurally interesting and synthetically accessible building block for drug discovery. Its chirality and substitution pattern offer the potential for novel interactions with biological targets. This guide has provided a comprehensive overview of its likely properties, a plausible synthetic route based on established chemical principles, and a clear path for its application in the generation of diverse chemical libraries. The protocols and workflows described herein are intended to empower researchers to synthesize and utilize this and similar N-Boc-protected piperazine derivatives in their quest for new therapeutic agents.
References
- 1. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]
- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Physical Properties of Boc-Protected Piperazines
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the core physical properties of tert-butoxycarbonyl (Boc)-protected piperazines, a class of chemical intermediates paramount in modern medicinal chemistry and drug development. The introduction of the Boc protecting group significantly alters the physicochemical characteristics of the parent piperazine ring, influencing its solubility, thermal behavior, and spectroscopic profile. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for efficient process development, formulation design, and quality control in the pharmaceutical industry. This document synthesizes theoretical principles with practical, field-proven methodologies for the accurate determination of these properties, aiming to equip researchers with the knowledge to optimize the handling, reaction, and application of these versatile building blocks.
Introduction: The Strategic Role of the Boc Group in Piperazine Chemistry
Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, renowned for their presence in a wide array of bioactive molecules targeting central nervous system (CNS) disorders, infectious diseases, and oncology. The symmetrical nature of piperazine, with its two secondary amine functionalities, presents a synthetic challenge: achieving selective functionalization. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group that temporarily masks one of the piperazine nitrogens, rendering it significantly less nucleophilic.[1] This strategic protection allows for controlled, stepwise synthesis, enabling the construction of complex molecular architectures.[2][3][4]
However, the installation of the bulky, lipophilic Boc group profoundly impacts the molecule's physical properties. These changes dictate how the compound behaves during synthesis, purification, and formulation. This guide will systematically dissect these properties, providing both the foundational data and the experimental context necessary for their reliable assessment.
Core Physical Properties of 1-Boc-Piperazine
1-Boc-piperazine (also known as tert-butyl 1-piperazinecarboxylate) is the most common and foundational Boc-protected piperazine. Its physical properties serve as a benchmark for understanding more complex derivatives.
Table 1: Key Physical Properties of 1-Boc-Piperazine
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈N₂O₂ | [2][5] |
| Molecular Weight | 186.25 g/mol | [2][5][6][7] |
| Appearance | White to light yellow crystalline powder or waxy solid. | [1][2][8][9] |
| Melting Point | 43-49 °C (109.4-120.2 °F) | [1][2][3][6][8][10] |
| Boiling Point | ~258 °C (496.4 °F) at 760 mmHg | [2][3][8][9] |
| Density | ~1.03 g/cm³ | [2][3][6][8][9] |
| Flash Point | ~109.8 °C (229.6 °F) | [2][3][8][9] |
Solubility Profile: Navigating Polarity
The solubility of a drug intermediate is a critical parameter that influences reaction conditions, purification strategies, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).[11][12]
The Influence of the Boc Group on Solubility
The Boc group is inherently non-polar and sterically bulky. Its presence on the piperazine ring has two primary effects:
-
Decreased Aqueous Solubility: The large tert-butyl group significantly increases the lipophilicity of the molecule, reducing its ability to form favorable hydrogen bonds with water. Consequently, 1-Boc-piperazine is sparingly soluble in water.[4][13]
-
Increased Organic Solubility: The molecule's overall non-polar character is enhanced, leading to good solubility in a range of common organic solvents.
Typical Solvents for Boc-Protected Piperazines:
-
High Solubility: Dichloromethane (DCM), Chloroform, Methanol, Ethanol, Ethyl Acetate, Dimethyl Sulfoxide (DMSO).[3][4][7][14]
This solubility profile is advantageous for many organic reactions and for purification techniques like silica gel chromatography.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining the thermodynamic equilibrium solubility of a compound.[16] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation: Add an excess amount of the Boc-protected piperazine derivative to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed, screw-cap vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) is highly recommended.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: A stepwise workflow for determining thermodynamic solubility.
Thermal Properties: Melting and Boiling Points
Thermal properties are crucial indicators of purity and stability. The melting point, in particular, is a fundamental characteristic used for compound identification and quality assessment.
Understanding the Melting Point of Boc-Piperazines
1-Boc-piperazine is a crystalline solid at room temperature.[2][8] A pure, crystalline organic compound typically exhibits a sharp melting point range of 0.5-1.0 °C. Impurities will depress the melting point and broaden the melting range.[17] The reported melting point for 1-Boc-piperazine is consistently in the range of 43-49 °C, which is relatively low, indicating that the intermolecular forces in the crystal lattice are not exceptionally strong.
Experimental Protocol: Melting Point Determination (Capillary Method)
The capillary method is the standard pharmacopeial technique for melting point determination.[18]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush coarse crystals in a mortar and pestle.[18]
-
Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed bottom on a hard surface to pack the powder into a dense column of 2-4 mm in height.[18]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[17]
-
Accurate Determination: Allow the block to cool to at least 10-15 °C below the approximate melting point. Insert a new capillary and begin heating at a slow, controlled rate (1-2 °C per minute).
-
Observation and Recording: Record two temperatures:
-
T₁ (Initial Melting Point): The temperature at which the first drop of liquid appears.
-
T₂ (Final Melting Point): The temperature at which the entire sample has transitioned into a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.
Diagram: Logic for Accurate Melting Point Determination
Caption: A logical workflow for precise melting point measurement.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and purity of Boc-protected piperazines.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is essential for confirming the successful installation of the Boc group and the overall structure of the molecule.
Key Diagnostic Signals for 1-Boc-Piperazine (in CDCl₃):
-
~1.45 ppm (singlet, 9H): This is the characteristic, strong signal corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. Its integration value of 9H is a definitive marker.[19]
-
~3.45 ppm (triplet or multiplet, 4H): These are the protons on the two carbons adjacent to the Boc-protected nitrogen.
-
~2.85 ppm (triplet or multiplet, 4H): These are the protons on the two carbons adjacent to the free -NH group.
-
A broad singlet (variable, 1H): This signal corresponds to the proton on the unprotected secondary amine (-NH). Its chemical shift can vary depending on concentration and solvent.
The disappearance of one of the N-H signals from piperazine and the appearance of the large singlet at ~1.45 ppm confirms successful mono-Boc protection.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For Boc-protected piperazines, the key feature is the carbamate group.
Key Diagnostic Absorptions:
-
~3300 cm⁻¹: N-H stretch of the secondary amine.
-
~2975-2850 cm⁻¹: C-H stretching from the aliphatic parts of the molecule (piperazine ring and tert-butyl group).
-
~1680-1700 cm⁻¹: This is a very strong and sharp absorption corresponding to the carbonyl (C=O) stretch of the carbamate functional group. This is a crucial band for confirming the presence of the Boc group.[20]
-
~1160-1250 cm⁻¹: C-N and C-O stretching bands.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the purified Boc-protected piperazine sample.[19]
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved.[19]
-
Transfer: Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Acquisition: Insert the NMR tube into the spectrometer. The instrument will then be locked, shimmed for magnetic field homogeneity, and the spectrum acquired.[19]
-
Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[19]
Conclusion: A Foundation for Rational Drug Development
The physical properties of Boc-protected piperazines are not isolated data points but rather a cohesive set of characteristics that govern their behavior from the reaction flask to the formulation vial. A thorough understanding and accurate measurement of solubility, thermal characteristics, and spectroscopic signatures are indispensable for the modern medicinal chemist. By employing the robust experimental protocols detailed in this guide, researchers can ensure the quality and consistency of their intermediates, troubleshoot synthetic and purification challenges, and build a solid physicochemical foundation for the development of novel therapeutics. This commitment to scientific integrity and experimental rigor is the hallmark of excellence in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 5. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Boc-Piperazine [prometheatechsynth.com]
- 7. N- BOC Piperazine [intersperse.in]
- 8. N-Boc-piperazine CAS 57260-71-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. lifechempharma.com [lifechempharma.com]
- 10. 1-Boc-piperazine = 98.0 GC 57260-71-6 [sigmaaldrich.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Page loading... [guidechem.com]
- 14. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. SSERC | Melting point determination [sserc.org.uk]
- 18. thinksrs.com [thinksrs.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Enantiopure Piperazines
Abstract
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its unique physicochemical properties, conferred by the two nitrogen atoms, enhance aqueous solubility, bioavailability, and receptor affinity.[3] While N-substituted piperazines are common, the asymmetric synthesis of carbon-substituted, enantiopure piperazines represents a significant and underexplored frontier in drug discovery.[1][2][4] Accessing this expanded chemical space is critical for developing next-generation therapeutics with improved potency and selectivity. This guide provides an in-depth exploration of field-proven strategies for the asymmetric synthesis of enantiopure piperazines, complete with detailed, actionable protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Piperazines
The piperazine motif is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its prevalence in FDA-approved drugs, such as Imatinib (Gleevec®) and Sildenafil (Viagra®), underscores its therapeutic importance.[1][2][5] The two nitrogen atoms can act as hydrogen bond acceptors and donors, tuning interactions with biological targets.[3]
However, a critical analysis reveals a significant lack of structural diversity in marketed piperazine-containing drugs, with the vast majority featuring substitution only at the nitrogen atoms.[1][2][4] The carbon backbone of the piperazine ring remains largely unsubstituted. Introducing stereocenters onto this carbon framework opens up a three-dimensional chemical space that is vital for creating novel molecular architectures with enhanced biological activity and specificity.[6] The development of robust methods for the asymmetric synthesis of these C-substituted piperazines is therefore a high-priority objective in modern medicinal chemistry.[2]
This document outlines the primary methodologies for achieving this goal, categorized into three main strategic approaches:
-
Catalytic Enantioselective Synthesis: Direct formation of chiral piperazines or their precursors using chiral catalysts.
-
Chiral Pool Synthesis: Utilization of readily available, enantiopure starting materials, such as amino acids.
-
Chiral Auxiliary-Mediated Synthesis: Covalent attachment of a chiral auxiliary to guide a stereoselective transformation.
Strategic Approach I: Catalytic Enantioselective Synthesis
Catalytic asymmetric synthesis offers the most elegant and atom-economical route to enantiopure compounds. This approach avoids the use of stoichiometric chiral reagents and often allows for the direct creation of the desired stereocenter.
Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones
A powerful strategy for accessing α-secondary and α-tertiary piperazines involves the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-one enolates.[6][7][8][9] This method generates highly enantioenriched piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[6][8] The key to success lies in the use of a chiral ligand that controls the facial selectivity of the alkylation step.
The general workflow for this approach is depicted below.
Caption: Pd-Catalyzed Asymmetric Allylic Alkylation Workflow.
Protocol 1: Asymmetric Synthesis of an α-Tertiary Piperazin-2-one
This protocol is adapted from the work of Stoltz and coworkers.[6][7]
Materials:
-
N,N'-Dibenzyl-piperazin-2-one
-
Allyl cyanoformate
-
[Pd₂(pmdba)₃] (tris(p-methoxy-dibenzylideneacetone)dipalladium(0))
-
(S)-t-BuPHOX ligand
-
Toluene, anhydrous
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF
-
Standard glassware for anhydrous reactions, syringe pumps, TLC plates, silica gel for chromatography.
Procedure:
-
Substrate Preparation: a. To a flame-dried round-bottom flask under an argon atmosphere, add N,N'-dibenzyl-piperazin-2-one (1.0 equiv). b. Dissolve in anhydrous THF and cool the solution to -78 °C. c. Add LiHMDS (1.1 equiv) dropwise and stir for 30 minutes to form the enolate. d. Add allyl cyanoformate (1.2 equiv) and stir for 1 hour at -78 °C. e. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. f. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the resulting allyl enol carbonate by flash chromatography.
-
Asymmetric Allylic Alkylation: a. In a glovebox, add [Pd₂(pmdba)₃] (2.5 mol%) and (S)-t-BuPHOX ligand (6.0 mol%) to a vial. b. Add anhydrous toluene and stir for 20 minutes. c. In a separate flask, dissolve the prepared allyl enol carbonate substrate (1.0 equiv) in anhydrous toluene. d. Add the catalyst solution to the substrate solution. e. Stir the reaction at 40 °C and monitor by TLC until the starting material is consumed. f. Concentrate the reaction mixture and purify directly by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the enantioenriched α-allyl piperazin-2-one.
-
Characterization: a. Determine the yield of the purified product. b. Analyze the enantiomeric excess (ee) by chiral HPLC.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines
Another direct approach is the asymmetric hydrogenation of prochiral pyrazine derivatives. Zhou and coworkers developed a facile method for synthesizing a wide range of chiral piperazines via Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides.[10] This activation strategy is crucial as it makes the aromatic pyrazine ring more electron-deficient and susceptible to reduction, while also preventing product inhibition.[10]
Table 1: Representative Results for Ir-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines[10]
| Entry | Pyrazine Substrate | Activating Agent | Product ee (%) | Yield (%) |
| 1 | 2,5-Dimethylpyrazine | Benzyl Bromide | 95 | >99 |
| 2 | 2-Phenylpyrazine | Benzyl Bromide | 94 | >99 |
| 3 | 2,3-Dimethylpyrazine | Benzyl Bromide | 91 | >99 |
| 4 | Quinoxaline | Benzyl Bromide | 96 | >99 |
Conditions: [Ir(COD)Cl]₂/(S,S)-f-Binaphane catalyst, I₂, THF, 600 psi H₂, 30 °C, 24h.
Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure based on the methodology for synthesizing chiral piperazines via hydrogenation.[10]
Materials:
-
Substituted pyrazine (e.g., 2,5-dimethylpyrazine, 1.0 equiv)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
(S,S)-f-Binaphane ligand (1.1 mol%)
-
Iodine (I₂) (2.0 mol%)
-
Benzyl bromide (1.2 equiv)
-
Anhydrous and degassed THF
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: a. In a glovebox, add [Ir(COD)Cl]₂, (S,S)-f-Binaphane, and I₂ to the autoclave vessel. b. Seal the vessel and purge with argon.
-
Reaction Setup: a. Add the pyrazine substrate and anhydrous THF to the vessel via syringe. b. Add benzyl bromide. c. Seal the autoclave, purge several times with H₂, and then pressurize to 600 psi.
-
Hydrogenation: a. Place the autoclave in a heating mantle set to 30 °C and stir for 24 hours. b. After the reaction, carefully vent the H₂ pressure.
-
Work-up and Purification: a. Concentrate the reaction mixture under reduced pressure. b. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperazine.
-
Characterization: a. Determine the yield. b. Analyze the enantiomeric excess by chiral HPLC after derivatization (e.g., N-benzoylation).
Strategic Approach II: Chiral Pool Synthesis
Chiral pool synthesis leverages the vast repository of naturally occurring, inexpensive, enantiopure molecules, such as amino acids and carbohydrates, as starting materials.[11] This strategy is highly effective for constructing complex chiral molecules by incorporating the pre-existing stereocenters into the final product.
Synthesis from Amino Acids
Amino acids are ideal starting materials for chiral piperazines. For instance, Panda and coworkers reported a synthesis of cis-2,5-disubstituted homochiral piperazines via the regioselective ring-opening of a chiral aziridine (derived from an amino acid) with another amino acid methyl ester.[1] This approach builds the piperazine core by coupling two distinct chiral fragments.
A more direct route involves the transformation of amino acids into orthogonally protected 2-substituted piperazines in a few scalable steps, with a key aza-Michael addition step.[12]
Caption: Chiral Pool Synthesis from an Amino Acid.
Protocol 3: Synthesis of an Orthogonally Protected Chiral Piperazine from an α-Amino Acid
This protocol is a generalized procedure inspired by methodologies for converting amino acids into chiral piperazines.[12][13]
Materials:
-
L-Alanine methyl ester hydrochloride (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Lithium aluminum hydride (LiAlH₄)
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Potassium carbonate (K₂CO₃)
-
Thiophenol
-
Solvents: DCM, THF, DMF, Methanol
Procedure:
-
Protection and Reduction: a. Protect the amine of L-alanine methyl ester with Boc₂O to give N-Boc-L-alanine methyl ester. b. Reduce the ester with LiAlH₄ in THF at 0 °C to afford N-Boc-alaninol.
-
Hydroxyl to Amine Conversion: a. React N-Boc-alaninol with NsCl and triethylamine in DCM to protect the hydroxyl group as a nosylate. This is an inversion of stereochemistry. b. A more direct method involves a Mitsunobu reaction: treat N-Boc-alaninol with phthalimide, PPh₃, and DIAD to install the second nitrogen center with inversion of configuration. Subsequent hydrazinolysis removes the phthalimide group.
-
Formation of the Aza-Michael Precursor: a. Protect the newly introduced amino group (e.g., with a Cbz group). b. The other nitrogen (from the original amino acid) is deprotected (e.g., TFA for Boc removal) and reacted with an acrylate derivative to form the aza-Michael precursor.
-
Cyclization and Final Protection: a. Induce intramolecular aza-Michael addition using a base (e.g., DBU) to form the piperazinone ring. b. Reduce the piperazinone with a suitable reducing agent (e.g., borane or LiAlH₄). c. Protect the resulting secondary amine as desired to yield the final orthogonally protected chiral piperazine.
Strategic Approach III: Chiral Auxiliary-Mediated Synthesis
This classical yet reliable strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical outcome of a key bond-forming reaction, after which it is cleaved to reveal the enantiopure product. (R)-(-)-phenylglycinol is a common auxiliary for this purpose.[1][4]
Protocol 4: Asymmetric Synthesis of (R)-(+)-2-Methylpiperazine via a Chiral Auxiliary
This protocol is based on a reported synthesis using (R)-(-)-phenylglycinol as the chiral auxiliary.[1][4]
Materials:
-
(R)-(-)-phenylglycinol (1.0 equiv)
-
N-Boc glycine (1.0 equiv)
-
Dicyclohexylcarbodiimide (DCC)
-
Lithium aluminum hydride (LiAlH₄)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Trifluoroacetic acid (TFA)
-
Ammonia in methanol
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas
Procedure:
-
Amide Coupling: a. Condense (R)-(-)-phenylglycinol with N-Boc glycine using DCC in DCM to form the corresponding amide.
-
Reduction and Protection: a. Reduce the amide with LiAlH₄ in THF. b. Protect the resulting primary hydroxyl group as a TBDMS ether using TBDMSCl and imidazole in DMF.
-
Cyclization: a. Remove the Boc protecting group with TFA in DCM. b. The resulting free amine will cyclize onto the carbon bearing the silyl ether (after activation, e.g., mesylation), or more commonly, the intermediate is further elaborated. A common route is to form a piperazinone. For instance, treat the deprotected intermediate with a base to induce cyclization, forming a protected 2-oxopiperazine.
-
Reduction of Piperazinone: a. Reduce the 2-oxopiperazine intermediate with LiAlH₄ to form the piperazine ring.
-
Cleavage of Auxiliary: a. Remove the phenylglycinol auxiliary by hydrogenolysis using Pd/C and H₂ gas. This step cleaves the benzylic C-N bond.
-
Isolation: a. After filtration of the catalyst and removal of the solvent, the crude (R)-(+)-2-methylpiperazine can be purified by distillation or crystallization of a salt.
Conclusion and Future Outlook
The asymmetric synthesis of enantiopure piperazines is a dynamic and evolving field. While chiral pool and auxiliary-based methods provide reliable access to certain structures, the future lies in the continued development of novel catalytic enantioselective methods.[2] Strategies like the asymmetric C-H functionalization of the piperazine ring are emerging as powerful tools for late-stage diversification.[5] The protocols outlined in this guide represent robust and validated starting points for chemists aiming to explore the rich chemical space of chiral piperazines, ultimately enabling the discovery of new and more effective pharmaceuticals.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: (S)-1-Boc-3-butyl-piperazine as a Strategic Reactant in Contemporary Drug Discovery
Preamble: The Strategic Value of Chiral Piperazines in Medicinal Chemistry
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs targeting a wide range of diseases, including cancer, infectious diseases, and disorders of the central nervous system (CNS).[1][2] Its prevalence stems from the unique physicochemical properties it imparts to a molecule. The two nitrogen atoms provide hydrogen bond acceptors and donors, which can significantly enhance aqueous solubility and oral bioavailability, while the six-membered ring offers a conformationally constrained yet flexible linker between different pharmacophoric elements.[3]
Introducing chirality to the piperazine scaffold further elevates its utility in drug design. Stereochemistry is a critical determinant of pharmacological activity; often, only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target toxicity.[4][5] The use of enantiomerically pure building blocks like (S)-1-Boc-3-butyl-piperazine is therefore not merely an academic exercise but a fundamental strategy for developing safer and more efficacious medicines.[4] This specific reactant offers a trifecta of desirable features:
-
Defined Stereochemistry: The (S)-configuration at the C3 position allows for precise, three-dimensional interactions with biological targets.
-
Lipophilic Moiety: The C3-butyl group introduces a lipophilic element that can be oriented to probe hydrophobic pockets within a target protein's binding site, potentially enhancing potency and selectivity.
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group at the N1 position renders it unreactive, directing synthetic transformations to the free secondary amine at N4. This Boc group can be selectively removed under acidic conditions later in the synthesis, enabling further functionalization if required.[1][6]
This guide provides an in-depth exploration of this compound as a reactant, detailing its properties, core synthetic applications with field-proven protocols, and its strategic role in constructing complex molecular architectures for drug discovery.
Reagent Profile and Handling
A comprehensive understanding of the reactant's properties is essential for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 928025-60-9 | [7][8] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [7][8] |
| Molecular Weight | 242.36 g/mol | [7][8] |
| Appearance | White to off-white solid or oil | |
| Purity (Typical) | ≥95% | [8] |
| Storage | 2-8°C, protect from light | [7][8] |
Handling and Storage Recommendations: this compound is generally stable under recommended storage conditions. It should be handled in a well-ventilated fume hood, using standard personal protective equipment (PPE). For multi-gram scale reactions, it is advisable to re-confirm purity by ¹H NMR or LC-MS prior to use, as gradual degradation is possible over extended periods.
Core Synthetic Methodologies and Protocols
The primary utility of this compound lies in the selective functionalization of its N4-position. The following protocols represent the most common and robust transformations employed in drug discovery campaigns.
Workflow Overview
The diagram below illustrates the central role of this compound as a starting point for diverse synthetic routes.
A. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Causality & Rationale: This reaction is one of the most powerful methods for constructing the C(aryl)-N bond, which is a key linkage in numerous kinase inhibitors and CNS-active drugs.[9][10] The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the coupling of the piperazine's N4-amine with an aryl halide (or triflate). The choice of ligand is critical and often substrate-dependent; bulky, electron-rich ligands like P(t-Bu)₃ or biphenyl-based ligands (e.g., RuPhos, XPhos) are typically effective in promoting the reductive elimination step and preventing β-hydride elimination. A strong, non-nucleophilic base is required to generate the active amine anion and neutralize the HX byproduct.
Detailed Protocol: N-Arylation
Self-Validation & Trustworthiness:
-
Inert Atmosphere: The exclusion of oxygen and moisture is critical as the Pd(0) catalytic species is oxygen-sensitive.
-
Stoichiometry: A slight excess of the piperazine reactant is often used to ensure complete consumption of the potentially more expensive aryl halide.
-
Monitoring: The reaction should be monitored to completion to avoid side reactions or degradation upon prolonged heating. A successful reaction is indicated by the disappearance of the aryl halide starting material and the appearance of a new, more polar spot (on silica TLC) corresponding to the product.
B. N-Alkylation via Reductive Amination
Causality & Rationale: Reductive amination is a mild and highly efficient method for forming C-N single bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9][11] The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[12] It is sufficiently mild that it will not reduce the starting aldehyde/ketone, but it is reactive enough to reduce the iminium ion as it forms. This selectivity prevents side reactions and leads to clean, high-yielding conversions. This method is a workhorse for rapidly exploring structure-activity relationships by introducing diverse alkyl groups.
Detailed Protocol: Reductive Amination
Self-Validation & Trustworthiness:
-
Reagent Order: It is crucial to allow the amine and carbonyl to pre-mix to form the iminium intermediate before adding the reducing agent.
-
Quenching: The reaction must be quenched with a basic aqueous solution to neutralize the acetic acid byproduct from STAB and any unreacted reagent.
-
Product Form: Crude products from this reaction can sometimes be viscous oils or have broad NMR signals due to residual impurities or rotamers.[12] Purification by column chromatography is almost always necessary to obtain analytically pure material.
C. Strategic Boc Deprotection
Causality & Rationale: The Boc protecting group is specifically designed for stability to a wide range of reaction conditions (including basic, reductive, and oxidative conditions) while being readily cleavable under acidic conditions. This orthogonality is a cornerstone of modern synthetic strategy. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form the highly stable tert-butyl cation, carbon dioxide, and the free amine as an ammonium salt.
Detailed Protocol: Boc Group Removal
-
Reagent Preparation: Dissolve the Boc-protected piperazine substrate (1.0 eq) in a suitable solvent (e.g., Dichloromethane, Methanol, or 1,4-Dioxane).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add the acid reagent. Common choices include:
-
Trifluoroacetic acid (TFA), 5-10 equivalents, often used neat or with DCM.
-
A solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-Dioxane), 5-10 equivalents.[13]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS for the disappearance of the starting material (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product is typically obtained as the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).
-
This salt can often be used directly in the next step or neutralized by partitioning between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent to yield the free amine.
-
Self-Validation & Trustworthiness:
-
Complete Conversion: Ensure the reaction goes to completion via LC-MS, as incomplete deprotection can complicate subsequent steps.
-
Anhydrous Conditions: While not always strictly necessary, using anhydrous solvents and acids can prevent unwanted side reactions, particularly with sensitive substrates.
-
Salt Form: Be aware that the product is an acid salt. If the free base is required for a subsequent reaction, a neutralization step is mandatory.
Case Study Application: A Niraparib Analogue Synthesis Concept
While this compound itself is not a direct intermediate for the PARP inhibitor Niraparib, its structural cousin, tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate, is a key intermediate in some synthetic routes to this important anti-cancer drug.[14][15] The synthetic logic is directly translatable.
In a hypothetical synthesis of a Niraparib analogue containing a C3-butylpiperazine core, this compound would be coupled with an appropriate indazole fragment, such as 2-(halophenyl)-2H-indazole-7-carboxamide, via a Buchwald-Hartwig N-arylation. This would be followed by Boc deprotection to yield the final active pharmaceutical ingredient (API). This demonstrates how a pre-functionalized, chiral building block provides an efficient and stereocontrolled entry into complex drug targets.
Conclusion
This compound is a high-value reactant for drug discovery, providing a robust platform for creating diverse and stereochemically defined molecules. Its orthogonally protected nitrogens and chiral C3-substituent enable medicinal chemists to systematically and efficiently perform key synthetic transformations such as N-arylation and N-alkylation. The protocols detailed herein are designed to be reliable and reproducible, forming a solid foundation for research programs aiming to leverage the advantageous properties of the chiral piperazine scaffold in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. This compound [myskinrecipes.com]
- 8. chemscene.com [chemscene.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gyanvihar.org [gyanvihar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. Niraparib Intermediates Manufacturer and Exporter in India | Enantilabs [enantilabs.com]
Application Notes and Protocols for the N-Boc Deprotection of Piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Boc Deprotection in Piperazine Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide range of chemical conditions and its facile removal under acidic conditions.[1] In pharmaceutical and medicinal chemistry, the piperazine moiety is a privileged scaffold, appearing in a vast array of clinically successful drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple biological interactions.[2][3] The strategic use of the Boc protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, making N-Boc-piperazine a critical building block in the synthesis of complex drug candidates.[4][5]
This document provides a comprehensive guide to the experimental protocols for the N-Boc deprotection of piperazine derivatives. As senior application scientists, we will delve into the mechanistic underpinnings of this crucial transformation, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
Mechanistic Insight: The Chemistry of Acid-Catalyzed Boc Cleavage
The removal of the Boc group is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the reagents of choice.[1][6] The mechanism initiates with the protonation of the carbamate oxygen, which weakens the carbonyl-oxygen bond. This is followed by the departure of the stable tert-butyl cation, which can then be quenched in several ways. The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as its corresponding salt.[7][8]
It is crucial to be aware of a potential side reaction: the tert-butyl cation is a potent electrophile and can alkylate nucleophilic residues on the substrate, a phenomenon known as t-butylation.[9][10] This is particularly problematic for electron-rich aromatic rings or other sensitive functional groups. The inclusion of "scavengers" such as triisopropylsilane (TIS) or anisole can effectively trap the tert-butyl cation and mitigate this unwanted side reaction.[9]
Selecting the Optimal Deprotection Strategy
The choice between TFA and HCl, along with the specific reaction conditions, depends on several factors, including the presence of other acid-sensitive functional groups in the molecule, the scale of the reaction, and the desired final salt form of the product.[1][6]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), 0°C to RT | High efficiency, volatile byproducts for easy removal.[1][6] | Harsh acidity can cleave other sensitive groups; formation of trifluoroacetate salts can sometimes be problematic for subsequent steps.[6] |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Methanol, RT | Often yields a crystalline hydrochloride salt that can be easily isolated by filtration; generally milder than neat TFA.[6][11] | The hydrochloride salt may have poor solubility in organic solvents; removal of excess HCl can be more challenging than TFA. |
| Milder/Alternative Methods | Oxalyl chloride in Methanol, Lewis Acids, Thermal Deprotection | Useful for substrates with other acid-labile groups.[6][12][13] | May require more optimization; can be slower or less efficient than strong acid methods. |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for N-Boc deprotection.
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[1]
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic (pH > 8).[6]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected piperazine.
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane
-
Anhydrous solvent (e.g., methanol, ethyl acetate)
-
Diethyl ether (for precipitation)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.[1]
-
Add the 4M HCl in dioxane solution (5-10 equivalents) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[9]
-
Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.
-
Upon completion, the product can be collected by filtration, washed with diethyl ether, and dried under vacuum.[6] Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., 1M NaOH or triethylamine) to a pH of 8-9, followed by extraction with an organic solvent.[1]
Visualizing the Workflow
Caption: A generalized workflow for the N-Boc deprotection of piperazine.
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, reaction time, or temperature. Poor solubility of the starting material. | Increase the equivalents of acid, prolong the reaction time, or consider a moderate increase in temperature (e.g., to 40-50°C). Try a different solvent system for better solubility.[6] |
| Low Yield | Side reactions due to harsh conditions. Product loss during work-up. Formation of a water-soluble salt. | Lower the reaction temperature or use a milder deprotection reagent. Ensure complete extraction from the aqueous phase by performing multiple extractions and confirming the final pH of the aqueous layer is basic. If the salt is water-soluble, consider using the crude salt directly in the next step or explore alternative work-up procedures.[6] |
| Side Product Formation (t-Butylation) | The tert-butyl cation generated during the reaction alkylates a nucleophilic site on the substrate. | Add a scavenger such as triisopropylsilane (TIS), triethylsilane (TES), or anisole to the reaction mixture to trap the tert-butyl cation.[9] |
| Purification Difficulties | The product is an oil or difficult to crystallize. Co-elution with byproducts during chromatography. | Consider converting the free base to a different salt (e.g., fumarate, citrate) which may be more crystalline. Optimize chromatography conditions (solvent system, stationary phase).[6] |
Conclusion
The deprotection of N-Boc piperazine is a fundamental and frequently encountered transformation in the synthesis of pharmaceutically relevant molecules. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous execution of the experimental protocol are paramount to achieving high yields and purity. The protocols and insights provided in this guide offer a robust framework for researchers to confidently and efficiently perform this critical synthetic step.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Application Notes & Protocols: Strategic Coupling Reactions Involving (S)-1-Boc-3-butyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (S)-1-Boc-3-butyl-piperazine
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs targeting a wide array of conditions, from cancer to central nervous system (CNS) disorders.[1][2][3] this compound is a highly valuable chiral building block that offers synthetic chemists precise control over molecular architecture.[4] Its structure is strategically designed for versatility:
-
The Chiral Center: The (S)-configuration at the C-3 position, substituted with a butyl group, allows for the creation of stereochemically defined molecules, which is critical for optimizing drug efficacy and minimizing off-target effects.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens renders it significantly less nucleophilic.[5] This differential reactivity is the cornerstone of its utility, enabling the selective functionalization of the free secondary amine at the N4 position without unwanted side reactions.[3]
-
The Free Secondary Amine: The unprotected nitrogen serves as a versatile nucleophilic handle for a variety of essential bond-forming reactions, making it a key intermediate for building complex pharmaceutical candidates.[5]
This guide provides detailed protocols and expert insights into three fundamental coupling reactions involving this compound and its derivatives: Buchwald-Hartwig Amination, Amide Bond Formation, and Suzuki-Miyaura Coupling for precursor synthesis.
Buchwald-Hartwig Amination: Forging the Aryl-Piperazine Bond
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6][7] It has become an indispensable tool in medicinal chemistry for synthesizing N-aryl piperazines, a motif prevalent in many biologically active compounds.[6][8] The reaction offers a broad substrate scope and functional group tolerance, largely replacing harsher, classical methods.[7]
Reaction Scheme & Mechanism
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine followed by deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[7][9]
Caption: A simplified representation of the palladium-catalyzed cycle.
Experimental Protocol: Coupling with 4-Bromotoluene
This protocol details a general procedure for the N-arylation of this compound with an aryl bromide.
Materials & Reagents:
-
This compound
-
4-Bromotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), rac-BINAP (3 mol%), and Sodium tert-butoxide (1.4 equivalents).
-
Add Reactants: Add this compound (1.2 equivalents) and 4-bromotoluene (1.0 equivalent) to the tube.
-
Add Solvent: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl piperazine.[6]
Senior Application Scientist's Note: The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands like BINAP are crucial for promoting the reductive elimination step and preventing side reactions, especially with less reactive aryl chlorides or bromides.[6][7] The use of a strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine complex within the catalytic cycle.[9]
Quantitative Data Summary
The following table summarizes representative conditions for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides.
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1.5) | P(tBu)₃ (3.0) | NaOtBu | Toluene | 80 | 96 |
| 4-Chloroanisole | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ | t-BuOH | 100 | 92 |
| 2-Bromopyridine | Pd(OAc)₂ (2.0) | Xantphos (3.0) | Cs₂CO₃ | Dioxane | 110 | 88 |
Data synthesized from general protocols and representative yields found in the literature.[6][10]
Amide Bond Formation: Building Molecular Complexity
Amide bond formation is one of the most fundamental and frequently used reactions in drug development. For this compound, this reaction involves coupling the nucleophilic secondary amine with a carboxylic acid to form a stable amide linkage, extending the molecular scaffold.
Reaction Scheme & Mechanism
The reaction typically requires a coupling reagent to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by the piperazine's secondary amine.
Caption: Experimental workflow for amide bond formation.
Experimental Protocol: HATU-Mediated Coupling
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for fast reaction times and low rates of racemization.[11]
Materials & Reagents:
-
This compound
-
Carboxylic acid of interest (e.g., Benzoic Acid)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add Base: Add DIPEA (2.5 equivalents) to the solution and stir for 15-30 minutes at room temperature. This step generates the activated ester intermediate.[11][12]
-
Add Amine: Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[12]
Senior Application Scientist's Note: Pre-activation of the carboxylic acid is a critical step that ensures the efficient formation of the reactive intermediate before the amine is introduced. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to scavenge the proton released during the reaction, driving it to completion.
Quantitative Data Summary
The choice of coupling reagent is crucial for success. This table compares common reagents for amide bond formation.
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization.[11] | Higher cost, potential for side reactions if not used correctly.[11] |
| EDC/HOBt | > 85% | > 95% | Water-soluble byproducts, mild conditions.[13] | Less stable at neutral pH, requires careful pH control. |
| DCC/NHS | > 80% | > 95% | High activation efficiency. | Insoluble DCU byproduct requires filtration for removal.[11] |
Data synthesized from general protocols for amide bond formation.[11][12]
Suzuki-Miyaura Coupling: Synthesizing Complex Aryl Precursors
While not a direct reaction on the piperazine nitrogen, the Suzuki-Miyaura coupling is essential for synthesizing complex aryl or heteroaryl precursors that can subsequently be coupled to this compound (e.g., via Buchwald-Hartwig amination). The Suzuki reaction creates C-C bonds by coupling an organoboron species with an aryl or vinyl halide, catalyzed by a palladium complex.[14][15]
Reaction Scheme & Mechanism
The reaction involves the Pd(0)-catalyzed coupling of an aryl or vinyl halide with an aryl or vinyl boronic acid.[15] Key advantages include mild reaction conditions and the low toxicity of the boron-containing reagents.[15][16] The mechanism requires a base to activate the organoboron compound, facilitating the crucial transmetalation step.[14][17]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Biaryl Precursor
This protocol describes the synthesis of 4-phenyltoluene from 4-bromotoluene and phenylboronic acid. The resulting biaryl bromide could then be used in a subsequent Buchwald-Hartwig reaction.
Materials & Reagents:
-
4-Bromotoluene (or another aryl halide)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene/Ethanol solvent mixture
Procedure:
-
Setup: To a round-bottom flask, add the aryl halide (1.0 equivalent), the boronic acid (1.1 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add Solvents & Base: Add a mixture of toluene and ethanol (e.g., 4:1 ratio), followed by the 2M aqueous Na₂CO₃ solution (2.0 equivalents).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80-90 °C under a nitrogen atmosphere with vigorous stirring for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the pure biaryl compound.
Senior Application Scientist's Note: The base (Na₂CO₃) plays a critical role beyond just being a proton scavenger. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step where the organic group is transferred from boron to the palladium catalyst.[17] The choice of solvent can also be important; often a mixture of an organic solvent and water is used to dissolve both the organic and inorganic reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Incorporation of (S)-1-Boc-3-butyl-piperazine in the Synthesis of Next-Generation Kinase Inhibitors
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Chirality and Scaffolding in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes from cell growth and proliferation to apoptosis.[][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them one of the most important classes of drug targets.[2][4] Small molecule kinase inhibitors have revolutionized treatment paradigms in these areas.[4]
The piperazine moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to optimize physicochemical properties such as aqueous solubility and to provide a versatile handle for synthetic modification.[5][6][7][8] However, achieving high potency and selectivity often requires precise three-dimensional interactions with the target kinase. As biological systems are inherently chiral, the use of stereochemically pure building blocks is not just an advantage but a necessity for rational drug design.[9]
This application note details the strategic use of (S)-1-Boc-3-butyl-piperazine , a chiral building block designed for the synthesis of advanced kinase inhibitors. We will explain the rationale behind its molecular architecture and provide detailed, field-proven protocols for its incorporation into a representative kinase inhibitor scaffold, focusing on the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor analogue.
The Building Block: A Causal Analysis of this compound
This compound (CAS No. 928025-60-9) is not merely a linker; it is a carefully designed synthetic tool that addresses multiple challenges in kinase inhibitor development.[10] Its utility stems from the specific functions of each of its constituent parts:
-
The (S)-Stereocenter: Kinase active sites are complex, chiral environments. The specific (S)-configuration at the 3-position is critical for establishing stereospecific interactions—such as hydrogen bonds or van der Waals forces—with amino acid residues, which can dramatically enhance binding affinity and selectivity over the corresponding (R)-enantiomer or a racemic mixture.[9] Employing an enantiomerically pure starting material obviates the need for costly and often low-yielding chiral separations at later synthetic stages.
-
The Butyl Group: The C3-butyl substituent is designed to probe and occupy hydrophobic pockets within the kinase ATP-binding site. This lipophilic interaction can significantly contribute to the overall potency of the inhibitor. The length and nature of this alkyl group can be varied in other analogues to fine-tune selectivity across the kinome.
-
The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on the N1 nitrogen is a robust protecting group, stable to a wide range of reaction conditions used for scaffold assembly (e.g., nucleophilic substitutions, cross-coupling reactions). Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid or HCl), allowing for clean and high-yielding deprotection to reveal the N1-amine for subsequent functionalization.
-
The Free N4-Amine: The unprotected secondary amine at the N4 position serves as the primary nucleophilic handle for coupling the piperazine moiety to the core structure of the kinase inhibitor, typically an electron-deficient heterocyclic system.
Application Showcase: Synthesis of a Covalent BTK Inhibitor
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a clinically validated target for B-cell malignancies and autoimmune diseases.[][11][12][13] Many potent BTK inhibitors, including first- and second-generation approved drugs, are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the BTK active site.[13][14][15] The following protocols outline a representative synthesis for a covalent BTK inhibitor, demonstrating the practical application of this compound.
Visualized Synthetic Workflow
The overall synthetic strategy involves a two-step sequence: an initial SNAr coupling to connect the building block to the kinase core, followed by deprotection and acylation to install the covalent "warhead."
Caption: General workflow for synthesizing a covalent BTK inhibitor.
Detailed Experimental Protocols
Protocol 1: SNAr Coupling of this compound with a Heterocyclic Core
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to couple the piperazine building block with an activated heterocyclic core, a common strategy in kinase inhibitor synthesis.[5]
Principle: The nucleophilic N4-amine of this compound attacks the electron-deficient pyrimidine ring of the kinase core, displacing the chloride leaving group. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to quench the HCl generated in situ, preventing the protonation and deactivation of the piperazine nucleophile.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidine | 169.57 | 1.00 g | 5.90 | 1.0 |
| This compound | 242.36 | 1.57 g | 6.49 | 1.1 |
| DIPEA | 129.24 | 2.06 mL | 11.8 | 2.0 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 20 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.00 g, 5.90 mmol).
-
Add N-Methyl-2-pyrrolidone (NMP, 20 mL) to dissolve the solid.
-
Add this compound (1.57 g, 6.49 mmol) to the solution, followed by diisopropylethylamine (DIPEA, 2.06 mL, 11.8 mmol).
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor Progress: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (eluent: 2-5% methanol in dichloromethane) to yield the Boc-protected intermediate as a solid.
Protocol 2: Boc-Deprotection and Final Acylation
This two-part protocol details the removal of the Boc protecting group and the subsequent acylation to install the acrylamide "warhead" necessary for covalent binding to BTK's Cys481 residue.[11][16]
Part A: Boc Deprotection
Principle: The Boc group is an acid-labile protecting group. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) efficiently cleaves the Boc group, yielding the trifluoroacetate salt of the deprotected piperazine.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Boc-Protected Intermediate | 375.50 (calc.) | 1.50 g | 3.99 | 1.0 |
| Dichloromethane (DCM) | 84.93 | 15 mL | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 5 mL | 64.9 | ~16 |
Procedure:
-
Dissolve the Boc-protected intermediate (1.50 g, 3.99 mmol) in dichloromethane (15 mL) in a 50 mL round-bottom flask at room temperature.
-
Slowly add trifluoroacetic acid (5 mL) to the stirred solution.
-
Stir the reaction at room temperature for 2-3 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.
-
Concentrate the reaction mixture to dryness under reduced pressure. The resulting TFA salt is often used directly in the next step without further purification.
Part B: Acylation with Acryloyl Chloride
Principle: The newly freed secondary amine acts as a nucleophile, attacking the electrophilic carbonyl of acryloyl chloride. An organic base like triethylamine (TEA) is required to neutralize the TFA salt and the HCl byproduct of the acylation. The reaction is run at low temperature to control reactivity and minimize side reactions.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Deprotected TFA Salt | 489.4 (calc.) | 1.95 g | 3.99 | 1.0 |
| Dichloromethane (DCM) | 84.93 | 20 mL | - | - |
| Triethylamine (TEA) | 101.19 | 1.67 mL | 12.0 | 3.0 |
| Acryloyl Chloride | 90.51 | 0.36 mL | 4.39 | 1.1 |
Procedure:
-
Dissolve the crude TFA salt (1.95 g, 3.99 mmol) in dichloromethane (20 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.67 mL, 12.0 mmol) to the solution and stir for 10 minutes.
-
In a separate vial, dissolve acryloyl chloride (0.36 mL, 4.39 mmol) in 2 mL of DCM.
-
Add the acryloyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor Progress: Check for the formation of the final product by LC-MS.
-
Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (1 x 15 mL), saturated aqueous sodium bicarbonate (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final covalent kinase inhibitor.
Data Summary & Expected Outcomes
The following table provides a representative summary of expected results for this synthetic sequence. Actual yields may vary based on reaction scale and purification efficiency.
| Step | Reaction Type | Product Description | Expected Yield (%) | Purity (LC-MS, %) |
| 1 | SNAr Coupling | Boc-Protected Intermediate | 75 - 85% | >95% |
| 2A | Boc Deprotection | Deprotected TFA Salt | >95% (crude) | - |
| 2B | Acylation | Final Covalent Inhibitor | 60 - 75% | >98% |
Biological Context: BTK Signaling Pathway
To understand the therapeutic rationale, it is crucial to visualize where the synthesized inhibitor acts. The diagram below illustrates a simplified B-cell receptor (BCR) signaling cascade.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Upon antigen binding, BCR activation leads to the phosphorylation and activation of BTK. BTK then activates downstream effectors like PLCγ2, ultimately leading to NF-κB activation and promoting B-cell proliferation and survival. A covalent BTK inhibitor, synthesized using building blocks like this compound, physically blocks the BTK active site, halting this signaling cascade.
References
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soci.org [soci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A concise synthesis of a novel antiangiogenic tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
One-pot synthesis of N-protected-α-substituted piperazines
Application Notes & Protocols
Topic: One-Pot Synthesis of N-Protected α-Substituted Piperazines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of α-Substituted Piperazines
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved pharmaceuticals.[1][2] This six-membered saturated heterocycle containing two nitrogen atoms is a versatile linker that can improve the physicochemical properties of drug candidates, such as aqueous solubility and bioavailability.[3] While traditionally, piperazines have been substituted at the nitrogen atoms, functionalization at the α-carbon position introduces a chiral center, opening up three-dimensional chemical space and enabling more nuanced interactions with biological targets.[2][4]
However, the synthesis of enantiomerically pure α-substituted piperazines is challenging. Classical methods often involve lengthy, multi-step sequences starting from chiral pool materials like amino acids, which can be inflexible and low-yielding.[2][5] Direct functionalization of the piperazine ring has also been met with difficulties, including issues with reactivity and selectivity due to the presence of two basic nitrogen atoms.[2][6]
One-pot syntheses have emerged as an elegant and efficient solution to these challenges. By combining multiple reaction steps into a single, uninterrupted sequence, these methods reduce waste, save time and resources, and can often improve overall yields by avoiding the isolation of unstable intermediates. This guide provides an in-depth exploration of key one-pot strategies for accessing N-protected α-substituted piperazines, complete with detailed protocols and expert insights.
Foundational Knowledge: The Role of N-Protecting Groups
The choice of the nitrogen protecting group is a critical first step in any piperazine synthesis. It dictates the reactivity of the nitrogen atoms and the conditions required for its eventual removal. A mono-protected piperazine is the key starting material, allowing for selective functionalization.[7] The tert-butoxycarbonyl (Boc) group is the most common choice due to its stability in a wide range of conditions and its facile removal under mild acidic conditions.[8]
| Protecting Group | Abbreviation | Key Features | Cleavage Conditions |
| tert-butoxycarbonyl | Boc | Highly stable to bases, nucleophiles, and catalytic hydrogenation. Commonly used.[8] | Mild acidic conditions (e.g., TFA, HCl in dioxane).[7] |
| Carboxybenzyl | Cbz | Stable to acidic conditions. Useful for orthogonal protection strategies. | Catalytic hydrogenation (e.g., H₂, Pd/C). |
| Benzyl | Bn | Stable to acidic and basic conditions. | Catalytic hydrogenation (e.g., H₂, Pd/C).[9] |
A reliable method for preparing the workhorse starting material, N-Boc-piperazine, is essential. While various methods exist, including direct reaction with Boc₂O, an alternative approach starting from diethanolamine avoids the use of piperazine as a starting material, which can be cost-effective for large-scale synthesis.[8][10]
Core Strategy 1: Multicomponent Assembly via Ugi Reaction
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are ideally suited for one-pot synthesis.[11][12] A powerful MCR-based approach to chiral α-substituted piperazines begins with readily available N-protected α-amino acids.[13]
Mechanistic Rationale
This one-pot procedure involves a sequence of four distinct transformations: an Ugi four-component reaction (Ugi-4CR), Boc-deprotection, intramolecular cyclization, and a final reduction.[13]
-
Ugi-4CR: An N-protected amino acid, an aldehyde, an isocyanide, and an amine (in this case, N-Boc-ethylenediamine) react to form a complex acyclic intermediate.
-
Deprotection & Cyclization: Trifluoroacetic acid (TFA) is added directly to the Ugi product. This serves two purposes: it removes the Boc protecting group from the ethylenediamine moiety and catalyzes the intramolecular cyclization (an aza-Michael addition) to form a piperazinone intermediate.
-
Reduction: The final step is the reduction of the piperazinone amide and the Ugi-derived amide in the side chain to furnish the final N-protected α-substituted piperazine.
Experimental Protocol: One-Pot Ugi/Deprotection/Cyclization/Reduction (UDCR)
This protocol is adapted from the work of Van der Heijden, et al.[13]
Materials:
-
N-Cbz-L-Alanine (1.0 equiv)
-
Formaldehyde (37% in H₂O, 1.2 equiv)
-
tert-Butyl isocyanide (1.2 equiv)
-
N-Boc-ethylenediamine (1.2 equiv)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Borane dimethyl sulfide complex (BH₃·SMe₂, 10 M, 10 equiv)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ugi Reaction: To a solution of N-Cbz-L-Alanine (1.0 equiv) in MeOH (0.2 M), add N-Boc-ethylenediamine (1.2 equiv), formaldehyde (1.2 equiv), and tert-butyl isocyanide (1.2 equiv).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC or LC-MS for the consumption of the starting amino acid.
-
Deprotection & Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) until the pH is approximately 2.
-
Allow the mixture to warm to room temperature and stir for an additional 24 hours.
-
Reduction: Concentrate the mixture under reduced pressure to remove most of the methanol. Dilute the residue with dry THF (0.1 M).
-
Cool the solution to 0 °C and add BH₃·SMe₂ (10 equiv) dropwise.
-
Allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C) for 24 hours.
-
Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of 6 M NaOH until the pH is >12.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-protected α-substituted piperazine.
Representative Results
This method provides excellent yields for a variety of amino acid starting materials.[13]
| Starting Amino Acid | R-group | Overall Yield (%)[13] |
| N-Cbz-Alanine | Methyl | 92% |
| N-Cbz-Valine | Isopropyl | 88% |
| N-Cbz-Leucine | Isobutyl | 91% |
| N-Cbz-Phenylalanine | Benzyl | 83% |
Core Strategy 2: Direct C–H Functionalization via Asymmetric Lithiation
A more direct approach to α-substituted piperazines involves the deprotonation of a C–H bond adjacent to a nitrogen atom, followed by trapping the resulting anion with an electrophile.[2][6] The use of a chiral ligand, such as (-)-sparteine, allows this process to be highly enantioselective.[14][15]
Mechanistic Rationale
This strategy hinges on the ability of an organolithium base, complexed to a chiral diamine, to selectively deprotonate one of the two enantiotopic α-protons on an N-Boc piperazine.
-
Complex Formation: sec-Butyllithium (s-BuLi) forms a complex with the chiral ligand, (-)-sparteine.
-
Asymmetric Deprotonation: This chiral complex selectively abstracts a proton from one of the α-carbons of the N-Boc piperazine, creating a configurationally stable α-lithio species. The stereochemical outcome is directed by the chiral ligand.
-
Electrophilic Trap: The lithiated intermediate is then quenched with an electrophile (e.g., an alkyl halide or a carbonyl compound), which adds to the carbon, forming the new C-C bond with high stereocontrol.[15] A critical insight from mechanistic studies is that the choice of electrophile and the substituent on the distal nitrogen can unexpectedly influence both the yield and the enantioselectivity.[14][15]
Experimental Protocol: Asymmetric Lithiation and Trapping
This protocol is a generalized procedure based on the work of O'Brien and coworkers.[14][15] Note: This reaction is highly sensitive to air and moisture and must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
N-Boc-N'-benzylpiperazine (1.0 equiv)
-
(-)-Sparteine (1.2 equiv)
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M, 1.2 equiv)
-
Electrophile (e.g., Benzyl bromide, 1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add N-Boc-N'-benzylpiperazine (1.0 equiv) and anhydrous Et₂O (to make a 0.1 M solution).
-
Add (-)-sparteine (1.2 equiv) to the solution.
-
Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -75 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Electrophilic Trap: Add the electrophile (1.5 equiv) dropwise, again maintaining the temperature at -78 °C.
-
Continue stirring at -78 °C for an additional 3 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ and separate the layers.
-
Extract the aqueous layer with Et₂O (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Determine enantiomeric excess (ee) by chiral HPLC analysis.
Scientist's Insights & Troubleshooting
-
Choice of Base: While s-BuLi is common, n-BuLi can sometimes be used, but may require different temperatures or ligands for optimal results.
-
Sparteine Surrogates: (+)-Sparteine is not naturally available. If the opposite enantiomer is desired, a synthetic (+)-sparteine surrogate is required.[14]
-
Temperature Control: Maintaining a low temperature (-78 °C) is absolutely critical for achieving high enantioselectivity and preventing side reactions, such as ring fragmentation.[14]
-
Solvent Effects: The choice of solvent can impact the reaction. Ethereal solvents like Et₂O, MTBE, or THF are necessary to solvate the lithium species.
-
MCR Optimization: In the Ugi-based synthesis, the order of addition can be important. It is often best to pre-mix the amino acid, aldehyde, and primary amine component before adding the isocyanide.
Conclusion and Future Directions
One-pot synthetic strategies provide a powerful and efficient means to access complex and valuable N-protected α-substituted piperazines. The multicomponent Ugi-based approach offers remarkable complexity from simple starting materials, while asymmetric C-H functionalization provides a direct and elegant route to chiral products.
The field continues to evolve, with emerging techniques like photoredox catalysis and flow chemistry offering even milder and more sustainable pathways.[3][16][17] Photoredox methods, for instance, can generate α-amino radicals under neutral conditions, which can then be coupled with various partners, avoiding the need for cryogenic temperatures and strong bases.[2][16] The adaptation of these one-pot protocols to continuous flow reactors promises enhanced safety, scalability, and reproducibility, further solidifying the importance of α-substituted piperazines in the future of drug discovery.[18][19]
References
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application of (S)-1-Boc-3-butyl-piperazine in Peptide Synthesis: A Guide to Crafting Conformationally Constrained Peptidomimetics
Introduction: The Strategic Value of Piperazine Scaffolds in Modern Peptide Drug Discovery
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its unique structural and physicochemical properties.[1][2][3] Its six-membered ring containing two opposing nitrogen atoms imparts a combination of structural rigidity, a large polar surface area, and the capacity for multiple hydrogen bond interactions.[3][4] These characteristics often translate into improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles for drug candidates.[3][4] In the realm of peptide science, the incorporation of piperazine-based building blocks is a powerful strategy to create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced therapeutic properties such as increased stability against enzymatic degradation and improved target selectivity.[5]
This guide focuses on the application of a specific chiral building block, (S)-1-Boc-3-butyl-piperazine , in peptide synthesis. The introduction of a butyl group at the C-3 position offers a strategic tool for medicinal chemists to probe structure-activity relationships (SAR). The alkyl substitution can influence the conformational preferences of the piperazine ring and, by extension, the entire peptide backbone, potentially leading to enhanced binding affinity for biological targets.[6] Furthermore, the lipophilicity introduced by the butyl group can be leveraged to optimize membrane permeability and other pharmacokinetic parameters.[7] The tert-butyloxycarbonyl (Boc) protecting group on the N-1 nitrogen allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows using the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[5][8]
This document provides a comprehensive overview, detailed experimental protocols, and expert insights into the utilization of this compound for the synthesis of novel, conformationally constrained peptidomimetics aimed at researchers, scientists, and drug development professionals.
Core Principles and Advantages of Incorporating this compound
The rationale for employing this compound in peptide synthesis is multifaceted, offering distinct advantages over traditional peptide scaffolds:
-
Conformational Constraint: The inherent rigidity of the piperazine ring, when incorporated into a peptide backbone, can induce specific turn conformations.[5] This pre-organization of the peptide structure can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The (S)-chirality and the presence of the C-3 butyl group further influence the local geometry, providing a unique conformational landscape to explore.
-
Enhanced Metabolic Stability: Natural peptides are often susceptible to rapid degradation by proteases. The non-natural piperazine structure introduces amide bond surrogates that are resistant to enzymatic cleavage, thereby increasing the in vivo half-life of the resulting peptidomimetic.
-
Modulation of Physicochemical Properties: The butyl group provides a means to fine-tune the lipophilicity of the peptide. This is a critical parameter for optimizing cell permeability and overall pharmacokinetic properties. The basicity of the second nitrogen atom of the piperazine ring can also be leveraged to improve solubility and for further functionalization.
-
Versatility in Peptidomimetic Design: this compound can be utilized as a scaffold to append various functional groups, serving as a versatile building block for creating diverse chemical libraries for high-throughput screening.
Experimental Protocols: Solid-Phase Synthesis of a Model Peptidomimetic
The following protocols detail the incorporation of this compound into a peptide sequence using a standard Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. These protocols are based on well-established procedures for N-Boc-piperazine and can be adapted for the 3-butyl derivative.[5]
Materials and Reagents
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage Cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5)
-
Cold diethyl ether
Protocol 1: Immobilization of this compound onto 2-CTC Resin
This protocol describes the attachment of the piperazine building block to the solid support. 2-CTC resin is chosen for its acid-labile nature, allowing for mild cleavage conditions that preserve the integrity of the synthesized peptide.
-
Resin Swelling: Swell 1 gram of 2-CTC resin (loading capacity, e.g., 1.0 mmol/g) in 10 mL of DCM in a reaction vessel for 30 minutes.
-
Immobilization Reaction:
-
Drain the DCM from the swollen resin.
-
Dissolve this compound (2.0 mmol, 2.0 eq.) in 10 mL of DCM.
-
Add the piperazine solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).
-
-
Agitation: Gently agitate the resin slurry at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 1.0 mL of MeOH to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Causality: The use of DIPEA, a non-nucleophilic base, facilitates the reaction by scavenging the HCl generated without competing with the piperazine nucleophile. Capping with methanol is crucial to prevent the formation of deletion sequences in subsequent steps.
Diagram 1: Immobilization Workflow
Caption: Workflow for immobilizing this compound on 2-CTC resin.
Protocol 2: Peptide Chain Elongation
This protocol outlines the iterative steps of Boc deprotection and amino acid coupling to extend the peptide chain from the piperazine scaffold.
-
Resin Swelling: Swell the this compound functionalized resin in DCM (10 mL per gram of resin) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (10 mL) and agitate for 5 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for an additional 20 minutes.[6]
-
Drain the TFA solution and wash the resin with DCM (5 x 10 mL).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.
-
Wash the resin with DMF (5 x 10 mL).
-
Perform a qualitative test (e.g., Chloranil test) to confirm the presence of a free secondary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Boc-protected amino acid (3.0 eq.) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF (5 mL) for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.
Causality: A two-step Boc deprotection ensures complete removal of the protecting group.[6] HATU is a highly efficient coupling reagent that minimizes racemization.[8] In-process monitoring with qualitative tests is essential for ensuring high-yield synthesis.
Diagram 2: Peptide Elongation Cycle
Caption: Iterative cycle for peptide chain elongation on the solid support.
Protocol 3: Cleavage and Deprotection
This final protocol describes the cleavage of the synthesized peptide from the resin with the simultaneous removal of acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). The choice of scavengers depends on the amino acid composition of the peptide.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin in a sealed reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL).
-
Combine the filtrates.
-
-
Precipitation:
-
Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL). A white precipitate of the crude peptide should form.
-
-
Purification:
-
Centrifuge the mixture and decant the ether.
-
Wash the crude product with cold diethyl ether (2 x 20 mL).
-
Dry the crude product under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude product by analytical HPLC and mass spectrometry.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final peptidomimetic.
-
Causality: The cleavage cocktail containing TFA cleaves the peptide from the acid-sensitive resin and removes side-chain protecting groups. Scavengers like TIS are essential to quench reactive cationic species generated during this process, preventing side reactions.[9]
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the solid-phase synthesis of a model peptidomimetic incorporating a substituted N-Boc-piperazine scaffold. These values are illustrative and can vary based on the specific sequence, scale, and instrumentation.
| Parameter | Expected Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | 2-Chlorotrityl chloride (2-CTC) resin is recommended for its mild cleavage conditions. |
| Initial Scaffold Loading Efficiency | 80 - 95% | Dependent on the specific reaction conditions and the reactivity of the piperazine. |
| Boc Deprotection Efficiency (per step) | >99% | Monitored by a qualitative test for secondary amines (e.g., Chloranil test). |
| Amino Acid Coupling Efficiency (per step) | 95 - 99% | May require double coupling or optimized reagents for sterically hindered amino acids. |
| Final Crude Product Purity (by HPLC) | 60 - 85% | Highly dependent on the peptide sequence and the efficiency of each step. |
| Overall Yield (after purification) | 10 - 40% | Varies significantly based on the length and complexity of the peptide. |
Discussion: The Role of the 3-Butyl Group in Peptidomimetic Design
The strategic placement of the butyl group at the C-3 position of the piperazine ring is a key design element that can significantly impact the properties of the final peptidomimetic.
-
Steric Influence on Conformation: The butyl group, being bulkier than a methyl group or a hydrogen atom, will exert a greater steric influence on the piperazine ring's conformation. This can favor a specific chair or boat conformation, which in turn will dictate the orientation of the peptide chains attached at the N-1 and N-4 positions. This can lead to a more defined and predictable three-dimensional structure of the peptidomimetic, which is highly desirable for rational drug design.
-
Hydrophobic Interactions: The lipophilic nature of the butyl group can facilitate hydrophobic interactions with the target receptor, potentially increasing binding affinity. This is a common strategy in medicinal chemistry to enhance potency.
-
Pharmacokinetic Modulation: The increased lipophilicity can also improve the ability of the peptidomimetic to cross cell membranes, which is often a major hurdle for peptide-based therapeutics. However, a careful balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The butyl group offers a moderate increase in lipophilicity that can be beneficial in this regard.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel peptidomimetics. Its straightforward incorporation into standard Boc-SPPS workflows, combined with the unique conformational and physicochemical properties it imparts, makes it an attractive tool for medicinal chemists and peptide scientists. The ability to introduce conformational constraints and modulate lipophilicity through the 3-butyl substituent provides a rational approach to optimizing the biological activity and pharmacokinetic profiles of peptide-based drug candidates. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the potential of this and other substituted piperazine scaffolds in their drug discovery programs.
References
- 1. Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jgtps.com [jgtps.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Analysis of (S)-1-Boc-3-butyl-piperazine
Introduction: The Significance of (S)-1-Boc-3-butyl-piperazine in Modern Drug Discovery
This compound is a chiral building block of significant interest in pharmaceutical research and development.[1][2] Its piperazine core is a common scaffold in a wide array of therapeutic agents, particularly those targeting the central nervous system.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the unprotected secondary amine, making it a versatile intermediate in the synthesis of complex drug candidates.[1] The stereochemistry at the 3-position, conferred by the butyl group, is crucial for achieving desired pharmacological activity and selectivity.
Given its role as a key intermediate, the unambiguous structural confirmation and purity assessment of this compound are paramount. This application note provides a comprehensive guide to the spectroscopic analysis of this molecule, detailing protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The focus is not only on the procedural steps but also on the underlying principles and the rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the stereochemical integrity of the chiral center.
A. Principles and Causality: Why NMR is the Gold Standard
¹H NMR provides detailed information about the chemical environment of hydrogen atoms, including their connectivity through the analysis of chemical shifts, integration, and spin-spin coupling. ¹³C NMR, while less sensitive, offers a direct look at the carbon backbone of the molecule. The Boc protecting group has a highly characteristic singlet in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum, making its presence easy to confirm. The butyl group and the piperazine ring protons will exhibit more complex splitting patterns, which are key to confirming the substitution pattern.
B. Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of particulate matter.
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~3-4 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30 or similar)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: -10 to 220 ppm
-
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
C. Data Interpretation: Predicted Spectra and Assignments
Based on the analysis of structurally similar compounds, the following are the expected ¹H and ¹³C NMR spectral data for this compound in CDCl₃.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.85 | m | 1H | Piperazine CH |
| ~3.40 | m | 2H | Piperazine CH₂ |
| ~2.90 | m | 2H | Piperazine CH₂ |
| ~2.75 | m | 1H | Piperazine CH |
| ~2.50 | m | 1H | Piperazine CH |
| 1.46 | s | 9H | Boc (CH₃)₃ |
| ~1.30-1.50 | m | 4H | Butyl CH₂ |
| ~1.25 | m | 1H | NH |
| 0.90 | t | 3H | Butyl CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.7 | Boc C=O |
| ~79.5 | Boc C (CH₃)₃ |
| ~55.0 | Piperazine CH |
| ~46.0 | Piperazine CH₂ |
| ~45.0 | Piperazine CH₂ |
| ~43.0 | Piperazine CH₂ |
| ~35.0 | Butyl CH₂ |
| ~28.4 | Boc C(C H₃)₃ |
| ~28.0 | Butyl CH₂ |
| ~22.5 | Butyl CH₂ |
| ~14.0 | Butyl CH₃ |
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and providing structural information through the analysis of its fragmentation pattern.
A. Principles and Causality: Unveiling the Molecular Mass
In electrospray ionization (ESI), a common soft ionization technique, the molecule is typically protonated to form [M+H]⁺. This allows for the precise determination of the molecular weight. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal characteristic losses of functional groups, such as the Boc group and the butyl chain, further confirming the structure.
B. Experimental Protocol: ESI-MS
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
Instrument Parameters (ESI-TOF or ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂): Flow rate and temperature optimized for the instrument.
-
Mass Range: m/z 50-500
-
Collision Energy (for MS/MS): Ramped or set at various energies (e.g., 10, 20, 40 eV) to induce fragmentation.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis.
C. Data Interpretation: Expected Molecular Ion and Fragmentation
The molecular formula of this compound is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol .[1][2][3]
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 243.21 | [M+H]⁺ |
| 187.16 | [M+H - C₄H₈]⁺ (loss of isobutylene from Boc group) |
| 143.14 | [M+H - Boc]⁺ |
| 101.09 | [Boc]⁺ |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
A. Principles and Causality: Vibrational Fingerprints
Specific chemical bonds vibrate at characteristic frequencies. For this compound, key functional groups such as the N-H of the secondary amine, the C=O of the carbamate, and the C-H bonds of the alkyl groups will have distinct absorption bands. The presence and position of these bands provide strong evidence for the compound's structure.
B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the neat this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR spectroscopic analysis.
C. Data Interpretation: Characteristic Absorption Bands
Table 4: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch (secondary amine) |
| 2960-2850 | Strong | C-H stretch (alkyl groups) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1420 | Medium | C-N stretch (piperazine) |
| ~1240 | Strong | C-O stretch (carbamate) |
| ~1160 | Strong | C-N stretch (carbamate) |
IV. Conclusion
The combination of NMR, MS, and FTIR spectroscopy provides a comprehensive and robust analytical toolkit for the structural characterization and purity assessment of this compound. By following the detailed protocols and understanding the principles of data interpretation outlined in these application notes, researchers, scientists, and drug development professionals can confidently verify the identity and quality of this critical pharmaceutical intermediate, ensuring the integrity of their synthetic endeavors.
V. References
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). tert-Butyl 3-oxopiperazine-1-carboxylate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Supplementary Information.
-
ResearchGate. (2015). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Preprint.
-
PubChem. (n.d.). (R)-1-Boc-3-methylpiperazine. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-BOC-Piperazine. Retrieved from --INVALID-LINK--
-
Molbase. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from --INVALID-LINK--
-
Spectrochem. (n.d.). Home. Retrieved from --INVALID-LINK--
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. 28(4), 503-505.
-
Sigma-Aldrich. (n.d.). 1-Boc-piperazine 97%. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). 1-Boc-piperazine - Optional[FTIR] - Spectrum. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). (S)-tert-Butyl 3-methylpiperazine-1-carboxylate. Retrieved from --INVALID-LINK--
References
Application Note: High-Selectivity Synthesis of Mono-Boc-Piperazine via Continuous Flow Chemistry
Abstract
This technical guide provides a detailed methodology for the selective synthesis of mono-Boc-piperazine (tert-butyl piperazine-1-carboxylate), a critical building block in modern medicinal chemistry. Traditional batch production methods are often plagued by poor selectivity, leading to the formation of undesired di-Boc-piperazine and complex purification challenges. This note details a robust continuous flow chemistry approach that leverages precise control over reaction stoichiometry, mixing, and temperature to significantly enhance the yield and selectivity of the desired mono-protected product. The protocol herein is designed for researchers, scientists, and drug development professionals seeking a scalable, efficient, and self-validating method for producing this key synthetic intermediate.
Introduction: The Challenge of Selective Mono-Protection
Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, prized for their ability to modulate physicochemical properties like solubility and bioavailability.[1] Mono-substituted piperazines are particularly valuable, serving as foundational intermediates in the synthesis of drugs across various therapeutic areas, including oncology and virology.[1] The synthesis of these intermediates typically begins with the protection of one of the two secondary amines of the piperazine ring, most commonly with a tert-butyloxycarbonyl (Boc) group.[2]
The core challenge lies in the symmetric nature of piperazine; both nitrogen atoms possess similar reactivity, making selective mono-protection difficult to achieve in conventional batch reactors.[3][4] Batch processes often result in a statistical mixture of unreacted piperazine, the desired mono-Boc-piperazine, and the undesired 1,4-di-Boc-piperazine byproduct.[3] This necessitates sub-stoichiometric use of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), and often leads to tedious and costly chromatographic purification.[5]
Flow chemistry offers a superior alternative by transforming the reaction from a time-dependent batch process into a spatially controlled continuous one. By precisely manipulating reagent streams, residence time, and heat transfer, continuous flow reactors enable exquisite control over reaction conditions, thereby maximizing the formation of the mono-protected product.[3][4] This application note elucidates the principles and provides a detailed protocol for this advanced synthetic approach.
Principles and Mechanistic Rationale
The N-Boc protection of an amine is a nucleophilic attack of the nitrogen atom on one of the electrophilic carbonyl carbons of the Boc anhydride (Boc₂O). In the case of piperazine, this can occur twice.
Reaction Scheme:
References
- 1. MRT - Mono-Boc-Protection of Diamines [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
N-Boc piperazine derived mono-mannich bases synthesis and evaluation
Application Notes & Protocols
Abstract
This document provides a comprehensive guide for the synthesis and biological evaluation of mono-Mannich bases derived from N-Boc piperazine. Mannich bases are a critical class of organic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The piperazine moiety is a well-established pharmacophore present in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[3][4] The strategic use of N-tert-butoxycarbonyl (Boc) protected piperazine allows for the regioselective synthesis of mono-aminomethylated products, a crucial step in creating libraries of compounds for drug discovery.
This guide details a robust, step-by-step protocol for a three-component Mannich condensation reaction. It further outlines a standard protocol for evaluating the cytotoxic potential of the synthesized compounds using an in vitro MTT assay, a foundational method for preliminary anticancer screening.[5][6] Woven throughout are expert insights into the rationale behind key experimental steps, troubleshooting advice, and methods for data interpretation, designed to equip researchers in medicinal chemistry and drug development with a reliable and reproducible workflow.
Theoretical Background & Rationale
The Mannich Reaction: A Cornerstone of Medicinal Chemistry
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom.[7][8] It classically involves the condensation of a compound with an active hydrogen (the "substrate"), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[7] The resulting product, a β-amino-carbonyl compound, is known as a Mannich base. This reaction is exceptionally powerful for its ability to form a C-C bond and introduce a nitrogen-containing functional group in a single step, which is often beneficial for modulating a molecule's bioavailability and target affinity.[3]
The mechanism proceeds through the formation of an iminium ion from the reaction of the amine and formaldehyde. This electrophilic ion is then attacked by the carbanion (or enol form) of the active hydrogen compound to form the final Mannich base.
Caption: The generalized mechanism of the Mannich reaction.
Rationale for N-Boc Piperazine as the Amine Component
The choice of N-Boc piperazine as the amine component is a deliberate design strategy for several reasons:
-
Regioselectivity: Piperazine has two secondary amine nitrogens. Without a protecting group, the Mannich reaction would likely produce a mixture of mono- and di-substituted products (bis-Mannich bases), complicating purification and characterization.[9] The Boc group effectively "caps" one nitrogen, ensuring that aminomethylation occurs exclusively at the other, leading to the desired mono-Mannich base.
-
Intermediate for Diversification: The Boc group is a robust protecting group that is stable under the conditions of the Mannich reaction but can be readily removed under acidic conditions. This allows the newly synthesized mono-Mannich base to serve as a versatile intermediate for further functionalization at the deprotected nitrogen, enabling the creation of diverse compound libraries.
-
Physicochemical Properties: The piperazine ring is a common motif in CNS-active drugs and other therapeutics. Its inclusion can improve the aqueous solubility and pharmacokinetic profile of a lead compound.
Synthesis Protocol: N-Boc Piperazine Derived Mono-Mannich Base
This protocol describes a general method for synthesizing a mono-Mannich base from N-Boc piperazine, formaldehyde, and a substituted aniline as the active hydrogen compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| N-Boc Piperazine | ≥98% Purity | Sigma-Aldrich | Amine component |
| Substituted Aniline | ≥98% Purity | Merck | Active hydrogen compound |
| Formalin (37% aq. Formaldehyde) | ACS Reagent | Fisher Scientific | Aldehyde component |
| Ethanol (EtOH) | Anhydrous | VWR | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |
| n-Hexane | ACS Grade | VWR | TLC mobile phase / Recrystallization solvent |
| Saturated Sodium Bicarbonate | Lab Grade | - | Neutralizing wash |
| Brine | Lab Grade | - | Aqueous wash |
| Anhydrous Sodium Sulfate | Lab Grade | - | Drying agent |
| Silica Gel 60 (230-400 mesh) | - | Merck | Stationary phase for column chromatography |
| TLC Plates (Silica Gel 60 F254) | - | Merck | Reaction monitoring |
Step-by-Step Synthesis Protocol
This procedure is adapted from established methodologies for synthesizing piperazine-derived Mannich bases.[1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-Boc piperazine (1.86 g, 0.01 mol) and the chosen substituted aniline (0.01 mol) in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Expert Insight: Using anhydrous ethanol is crucial as excess water can interfere with the formation of the iminium ion intermediate.
-
-
Addition of Formaldehyde: To the stirred solution, add formalin (1.0 mL, ~0.012 mol, 37% aqueous solution) dropwise over 5 minutes.
-
Causality: A slight excess of formaldehyde ensures the complete consumption of the limiting reagents. Dropwise addition helps to control any initial exotherm.
-
-
Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 5-7 hours.
-
Monitoring the Reaction: Track the progress of the reaction by thin-layer chromatography (TLC). Prepare a mobile phase (e.g., 8:2 n-hexane:ethyl acetate) and spot the starting materials and the reaction mixture.[1] The reaction is complete when the starting material spots have been consumed and a new, distinct product spot has formed.
-
Product Precipitation (Workup): After completion, cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water with stirring. A solid precipitate of the crude Mannich base should form.
-
Expert Insight: The product is typically less soluble in water than the reactants or the polar solvent, causing it to precipitate upon addition to a large volume of water.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with additional cold water (2 x 20 mL) to remove any water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel if it is an oil or if impurities co-precipitate.
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.
Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)
The evaluation of a compound's cytotoxic potential is a critical first step in the discovery of novel anticancer therapies.[5][10] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]
Workflow for Cytotoxicity Evaluation
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol for MTT Assay
This protocol is based on standard, validated methods for assessing the cytotoxicity of novel compounds.[5][6]
-
Cell Culture and Seeding: a. Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium in a humidified incubator at 37°C with 5% CO₂.[6] b. Harvest cells in their logarithmic growth phase and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of the synthesized Mannich base in sterile DMSO. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin).[5] d. Incubate the plate for 48 hours.
-
MTT Addition and Incubation: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.[6]
-
Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
Data Analysis and Presentation
The cytotoxic effect is quantified by the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.[5]
-
Calculate Percent Viability:
-
Percent Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100
-
-
Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression (dose-response curve) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Present Data: Summarize the results in a clear, tabular format.
Table 2: Sample Cytotoxicity Data Presentation
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| Mannich Base 1A | MCF-7 | 48 | [Insert Value] |
| Mannich Base 1B | A549 | 48 | [Insert Value] |
| Doxorubicin | MCF-7 | 48 | [Insert Value] |
Structure-Activity Relationship (SAR) Insights
Once a series of N-Boc piperazine mono-Mannich bases is synthesized and tested, SAR studies can provide crucial insights for designing more potent and selective compounds. Key considerations include:
-
Substituents on the Aromatic Ring: The nature and position of substituents on the aniline (or other aromatic substrate) ring significantly impact activity. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) can alter the electronic properties and lipophilicity of the molecule, affecting its interaction with biological targets.[1][11]
-
Piperazine Modifications: While this guide focuses on N-Boc piperazine, SAR can be expanded by using other N-substituted piperazines (e.g., N-phenyl, N-benzyl).[12][13] The nature of this substituent can dramatically influence the compound's selectivity and potency.[14]
Troubleshooting and Expert Tips
| Issue | Possible Cause | Suggested Solution |
| Synthesis: Low or no product yield | Incomplete reaction; impure reagents; excess water. | Ensure anhydrous solvent; check reagent purity; extend reflux time and monitor closely by TLC. |
| Synthesis: Oily product that won't solidify | Product may have a low melting point or be impure. | Attempt purification via silica gel column chromatography instead of recrystallization. Try triturating with a non-polar solvent like hexane. |
| MTT Assay: High variability in data | Inconsistent cell seeding; compound precipitation. | Ensure a single-cell suspension before seeding. Check the solubility of your compound in the final medium concentration; lower DMSO % if needed. |
| MTT Assay: IC₅₀ value is >100 µM | The compound has low potency against the cell line. | Confirm the compound's structure and purity. Test against a different panel of cell lines or consider it inactive in this assay. |
References
- 1. jgtps.com [jgtps.com]
- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. oarjbp.com [oarjbp.com]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Cytotoxic Activity Methods [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of some new mono Mannich bases with piperazines as possible anticancer agents and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New phenolic Mannich bases with piperazines and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification techniques for (S)-1-Boc-3-butyl-piperazine
Welcome to the technical support guide for the purification of (S)-1-Boc-3-butyl-piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this chiral building block in their synthetic workflows. As a key intermediate in the development of complex pharmaceutical agents, achieving high purity and enantiomeric integrity is paramount.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during purification, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section is structured to address the most pressing issues that arise during the purification of this compound and related compounds.
Q1: What is a standard purification workflow for crude this compound after synthesis?
A standard workflow involves a series of logical steps designed to remove different classes of impurities. The typical sequence begins with an aqueous work-up (acid-base extraction) to remove inorganic salts and highly polar or non-basic organic impurities. This is followed by the primary purification step, most commonly flash column chromatography, to separate the target compound from closely related organic impurities. The final step is always a rigorous purity analysis, including chiral HPLC, to confirm both chemical and enantiomeric purity.
Caption: General purification workflow for this compound.
Q2: My product is streaking badly on the silica gel column, leading to poor separation and low yield. What's causing this and how do I fix it?
This is the most common issue when purifying piperazine derivatives on standard silica gel.
-
Causality: Standard silica gel is inherently acidic (pKa ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. The piperazine moiety in your compound is basic. This leads to a strong acid-base interaction where your product is protonated and adsorbs irreversibly or elutes very slowly and broadly (streaking/tailing). This prolonged contact with the acidic stationary phase can also promote the degradation of the acid-labile Boc group.[2]
-
Solution: The solution is to neutralize the acidic sites on the silica gel by modifying the mobile phase. Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system. A concentration of 0.5-1% (v/v) is typically sufficient. This amine is more basic than your product and will preferentially bind to the acidic silanol groups, allowing your compound to elute symmetrically and efficiently.
Caption: Effect of a basic modifier on silica gel chromatography.
Q3: What are good starting solvent systems for purifying this compound via flash chromatography?
The polarity of this compound (MW: 242.36) is moderate. The optimal eluent will be a balance between a non-polar and a polar solvent. Always develop your method using Thin Layer Chromatography (TLC) first, aiming for an Rf value of ~0.3 for your product. Remember to add 0.5-1% TEA to your TLC solvent jar.
| Solvent System (v/v) | Polarity | Typical Starting Ratio | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | 9:1 to 1:1 | A classic choice. Start with a low concentration of ethyl acetate and increase polarity.[3] |
| Dichloromethane / Methanol | Medium to High | 99:1 to 95:5 | Excellent for more polar compounds. Be aware that a high concentration of methanol can dissolve silica.[3] |
| Toluene / Acetone | Medium | 9:1 to 7:3 | Can provide different selectivity compared to ester or alcohol-based systems. |
Q4: My enantiomeric excess (e.e.) is low. How can I separate the (S) and (R) enantiomers?
Standard purification techniques like flash chromatography or recrystallization will not separate enantiomers. You must use a chiral method.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for both analyzing and separating enantiomers. It requires a specialized chiral stationary phase (CSP). Columns based on immobilized or coated polysaccharides (e.g., cellulose or amylose derivatives) are highly effective for separating chiral amines and carbamates.[4] For preparative-scale separation, you will need access to a preparative HPLC system with a larger-diameter chiral column.
-
Capillary Electrophoresis (CE): While less common for preparative work, CE with a chiral selector (like a cyclodextrin) is a powerful analytical technique for resolving enantiomers of piperazine derivatives.[5][6]
Q5: I'm losing a significant amount of product during the aqueous work-up. What am I doing wrong?
This almost always comes down to incorrect pH control during the acid-base extraction. The piperazine nitrogen atoms are basic, allowing the molecule's solubility to be manipulated by pH.
-
Problem: If the aqueous layer is not made sufficiently basic (pH > 9-10) before extracting with an organic solvent (e.g., DCM, EtOAc), a portion of your product will remain in the aqueous layer as the protonated hydrochloride salt.[7]
-
Solution: During the work-up, after quenching the reaction, ensure you add a base (e.g., 1M NaOH, saturated NaHCO₃) until the aqueous phase pH is robustly basic (confirm with pH paper).[3] This deprotonates the piperazine nitrogen, making the molecule neutral and readily extractable into the organic layer.
Caption: Principle of acid-base extraction for product isolation.
Q6: An unknown, more polar impurity appeared in my sample after storage. What is it likely to be?
The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid and is designed to be removed under acidic conditions.[8][9]
-
Likely Impurity: The new polar spot is almost certainly the de-protected product, (S)-3-butylpiperazine .
-
Causes:
-
Residual Acid: Trace amounts of acid from the reaction or work-up can cause slow deprotection over time.
-
Acidic Solvents: Storing the compound in solvents like chloroform (which can generate HCl) or using acidic modifiers like trifluoroacetic acid (TFA) in HPLC without immediate neutralization will cleave the Boc group.[10]
-
Prolonged Chromatography: Leaving the compound on an unmodified silica gel column for an extended period can also lead to on-column deprotection.
-
-
Prevention: Ensure all acids are thoroughly neutralized during work-up. Store the purified product in a neutral aprotic solvent at low temperature. If using reverse-phase HPLC with TFA, lyophilize the fractions immediately or neutralize them with a base like ammonia or TEA before concentration.
Part 2: Standard Operating Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modifier
-
Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best results. To do this, dissolve your crude oil in a minimal amount of dichloromethane (DCM), add silica gel (approx. 2-3x the mass of your crude), and concentrate to a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 1% TEA).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity (e.g., move from 5% to 20% Ethyl Acetate) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC (using a plate developed in a jar containing the same eluent system, including TEA).
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction Work-up
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly add it to a separatory funnel containing water or a mild acid (e.g., 1M HCl) to quench any remaining reagents.
-
Basification: Add a base (e.g., 1M NaOH solution) dropwise while swirling until the pH of the aqueous layer is >9.[3] Check thoroughly with pH paper.
-
Extraction: Extract the aqueous mixture 3 times with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash them once with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Part 3: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product loss during work-up (incorrect pH); Product streaking on column. | Monitor reaction to completion; Ensure aqueous layer pH > 9 before extraction; Add 0.5-1% TEA to chromatography eluent. |
| Co-eluting Impurities | Impurity has similar polarity to the product. | Optimize solvent gradient; Try a different solvent system (e.g., Toluene/Acetone); Consider a different stationary phase (e.g., alumina). |
| Low Enantiomeric Purity | Racemization during synthesis; Impure starting material. | Purify using preparative chiral HPLC. |
| Product Degradation | Exposure to acid (reagents, silica gel, solvents). | Neutralize work-up thoroughly; Use TEA in eluent; Avoid acidic storage conditions. |
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-1-Boc-3-butyl-piperazine
Welcome to the technical support center for the synthesis of (S)-1-Boc-3-butyl-piperazine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of this synthesis. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, moving from overarching synthetic strategy to specific troubleshooting and detailed protocols.
Part 1: Synthetic Strategy & Core Concepts
This section addresses fundamental questions regarding the approach to synthesizing the chiral target molecule, this compound.
Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?
There are two main successful strategies, each with distinct advantages and challenges:
-
Asymmetric Synthesis from a Chiral Pool: This is often the preferred route as it establishes the desired stereocenter early. A common approach involves using a readily available, enantiopure starting material like (S)-2-aminohexanoic acid (L-norleucine). The synthesis proceeds through the formation of a chiral 1,2-diamine intermediate, followed by cyclization to form the piperazine ring and subsequent N-Boc protection.[1] This method avoids a late-stage resolution, which can be inefficient.
-
Chiral Resolution of a Racemic Mixture: This strategy involves synthesizing racemic 1-Boc-3-butyl-piperazine and then separating the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.[2][3] The success of this method is highly dependent on the differential solubility of the diastereomeric salts, which often requires extensive screening of resolving agents and crystallization solvents.[4]
Q2: Why is N-Boc protection a critical step in this synthesis?
The tert-butoxycarbonyl (Boc) group serves two primary functions:
-
Directing Group and Mono-functionalization: In a piperazine ring with two secondary amines, direct alkylation or acylation is difficult to control and often leads to mixtures of mono- and di-substituted products, along with potential N,N'-disubstitution.[5] By protecting one nitrogen with the Boc group, the other nitrogen is selectively activated for further functionalization. The Boc group can be cleanly removed under acidic conditions without affecting most other functional groups.[6]
-
Improving Solubility and Handling: The Boc group increases the lipophilicity of the piperazine molecule, often making it more soluble in common organic solvents and simplifying purification by standard column chromatography.
Part 2: Troubleshooting Guide
This section tackles specific problems that can arise during the synthesis, providing causal explanations and actionable solutions.
Issue 1: Low Yield of the Piperazine Ring
Q3: My cyclization reaction to form the piperazine ring is giving a low yield. What are the likely causes and how can I fix it?
Low cyclization yields are typically traced back to inefficient ring closure or competing side reactions.
-
Causality: The intramolecular cyclization to form a six-membered ring can be kinetically slow. If the reaction conditions are too harsh (e.g., high temperature), intermolecular polymerization or decomposition can outcompete the desired cyclization. Alternatively, the nucleophilicity of the amine and the reactivity of the electrophilic center must be perfectly balanced.
-
Troubleshooting Steps:
-
Confirm Precursor Purity: Ensure the acyclic diamine precursor is pure. Impurities can inhibit the reaction or lead to side products.
-
Employ High Dilution: Run the cyclization reaction at a low concentration (0.01-0.05 M). This kinetically favors the intramolecular reaction over intermolecular polymerization.
-
Optimize Reaction Conditions: Screen different solvents and temperatures. For reductive amination-based cyclizations, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and effective choice for these transformations.[7]
-
Protecting Group Strategy: Ensure the protecting groups on your diamine precursor are compatible with the cyclization conditions. For instance, a base-labile protecting group will not be suitable for a high-pH cyclization step.
-
Issue 2: Poor Enantiomeric Purity (Low ee)
Q4: The enantiomeric excess (ee) of my final product is lower than expected. Where could racemization be occurring?
Loss of stereochemical integrity is a significant challenge. Racemization can occur at any stage where the chiral center is rendered vulnerable.
-
Causality: The proton on the stereogenic carbon (C3) can be susceptible to abstraction under strongly acidic or basic conditions, especially if there is an adjacent activating group, leading to racemization. High temperatures can also accelerate this process.
-
Troubleshooting Steps:
-
Analyze Intermediates: Use chiral HPLC or SFC to check the enantiomeric purity of each chiral intermediate in your synthetic sequence. This will pinpoint the exact step where the loss of ee occurs.
-
Moderate pH and Temperature: Avoid unnecessarily strong acids or bases and prolonged exposure to high heat, particularly after the chiral center is established.
-
Work-up Conditions: Be mindful of work-up procedures. For example, a prolonged or heated aqueous basic wash could potentially epimerize the C3 position. Perform basic extractions quickly and at room temperature or below.
-
Issue 3: Difficulties in Product Purification
Q5: I am struggling to purify my final product, this compound, using silica gel chromatography. The product streaks badly on the column. What can I do?
This is a classic problem when purifying basic compounds like piperazines on acidic silica gel.
-
Causality: The basic nitrogen atoms of the piperazine interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to strong adsorption, resulting in significant tailing or "streaking" of the product spot on a TLC plate and poor separation on a column.
-
Troubleshooting Steps:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier to your chromatography eluent. The most common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v).[8] The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute cleanly.
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic piperazine product will move into the aqueous layer as the hydrochloride salt. The layers are separated, the aqueous layer is then basified (e.g., with NaOH or NaHCO₃), and the purified free-base product is re-extracted back into an organic solvent.[8]
-
Alternative Stationary Phases: If problems persist, consider using a different stationary phase, such as alumina (basic or neutral), which is more compatible with basic compounds.
-
Data & Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Low Yield | Inefficient intramolecular cyclization. | Run reaction under high dilution (0.01-0.05 M); screen solvents and temperature. | Reaction concentration, precursor purity. |
| Competing side reactions (e.g., polymerization). | Use milder reagents (e.g., NaBH(OAc)₃ for reductive amination). | TLC/LC-MS for byproduct formation. | |
| Poor Enantiomeric Excess (ee) | Racemization at the C3 position. | Avoid harsh acidic/basic conditions and high temperatures. | pH, temperature, reaction time. |
| Inefficient chiral resolution. | Screen resolving agents and crystallization solvents systematically.[2] | Enantiomeric excess (ee) at each step. | |
| Difficult Purification | Strong interaction with acidic silica gel. | Add 0.5-1% triethylamine to the eluent.[8] | Peak shape during chromatography. |
| Presence of non-basic impurities. | Perform a preliminary acid-base extraction.[8] | Purity of crude material before column. |
Part 3: Frequently Asked Questions (FAQs)
Q6: For a chiral resolution route, how do I select the best resolving agent?
The selection is largely empirical, but a rational screening approach is most effective. Start with common, inexpensive chiral acids like (L)- or (D)-tartaric acid and their derivatives, such as (-)-O,O'-Dibenzoyl-L-tartaric acid.[3] The process involves:
-
Small-Scale Screening: In parallel vials, test ~0.5 equivalents of different resolving agents with your racemic piperazine in various solvents (e.g., methanol, ethanol, isopropanol, acetone).[4]
-
Solubility Assessment: Observe which combinations yield a crystalline precipitate. The ideal system is one where one diastereomeric salt is significantly less soluble than the other.
-
Analysis: Isolate the crystals, liberate the free base, and measure the enantiomeric excess to identify the most effective conditions before scaling up.
Q7: What is the most reliable method for monitoring the N-Boc protection step?
Thin-Layer Chromatography (TLC) is the quickest and most common method. The Boc-protected product will be significantly less polar than the starting piperazine. A typical TLC system would be Dichloromethane/Methanol (e.g., 95:5 or 90:10). The starting piperazine will remain at or near the baseline, while the desired mono-Boc product will have a higher Rf value. A di-Boc byproduct would have an even higher Rf. For quantitative analysis and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q8: Are there any specific safety considerations when working with the reagents for this synthesis?
Yes, several reagents require careful handling:
-
Di-tert-butyl dicarbonate (Boc₂O): While solid at room temperature, it can be an irritant. Handle in a fume hood and wear appropriate PPE.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a moisture-sensitive reagent. It will react with water to release hydrogen gas. Always handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.
-
Strong Acids (TFA, HCl): Used for Boc deprotection, these are highly corrosive. Always add acid to the reaction mixture slowly, especially at low temperatures, and perform the reaction in a well-ventilated fume hood.
Part 4: Key Experimental Protocols & Visualizations
Synthetic Workflow Overview
The following diagram illustrates a common asymmetric synthesis route starting from a chiral amino acid.
Caption: Asymmetric synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
This diagram provides a decision-making framework for diagnosing low-yield issues.
Caption: Decision tree for troubleshooting low synthesis yield.
Protocol 1: Mono-N-Boc Protection of a Piperazine
This protocol describes the selective protection of one nitrogen atom of a piperazine derivative.
Materials:
-
(S)-3-Butyl-piperazine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N, 1.1 equiv) or other non-nucleophilic base
Procedure:
-
Dissolve (S)-3-butyl-piperazine in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add the triethylamine to the stirred solution.
-
In a separate flask, dissolve the Boc₂O in a small amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the cold piperazine solution over 30 minutes. Slow addition is crucial to minimize the formation of the di-protected byproduct.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography as described in Q5.
Protocol 2: Boc Group Deprotection
This protocol details the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound (1.0 equiv)
-
4M HCl in 1,4-Dioxane (5-10 equiv) or Trifluoroacetic Acid (TFA)
-
Methanol or Dichloromethane (DCM)
Procedure (using HCl in Dioxane):
-
Dissolve the N-Boc protected piperazine (1.0 equiv) in a minimal amount of methanol or DCM in a round-bottom flask.[9]
-
To the stirred solution at room temperature, add the 4M HCl in dioxane solution (5-10 equiv).
-
Stir the reaction for 1-4 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[6]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, remove the solvent and excess HCl under reduced pressure. The resulting solid is the dihydrochloride salt of the product, which can be used directly or neutralized with a base to obtain the free amine.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Common Side Reactions in Piperazine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for piperazine functionalization. As a privileged scaffold in medicinal chemistry and drug development, the piperazine moiety is a cornerstone of modern synthesis.[1][2] However, its symmetrical nature and the presence of two reactive secondary amines present unique challenges. This guide is structured in a question-and-answer format to directly address specific issues encountered during N-alkylation, N-arylation, and N-acylation, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: Troubleshooting N-Alkylation Reactions
N-alkylation is a fundamental transformation, but controlling selectivity can be challenging. The most common issues are poor yields of the mono-alkylated product and the formation of di-substituted and quaternary salt byproducts.[3]
Q1: My reaction is producing a significant amount of the 1,4-disubstituted byproduct, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?
A1: This is the most common challenge in piperazine alkylation. The formation of a di-substituted byproduct occurs because both nitrogen atoms are nucleophilic and can react with the alkylating agent.[4] The mono-substituted product, once formed, can be deprotonated and react again, especially under strongly basic conditions or at elevated temperatures.[3]
Here are several field-proven strategies to favor mono-alkylation:
-
Control Stoichiometry: Using a precise 1:1 stoichiometry of piperazine to your alkylating agent is a starting point, but often insufficient on its own.[3]
-
Use Excess Piperazine: A large excess of piperazine (5-10 equivalents) shifts the statistical probability of the reaction toward mono-alkylation. The alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.[5] This method is economical but requires an effective purification strategy to remove the excess piperazine.
-
In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride generates the monohydrochloride salt in situ. This effectively protects one of the amine groups through protonation, reducing its nucleophilicity and favoring reaction at the free amine.[3]
-
Employ a Protecting Group (Recommended): The most robust and widely used strategy is to use a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine).[3][4] The Boc group deactivates one nitrogen, directing alkylation selectively to the other. The protecting group can be cleanly removed later under acidic conditions.
Caption: A simplified representation of the palladium-catalyzed cycle. [6]
Q2: My reaction with unprotected piperazine is forming the 1,4-bis-arylated byproduct. How can I control this?
A2: This is analogous to the di-alkylation problem. With two reactive sites, double arylation is a common side reaction, especially if the aryl halide is used in excess or is highly reactive. [7]
-
Use Mono-Protected Piperazine: The most effective solution is to use N-Boc-piperazine. This ensures that only one C-N bond can be formed. The Boc group can be removed post-coupling to yield the mono-aryl piperazine. [1][8]* Use Excess Piperazine: If you must use unprotected piperazine, using a large excess of it can favor the mono-arylated product statistically. [1]* Slow Addition: Slowly adding the aryl halide to the reaction mixture maintains a high concentration of piperazine relative to the electrophile, reducing the chance of a second coupling. [7]
Section 3: Troubleshooting N-Acylation Reactions
Acylation is used to form amides and is generally a high-yielding reaction. However, issues can arise from the generation of acidic byproducts or a lack of selectivity.
Q1: How can I ensure complete and selective mono-acylation of piperazine?
A1: The challenges are similar to alkylation: preventing di-acylation and managing the reaction conditions.
-
Control Stoichiometry and Temperature: Slowly add 1 equivalent of a highly reactive acylating agent (e.g., an acyl chloride or anhydride) to a solution of piperazine at a low temperature (e.g., 0 °C). The low temperature helps control the reaction rate and selectivity.
-
Include a Base: Acylation reactions with acyl halides produce an acid byproduct (e.g., HCl). This acid will protonate the piperazine, rendering it non-nucleophilic and stopping the reaction. Including a non-nucleophilic base (a "proton sponge") like triethylamine or pyridine (often used as the solvent) is essential to scavenge this acid and drive the reaction to completion. [9]* Use a Protected Intermediate: For maximum control, start with a mono-protected piperazine. N-formyl piperazine is a useful alternative to N-Boc-piperazine for this purpose, as the formyl group can be removed under different (basic hydrolysis) conditions. [5]The reaction of piperidine with residual acetic anhydride is a known issue in peptide synthesis, highlighting the reactivity of anhydrides with secondary amines. [10]
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reactions of Piperazines | Ambeed [ambeed.com]
- 10. researchgate.net [researchgate.net]
Stability and storage conditions for (S)-1-Boc-3-butyl-piperazine
Welcome to the technical support resource for (S)-1-Boc-3-butyl-piperazine (CAS: 928025-60-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this versatile chiral building block. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot potential issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What is the primary chemical liability of this compound?
The primary chemical liability is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a carbamate that is intentionally designed to be labile under acidic conditions.[1][2] Accidental exposure to acidic environments, whether in solution or from atmospheric contaminants, is the most common cause of degradation, leading to the formation of the unprotected (S)-3-butyl-piperazine. This deprotection is generally stable to basic conditions, which allows for orthogonal chemical strategies.[1][3]
To visualize this, the diagram below highlights the acid-sensitive Boc group on the piperazine core.
References
Technical Support Center: Troubleshooting Incomplete N-Boc Deprotection Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the N-tert-butyloxycarbonyl (Boc) deprotection step. Incomplete deprotection can lead to challenging purifications, low yields, and the generation of complex side products. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the successful removal of the Boc protecting group.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding incomplete N-Boc deprotection.
Q1: What are the most common causes of an incomplete Boc deprotection reaction?
Incomplete removal of the Boc group can stem from a variety of factors, often related to the substrate itself or the reaction conditions.[1][2]
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough, or the concentration of the acid—typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl)—is too low to drive the reaction to completion.[1][2] Some substrates require stronger acidic conditions or longer reaction times for full deprotection.[1]
-
Inadequate Reaction Time: The deprotection step may be too short. While many reactions are complete within 30 minutes to a few hours, sterically hindered or electronically deactivated amines may require extended reaction times.[1][3]
-
Steric Hindrance: The bulky nature of the Boc group, combined with a sterically congested environment on the substrate molecule, can physically impede the approach of the acid to the carbamate.[1][2]
-
Poor Solubility: The Boc-protected starting material may have limited solubility in the chosen reaction solvent, which restricts the accessibility of the deprotection reagent.[2]
-
Substrate-Specific Resistance: Certain structural features can render the Boc group unusually stable. For example, the Boc group on N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)] is known to be more resistant to cleavage under standard TFA treatment.[1]
-
Reagent Quality: The purity and quality of reagents are critical. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[1]
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
Careful reaction monitoring is crucial to ensure complete deprotection without prolonged exposure to harsh acidic conditions that could cause side reactions.[2] Several analytical techniques are at your disposal:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to visualize the consumption of the starting material and the emergence of the product.[2][4] The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[5] Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple or blue) with the newly formed primary or secondary amine.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers precise monitoring of the starting material's disappearance and the formation of the desired product, confirming its mass-to-charge ratio.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet peak for the nine equivalent protons of the tert-butyl group, which typically appears around 1.4 ppm.[2][6]
Q3: What are the primary side reactions during acidic Boc deprotection, and how can they be mitigated?
The major side reaction during acidic Boc deprotection arises from the formation of a reactive tert-butyl cation (tBu⁺).[2][7] This electrophile can alkylate nucleophilic residues within the molecule, leading to undesired byproducts.[8][9]
Commonly affected residues include:
-
Tryptophan: Alkylation of the indole ring.[2]
-
Methionine: S-alkylation of the thioether.[2]
-
Cysteine: S-alkylation of the thiol.[2]
-
Tyrosine: C-alkylation of the phenol ring.[2]
To prevent these side reactions, it is essential to add "scavengers" to the deprotection solution. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with the substrate.[7][8]
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General, effective for Trp | 1-5% (v/v) |
| Thioanisole | General, effective for Met, Cys | 1-5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Trp, Met, Cys | 1-5% (v/v) |
| Water | Trp | 1-5% (v/v) |
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving persistent issues with incomplete Boc deprotection.
Scenario 1: Starting material is still present after the standard deprotection time.
If analytical monitoring (TLC, LC-MS) indicates the presence of unreacted starting material, a logical troubleshooting workflow should be followed.
Caption: Troubleshooting workflow for incomplete deprotection.
-
Verify Reaction Conditions: First, confirm that the correct concentrations and equivalents of reagents were used. Ensure solvents are anhydrous, as water can decrease the effective acidity of reagents like TFA.[1]
-
Increase Acid Concentration/Equivalents: For substrates with basic functional groups that may neutralize the acid, ensure a sufficient excess is used.[4] You can increase the concentration of TFA in the solvent (e.g., from 20% to 50% in Dichloromethane (DCM)) or switch to neat TFA.[4][10]
-
Extend Reaction Time: Some challenging substrates may require several hours or even overnight stirring to achieve complete deprotection.[4] Continue to monitor the reaction periodically.
-
Increase Temperature: Gently warming the reaction can increase the rate of deprotection.[4] However, exercise caution if your molecule contains other temperature-sensitive functional groups. Thermal deprotection can also be an option in some cases.[11]
-
Change Solvent: The choice of solvent can significantly impact the reaction. If using TFA in DCM is ineffective, switching to a different acid/solvent system, such as 4M HCl in 1,4-dioxane, may be more successful.[3][4]
Scenario 2: The substrate contains other acid-sensitive functional groups.
When dealing with molecules that possess other acid-labile groups (e.g., t-butyl esters, acetals, silyl ethers), standard strong acid conditions are often incompatible.[4][12] In these cases, milder or alternative deprotection methods are required.
Caption: Decision tree for selecting a deprotection method.
-
Milder Acidic Conditions: Try using more dilute acid solutions or weaker acids. Aqueous phosphoric acid has been reported as a mild reagent for Boc deprotection.[13]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can selectively cleave N-Boc groups, sometimes leaving other acid-sensitive groups intact.[14]
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection, often proceeding at room temperature and tolerating a variety of functional groups.[12][15]
-
Thermal Deprotection: In some cases, heating the substrate in a suitable solvent (e.g., boiling water or under continuous flow conditions at high temperature) can effect Boc removal without any acidic reagents.[11][13][16]
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with TFA in DCM
This protocol is a standard procedure for the acid-catalyzed removal of the N-Boc group.
Materials:
-
N-Boc protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)[5]
-
Saturated sodium bicarbonate solution[3]
-
Brine[3]
-
Anhydrous sodium sulfate or magnesium sulfate[3]
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
Slowly add TFA to the solution at 0 °C (ice bath). The final concentration of TFA is typically between 20-50% (v/v).[10] Caution: The reaction can be exothermic and evolves CO₂ and isobutene gas. Ensure adequate ventilation and do not use a closed system.[14][17]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[3]
-
Workup: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
Protocol 2: Monitoring Deprotection by TLC
This protocol describes a quick and effective method to monitor the reaction.
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol)
-
Ninhydrin stain solution
-
Heat gun or hot plate
Procedure:
-
At various time points, use a capillary tube to spot a small aliquot of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in a chamber with an appropriate eluent system.
-
After development, dry the plate thoroughly.
-
Dip the plate in the ninhydrin stain solution or spray it evenly.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.
-
The appearance of a new, lower-Rf spot that stains positive with ninhydrin, coupled with the disappearance of the starting material spot, indicates successful deprotection.[5]
Mechanism of Acid-Catalyzed Boc Deprotection
Understanding the mechanism is key to troubleshooting. The deprotection proceeds via a specific acid-catalyzed pathway.
Caption: Mechanism of acid-catalyzed Boc deprotection.
-
Protonation: The reaction is initiated by the protonation of the carbamate oxygen by the acid.[3][17]
-
C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond, which is the rate-determining step. This step is favorable because it generates a stable tertiary carbocation (tBu⁺) and a carbamic acid intermediate.[17][18][19]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine.[14][17]
-
Cation Fate: The tert-butyl cation is either trapped by a scavenger, deprotonated to form isobutene gas, or reacts with a nucleophile.[17][20]
This mechanistic understanding highlights why strong acid is necessary to facilitate the initial protonation and subsequent cleavage to form the stable carbocation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [hi.bzchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 18. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 19. reddit.com [reddit.com]
- 20. Acids - Wordpress [reagents.acsgcipr.org]
Identifying and minimizing byproducts in (S)-1-Boc-3-butyl-piperazine synthesis
Welcome to the technical support center for the synthesis of (S)-1-Boc-3-butyl-piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this stereospecific synthesis. As a crucial chiral building block in pharmaceutical development, particularly for active pharmaceutical ingredients (APIs) requiring precise stereochemical control, achieving high purity and yield is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and minimization of common byproducts.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is critically low, and LC-MS analysis shows significant peaks corresponding to molecular weights lower than the starting material. What is causing this, and how can it be prevented?
A1: This issue is highly indicative of ring fragmentation . This side reaction is a known challenge in syntheses involving the asymmetric lithiation of N-Boc piperazines, which is a key method for introducing substituents at the C3 position.[2][3]
Causality: The core issue is the instability of the lithiated piperazine intermediate. The process involves using a strong base like s-butyllithium (s-BuLi) in complex with a chiral ligand (e.g., (-)-sparteine) to deprotonate the C-H bond adjacent to the Boc-protected nitrogen. This lithiated intermediate, if not trapped quickly by the electrophile (e.g., butyl iodide) or if the temperature rises, can undergo a retro-aza-Cope type fragmentation, leading to ring-opened byproducts.
Solutions to Minimize Ring Fragmentation:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) throughout the lithiation and electrophile addition steps. Even slight temperature increases can dramatically accelerate fragmentation.
-
Optimize Lithiation Time: Do not extend the lithiation time unnecessarily. The optimal duration allows for sufficient formation of the lithiated intermediate without promoting degradation. This can be monitored using in-situ IR spectroscopy if available.[2]
-
Rapid Trapping: Add the electrophile (butyl iodide) efficiently once the lithiation is complete to trap the desired intermediate before it can decompose.
-
N-Substituent Effects: The substituent on the second nitrogen (N4) can influence stability. Sterically hindered groups on the distal nitrogen have been shown to minimize ring fragmentation.[2]
Q2: I've successfully synthesized the product, but chiral HPLC analysis reveals two peaks of nearly equal area. What is the second peak, and how can I improve the stereoselectivity?
A2: The second peak is almost certainly the undesired diastereomer, (R)-1-Boc-3-butyl-piperazine . Achieving high diastereoselectivity is the primary goal of this asymmetric synthesis, and its failure points to issues with the chiral control element of the reaction.
Causality: The stereochemical outcome is dictated by the complex formed between the organolithium base and the chiral ligand (e.g., (-)-sparteine or a (+)-sparteine surrogate). This complex directs the deprotonation to one specific proton over its enantiotopic partner, leading to a chiral lithiated intermediate.
Strategies to Enhance Diastereoselectivity:
-
Chiral Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity. Any contamination with the opposite enantiomer will directly lead to the formation of the undesired product diastereomer.
-
Stoichiometry: The stoichiometry of the s-BuLi:ligand complex is critical. Use a slight excess of the chiral ligand relative to the organolithium base (e.g., 1.1-1.2 equivalents) to ensure all the base is complexed.
-
Solvent and Aging: The choice of solvent and the "aging" time for the s-BuLi/ligand complex can impact its structure and subsequent selectivity. Ensure conditions are consistent with established protocols.
-
"Diamine Switch" Strategy: For certain electrophiles, it has been observed that switching the chiral diamine ligand just before the addition of the electrophile can unexpectedly improve enantioselectivity.[2]
Q3: My NMR spectrum is unusually complex, with what appears to be integration for more than one butyl group. How is this possible when using a mono-protected piperazine?
A3: While the primary goal is C3-alkylation, under non-optimal conditions, side reactions can lead to multiple alkylations. The most common culprits are N-alkylation and di-alkylation.
Causality & Identification:
-
N,N'-Dibutylpiperazine Byproduct: If the starting material contained any unprotected piperazine, di-alkylation at both nitrogen atoms can occur. This is a common issue in general piperazine alkylations when mono-protection is incomplete.[4]
-
Over-alkylation (Quaternary Salt): The free nitrogen of the mono-alkylated product can react further with the alkyl halide to form a quaternary ammonium salt. This can be favored by longer reaction times or higher temperatures.[4]
-
C,N-Dialkylation: In the context of C3-lithiation, if the subsequent workup or conditions allow for Boc-deprotection, the newly freed N1 amine could be alkylated.
Solutions:
-
Purity of Starting Material: Ensure your starting (S)-1-Boc-piperazine is pure and free of unprotected piperazine.
-
Controlled Stoichiometry: Use a controlled amount of the alkylating agent (typically 1.0-1.2 equivalents) to minimize the risk of secondary alkylation reactions.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times, which could promote over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical techniques for ensuring the quality of this compound?
A1: A multi-pronged analytical approach is essential for comprehensive quality control. The following table summarizes the key techniques and their specific purposes.
| Analytical Technique | Primary Purpose | Key Parameters & Insights |
| Chiral HPLC | Determine enantiomeric excess (ee) and diastereomeric ratio (dr). | Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® series). Mobile Phase: Typically normal phase (e.g., Hexane/Isopropanol). Detects and quantifies the desired (S)-enantiomer vs. the (R)-enantiomer.[5][6][7] |
| LC-MS | Identify byproducts and monitor reaction completion. | Provides molecular weight data for unknown peaks, crucial for identifying fragmentation, over-alkylation, or contamination byproducts.[8] |
| ¹H and ¹³C NMR | Confirm chemical structure and assess purity. | Verifies the correct placement of the butyl group on C3 and the Boc group on N1. Integration can reveal the presence of impurities if their signals are resolved. |
| FTIR Spectroscopy | Confirm functional groups. | Used to verify the presence of the Boc-carbonyl group (~1690 cm⁻¹) and N-H stretches (if deprotected). |
Q2: My final step is often Boc-deprotection. What byproducts should I watch for during this step?
A2: The cleavage of the Boc group, typically with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane, generates a reactive tert-butyl cation .[8] This cation is an electrophile and can be "scavenged" by any available nucleophile in the mixture, including your deprotected piperazine product. This leads to the formation of an unwanted t-butylated side product, which can complicate purification and lower yield.[8][9]
To minimize this, it is highly recommended to use a scavenger . Scavengers are nucleophilic compounds added to the reaction to trap the tert-butyl cation.[8]
Common Scavengers:
-
Triethylsilane (TES)
-
Anisole
-
Thioanisole
-
Water
Experimental Protocols & Visualizations
Protocol 1: General Chiral HPLC Method for Purity Analysis
This protocol provides a starting point for developing a robust analytical method to assess the enantiomeric purity of the synthesized product.
-
Column: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 5 µm).[5][6]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). For basic compounds like piperazines, adding 0.1% diethylamine (DEA) can improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205-210 nm, as the piperazine core lacks a strong chromophore.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Diagram 1: Key Byproduct Formation Pathways
This diagram illustrates the desired synthetic route versus common side reactions.
Caption: Synthetic pathway and formation of major byproducts.
Diagram 2: Troubleshooting Workflow for Low Yield & Purity
This workflow provides a logical sequence for diagnosing experimental problems.
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of Orthogally Protected Chiral Piperazines
Welcome to the Technical Support Center for the scalable synthesis of orthogonally protected chiral piperazines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance for this critical synthetic process. Chiral piperazines are privileged scaffolds in medicinal chemistry, and their efficient, scalable, and stereochemically controlled synthesis is paramount for advancing drug discovery programs.[1] This guide provides field-proven insights, troubleshooting protocols, and a comprehensive set of frequently asked questions to support your experimental work.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of orthogonally protected chiral piperazines.
Q1: What are the most common orthogonal protecting group pairs for piperazine synthesis?
A1: The most widely used orthogonal protecting groups for piperazines are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2][3] This combination is popular because their removal conditions are highly distinct: Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid), while Cbz is removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[2][4] This orthogonality allows for the selective deprotection and functionalization of one nitrogen atom while the other remains protected.[2][5][6]
Q2: How can I minimize the formation of the disubstituted byproduct during the initial monoprotection of piperazine?
A2: A common strategy to favor monosubstitution is to use a large excess of piperazine relative to the protecting group precursor (e.g., Boc₂O).[7] However, on a large scale, this can be inefficient. A more practical approach is the slow, dropwise addition of the protecting group reagent to the piperazine solution at a controlled temperature, often 0 °C, to manage the reaction's exothermicity and selectivity.[7]
Q3: My chiral piperazine is showing signs of racemization. What are the likely causes and how can I prevent it?
A3: Racemization can occur at stereocenters alpha to the nitrogen atoms, particularly under harsh basic or acidic conditions, or at elevated temperatures.[3][8] Azlactone formation is a potential pathway for epimerization, especially when dealing with amino acid-derived precursors.[2] To mitigate racemization, it is crucial to employ mild reaction conditions and carefully select reagents. If racemization is observed, re-evaluating the pH and temperature of your reaction and purification steps is recommended.[8]
Q4: What are the key challenges in scaling up the synthesis of chiral piperazines?
A4: Scaling up presents several challenges, including:
-
Reagent Stoichiometry and Addition: Maintaining controlled addition rates and local concentrations becomes more difficult.
-
Temperature Control: Exothermic reactions can be harder to manage, potentially leading to side reactions or racemization.
-
Purification: Large-scale chromatography can be costly and time-consuming.[9] Crystallization or salt formation are often preferred for purification at scale.
-
Safety: Handling flammable reagents like hydrogen gas for Cbz deprotection requires specialized equipment and procedures.[4]
Q5: Are there alternatives to catalytic hydrogenation for Cbz group removal at an industrial scale?
A5: Yes, while catalytic hydrogenation is common, safety concerns with hydrogen gas have led to the adoption of alternative methods.[4][10] Catalytic transfer hydrogenation, using hydrogen donors like ammonium formate or formic acid, is a safer option.[4] Additionally, acid-mediated deprotection using reagents like HCl in organic solvents has proven to be a scalable and metal-free alternative.[10]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during your experiments.
Issue 1: Low Yield of the Desired Orthogonally Protected Piperazine
Low yields can be attributed to several factors throughout the synthetic sequence. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | Monitor reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure all starting materials are fully dissolved. |
| Side Product Formation | Identify the major byproduct(s) by NMR or MS. Common side products include the disubstituted piperazine or products from reactions with the solvent. Adjusting the stoichiometry or changing the solvent may be necessary. For instance, in mono-N-alkylation, using weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes minimize side reactions compared to stronger bases.[7] |
| Product Loss During Workup/Purification | Review your extraction and purification procedures. Ensure the pH is appropriate during aqueous workup to prevent your product from remaining in the aqueous layer. If using column chromatography, check for product streaking or irreversible binding to the silica gel. Consider alternative purification methods like crystallization if possible. |
| Starting Material Quality | Verify the purity of your starting materials. Impurities can interfere with the reaction. Re-purify starting materials if necessary. |
Issue 2: Difficulty in Selective Deprotection of One Protecting Group
The core of an orthogonal strategy is the ability to selectively remove one protecting group without affecting the other.[5][6]
Possible Causes & Solutions
| Protecting Group | Problem | Solutions & Optimization |
| Boc Deprotection | Incomplete removal | Increase the concentration or equivalents of the acid (e.g., TFA or HCl).[11] Ensure the reaction time is sufficient.[11] Steric hindrance around the Boc group can slow the reaction, requiring more forcing conditions.[11] |
| Undesired t-butylation of other functional groups | This is caused by the reactive tert-butyl cation generated during deprotection.[11] Add a scavenger like triethylsilane (TES) or thioanisole to trap the carbocation.[11] | |
| Cbz Deprotection | Incomplete removal | Ensure the catalyst (e.g., Pd/C) is active. Use a fresh batch if necessary. Increase the hydrogen pressure or reaction time. The presence of catalyst poisons (e.g., sulfur-containing compounds) can inhibit the reaction. |
| Reduction of other functional groups | Catalytic hydrogenolysis can also reduce other functional groups like alkenes, alkynes, or nitro groups.[4] In such cases, consider alternative deprotection methods like catalytic transfer hydrogenation or acid-mediated cleavage.[4][10] |
Issue 3: Challenges in Diastereoselective Synthesis of 2,5- or 2,6-Disubstituted Piperazines
Controlling stereochemistry is a significant challenge when introducing substituents onto the piperazine ring.
Possible Causes & Solutions
-
Poor Diastereoselectivity in Cyclization: The choice of cyclization strategy is critical. For 2,6-disubstituted piperazines, a highly diastereoselective intramolecular hydroamination can be employed to favor the trans isomer.[12] For 2,5-disubstituted piperazines, which are often derived from amino acids, diketopiperazine formation can be a competing pathway.[13][14] Careful control of temperature and the use of appropriate protecting groups are essential to favor the desired dihydroxy piperazine intermediate.[13]
-
Epimerization During Subsequent Steps: As mentioned in the FAQs, basic or acidic conditions can lead to epimerization at the stereocenters alpha to the nitrogen atoms.[3] It's crucial to use mild conditions in all subsequent synthetic steps to preserve the desired stereochemistry.
III. Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key transformations in the synthesis of orthogonally protected chiral piperazines.
Protocol 1: Mono-Boc Protection of a Chiral Piperazine
This protocol describes a scalable method for the selective mono-protection of a chiral piperazine.
Materials:
-
Chiral piperazine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral piperazine in DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Boc₂O in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected piperazine.
Protocol 2: Selective Deprotection of the Boc Group
This protocol details the removal of the Boc group in the presence of a Cbz group.[15]
Materials:
-
N-Boc, N'-Cbz-protected piperazine (1.0 eq)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc, N'-Cbz-protected piperazine in a minimal amount of 1,4-dioxane.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt of the deprotected piperazine.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the desired product.
-
The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ or triethylamine) during an aqueous workup.
Protocol 3: Selective Deprotection of the Cbz Group
This protocol describes the removal of the Cbz group via catalytic transfer hydrogenation, a safer alternative to using hydrogen gas.[4]
Materials:
-
N-Boc, N'-Cbz-protected piperazine (1.0 eq)
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Ammonium formate (3-5 eq)
-
Methanol or ethanol
Procedure:
-
Dissolve the N-Boc, N'-Cbz-protected piperazine in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Add ammonium formate in one portion.
-
Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by an appropriate workup and/or column chromatography.
IV. Visualizations
Orthogonal Protection-Deprotection Strategy
Caption: Orthogonal protection and deprotection of a chiral piperazine.
Troubleshooting Workflow for Low Product Yield
Caption: A systematic workflow for troubleshooting low product yields.
V. References
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Technical Support Center: Optimizing Piperazine Synthesis. BenchChem. --INVALID-LINK--
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. --INVALID-LINK--
-
Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. Journal of Organic Chemistry. --INVALID-LINK--
-
Protecting Groups and Orthogonal Protection Strategies. University of Bristol. --INVALID-LINK--
-
Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. BenchChem. --INVALID-LINK--
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. --INVALID-LINK--
-
Protective Groups. Organic Chemistry Portal. --INVALID-LINK--
-
Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. --INVALID-LINK--
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. --INVALID-LINK--
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. --INVALID-LINK--
-
Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. BenchChem. --INVALID-LINK--
-
Selecting Orthogonal Building Blocks. Sigma-Aldrich. --INVALID-LINK--
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. --INVALID-LINK--
-
Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. --INVALID-LINK--
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. ResearchGate. --INVALID-LINK--
-
Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem. --INVALID-LINK--
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. --INVALID-LINK--
-
Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie International Edition. --INVALID-LINK--
-
Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. ResearchGate. --INVALID-LINK--
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. --INVALID-LINK--
-
Technical Support Center: Synthesis of Dihydroxy Piperazines. BenchChem. --INVALID-LINK--
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. --INVALID-LINK--
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. --INVALID-LINK--
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. --INVALID-LINK--
-
Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate. --INVALID-LINK--
-
Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters. --INVALID-LINK--
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. --INVALID-LINK--
-
Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. ResearchGate. --INVALID-LINK--
-
Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem. --INVALID-LINK--
-
Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry. --INVALID-LINK--
-
Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. --INVALID-LINK--
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. --INVALID-LINK--
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. --INVALID-LINK--
-
Privileged Scaffolds in Synthesis: 2,5-Piperazinediones as Templates for the Preparation of Structurally Diverse Heterocycles. ResearchGate. --INVALID-LINK--
-
Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality. --INVALID-LINK--
-
Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. --INVALID-LINK--
-
Asymmetric Synthesis of Chiral Piperazines. Synfacts. --INVALID-LINK--
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. MDPI. --INVALID-LINK--
-
Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. ResearchGate. --INVALID-LINK--
-
What are the stability conditions of piperazine? Biosynce Blog. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Protective Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tdcommons.org [tdcommons.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Selective Functionalization of Piperazine
Introduction
The piperazine motif is a cornerstone in modern medicinal chemistry, ranking within the top three most utilized N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. However, the symmetrical nature of piperazine, with its two secondary amines of similar reactivity, presents a significant synthetic hurdle: achieving selective functionalization at one nitrogen atom (N1) without concurrent reaction at the other (N4) is a common and often frustrating challenge.[2][3]
Furthermore, expanding the structural diversity of piperazine-based drugs by modifying the carbon backbone (C-H functionalization) is an area of intense research, but methods successful for other saturated heterocycles often fail when applied to piperazines due to the electronic influence of the second nitrogen atom.[4][5][6]
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting guides and protocols to navigate the complexities of selective piperazine functionalization. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental obstacles.
Core Challenges & Troubleshooting Guides
This section addresses the most frequent issues encountered during piperazine modification in a question-and-answer format.
Challenge 1: Controlling Mono- vs. Di-N-Substitution
Question: My reaction is producing a significant amount of the 1,4-disubstituted byproduct, resulting in a low yield of my desired mono-substituted piperazine. How can I improve selectivity?
Answer: This is the most common challenge in piperazine chemistry. The nucleophilicity of the second nitrogen atom is comparable to the first, leading to competitive disubstitution.[2][7] Several strategies can be employed, ranging from simple stoichiometric control to more robust protecting group methodologies.
Strategy 1: Stoichiometric and Kinetic Control
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) relative to the electrophile statistically favors the reaction with an unreacted piperazine molecule over the mono-substituted product.[2] This is often the quickest and most cost-effective method for simple alkylations.
-
Causality: The high concentration of unsubstituted piperazine maximizes the probability of a collision between the electrophile and a free piperazine, kinetically outcompeting the second substitution.
-
Limitation: This method is not atom-economical and requires an efficient purification step to remove the large excess of starting material.
-
-
Slow Addition of Electrophile: Adding the electrophile (e.g., alkyl halide, acyl chloride) dropwise to the reaction mixture, especially at low temperatures (e.g., 0 °C to -78 °C), can significantly enhance mono-selectivity.[2]
-
Causality: Maintaining a low instantaneous concentration of the electrophile ensures it is more likely to react with the most abundant nucleophile (unsubstituted piperazine) before it can encounter a mono-substituted molecule.
-
Strategy 2: In-Situ Protonation
-
Mono-Protonation: A clever method involves creating piperazine monohydrochloride in situ by mixing equimolar amounts of anhydrous piperazine and piperazine dihydrochloride.[7][8]
-
Causality: The resulting mono-protonated piperazine has one nitrogen atom rendered non-nucleophilic by protonation, while the other remains a free base available for reaction. This electronically deactivates one amine, preventing over-alkylation. Reactions are often catalyzed by metal ions (e.g., Cu(II), Ag(I)) supported on a resin to activate the alkylating agent.[7][8]
-
Strategy 3: Orthogonal Protecting Group Strategy
This is the most reliable and versatile method for ensuring mono-functionalization. It involves "blocking" one nitrogen with a temporary protecting group, performing the desired reaction on the other nitrogen, and then removing the protecting group.[2][7]
-
The Concept of Orthogonality: Orthogonal protecting groups are removed under specific conditions that do not affect other protecting groups or sensitive functionalities in the molecule. This allows for sequential and highly controlled modifications.
Decision Workflow for Mono-N-Functionalization
Caption: Decision tree for selecting a mono-substitution strategy.
Table 1: Comparison of Common N-Protecting Groups for Piperazine
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (TFA, HCl in Dioxane) | Fmoc, Cbz, Benzyl |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Boc, Cbz, Benzyl |
Challenge 2: C–H Functionalization of the Piperazine Ring
Question: I want to introduce substituents on the carbon atoms of the piperazine ring, but standard C-H activation protocols are failing. What makes this so difficult?
Answer: Direct C–H functionalization of piperazine is a significant challenge because the presence of the second nitrogen atom can inhibit catalyst activity or lead to undesired side reactions.[4][5][6] Many methods developed for pyrrolidines and piperidines are not directly transferable. However, recent advances in photoredox and transition-metal catalysis have opened new avenues.
-
The Core Problem: The Lewis basic nitrogen atoms can coordinate to and deactivate transition metal catalysts. Furthermore, pathways like α-lithiation can be complicated, sometimes leading to ring fragmentation.[6][9]
-
Modern Solutions:
-
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and effective way to generate α-amino radicals from N-aryl or N-Boc protected piperazines.[4][5] These radicals can then couple with various partners, such as electron-deficient arenes or Michael acceptors, to form new C-C bonds.[5][6]
-
Directed Lithiation-Trapping: Using a directing group and a strong base like sec-butyllithium (s-BuLi) in the presence of a chiral ligand like (-)-sparteine can achieve asymmetric deprotonation at the C-H bond adjacent to a nitrogen, followed by trapping with an electrophile.[6][9] This method requires careful optimization as the electrophile itself can influence the reaction's success.[9]
-
Illustrative C-H Functionalization Pathway
Caption: Simplified photoredox cycle for α-C-H arylation.[5]
Challenge 3: Purification of Substituted Piperazines
Question: My piperazine product is water-soluble, and it streaks badly during silica gel chromatography. How can I purify it effectively?
Answer: The basic and often polar nature of piperazine derivatives makes purification a non-trivial step. Standard chromatography can be problematic, but several techniques can overcome these issues.
-
Problem 1: Tailing on Silica Gel: The free amine groups on your product are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes the characteristic "tailing" or "streaking" of spots on TLC and broad peaks during column chromatography, leading to poor separation.
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is sufficient to neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.[2]
-
-
Problem 2: Water Solubility: Many piperazine salts and smaller derivatives are highly soluble in water, making extraction from aqueous work-up solutions difficult.
-
Solution 1: Acid-Base Extraction: This powerful technique exploits the basicity of the piperazine.[2]
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). Your basic piperazine product will protonate and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer to pH > 10 with a strong base (e.g., NaOH, K₂CO₃) to deprotonate your product.
-
Extract the now neutral, organic-soluble product back into a fresh organic solvent.
-
-
Solution 2: Salt Precipitation: For crystalline products, forming a specific salt can be an excellent purification method. For example, piperazine diacetate can be selectively precipitated from acetone, leaving many byproducts in solution.[10]
-
Challenge 4: Reaction Monitoring and Analysis
Question: I'm not sure if my reaction is working. Piperazine doesn't show up well on my UV-detector for HPLC. How can I monitor the reaction progress?
Answer: Effective reaction monitoring is key to optimization. While piperazine itself is challenging to detect with UV-based methods, several analytical techniques can provide clear results.
-
Thin-Layer Chromatography (TLC): This is the fastest method. Use an eluent system with a basic modifier (see Challenge 3). Stain the plate with a reagent that visualizes amines, such as ninhydrin or potassium permanganate, as many piperazine derivatives are not UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for tracking reaction progress. It separates the components of your reaction mixture and provides the mass of each component, allowing you to identify your starting material, product, and any byproducts.[11]
-
HPLC with Derivatization: For quantitative analysis using HPLC with a UV detector, the piperazine must often be derivatized.[12] A common agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the amine to form a highly UV-active product, enabling sensitive detection at low concentrations.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize an unsymmetrically 1,4-disubstituted piperazine? A1: The most reliable method is a stepwise, orthogonal approach.[2] First, protect one nitrogen with a group like Boc. Introduce the first substituent (R¹) onto the unprotected nitrogen. Then, remove the Boc group and introduce the second, different substituent (R²) onto the newly deprotected nitrogen.
Q2: My starting material is a piperazine salt (e.g., dihydrochloride). Do I need to convert it to the free base before reaction? A2: Yes. The salt form is not nucleophilic. You must neutralize it to the free base using a suitable base (e.g., NaOH, K₂CO₃, or an organic base like triethylamine) and extract it into an organic solvent before proceeding with reactions like alkylation or acylation.
Q3: Can I perform a reductive amination directly on piperazine to get a mono-alkylated product? A3: It is very challenging to stop at the mono-alkylation stage via direct reductive amination due to the high reactivity of the intermediate and product. A protecting group strategy is strongly recommended. Perform the reductive amination on mono-Boc-piperazine, then deprotect.
Key Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine
This protocol is adapted from established procedures to favor the mono-protected product.[8]
Materials:
-
Piperazine (4.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve piperazine (4.0 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve Boc₂O (1.0 eq.) in a separate portion of DCM.
-
Add the Boc₂O solution dropwise to the cold piperazine solution over 2-3 hours using an addition funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm consumption of Boc₂O.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.
-
Extract the aqueous filtrate with DCM (3x). The combined organic layers will contain your desired mono-Boc-piperazine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield N-Boc-piperazine, which can be purified further by column chromatography if needed.
Protocol 2: Purification by Acid-Base Extraction
Objective: To separate a basic piperazine product from neutral or acidic impurities.
Procedure:
-
Quench the reaction and remove the solvent under reduced pressure.
-
Dissolve the crude residue in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq).
-
Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer (which now contains your protonated product) into a clean flask.
-
Extract the organic layer two more times with 1 M HCl (aq), combining all aqueous extracts.
-
Discard the organic layer containing non-basic impurities.
-
Cool the combined aqueous extracts in an ice bath. Slowly add 5 M NaOH (aq) or solid K₂CO₃ with stirring until the pH is > 10 (confirm with pH paper).
-
Extract the now basic aqueous solution three times with fresh organic solvent (EtOAc or DCM).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield your purified piperazine product.
References
- 1. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 6. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Di-Boc Piperazine
Welcome to the technical support center for di-Boc piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the purification of 1,4-di-Boc-piperazine. As Senior Application Scientists, we have compiled field-proven insights to help you navigate common challenges and ensure the high purity of your compound.
Troubleshooting Guide: Common Issues in Di-Boc Piperazine Purification
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Question 1: After synthesis and initial workup, I see a significant amount of a less polar spot on my TLC, in addition to my di-Boc piperazine product. What is it and how do I remove it?
Answer:
This less polar impurity is likely unreacted di-tert-butyl dicarbonate (Boc₂O) or its decomposition byproducts. Here’s a systematic approach to address this:
1. Identification:
-
Co-spotting: Spot your crude product, a standard of pure di-Boc piperazine (if available), and Boc₂O on the same TLC plate to confirm the identity of the impurity.
2. Removal Strategy: Selective Precipitation and Crystallization
The significant difference in polarity and solubility between di-Boc piperazine and Boc₂O allows for effective separation through crystallization.
-
Underlying Principle: Di-Boc piperazine is a crystalline solid with moderate polarity. Boc₂O is less polar and more soluble in nonpolar solvents. By choosing an appropriate solvent system, you can selectively precipitate the desired product, leaving the impurity in the mother liquor.
-
Detailed Protocol: Recrystallization from Hexane/Ethyl Acetate
-
Dissolve the crude product in a minimal amount of warm ethyl acetate.
-
Slowly add n-hexane while the solution is still warm, until you observe slight turbidity.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-hexane to remove any residual mother liquor containing the impurities.
-
Dry the crystals under vacuum.
-
-
Self-Validation:
-
Run a TLC of the purified crystals and the mother liquor. The crystal sample should show a single spot corresponding to di-Boc piperazine, while the mother liquor will be enriched with the less polar impurity.
-
Confirm the purity by obtaining a melting point of the recrystallized product. Pure di-Boc piperazine has a sharp melting point.
-
Question 2: My NMR analysis shows the presence of mono-Boc piperazine in my di-Boc piperazine sample. How can I remove this impurity?
Answer:
The presence of mono-Boc piperazine is a common issue, arising from incomplete reaction. Due to the presence of a basic secondary amine, mono-Boc piperazine can be separated from the fully protected and neutral di-Boc piperazine using acid-base extraction.
1. Removal Strategy: Acid-Base Extraction
-
Causality: Mono-Boc piperazine has a free secondary amine, which is basic and will be protonated in the presence of an acid, forming a water-soluble salt. Di-Boc piperazine lacks a basic nitrogen and will remain in the organic phase.
-
Detailed Protocol: Acid Wash
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 0.1 N HCl.[1] Repeat the wash 2-3 times. The protonated mono-Boc piperazine will move into the aqueous layer.
-
Combine the aqueous layers. You can recover the mono-Boc piperazine by basifying the aqueous layer with NaOH and extracting with an organic solvent if desired.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified di-Boc piperazine.
-
-
Trustworthiness through Validation:
-
Analyze the purified organic phase by TLC or LC-MS to confirm the absence of the mono-Boc piperazine impurity.
-
The washings can be analyzed to confirm the presence of the extracted mono-Boc piperazine.
-
Question 3: My final di-Boc piperazine product is an oil and won't crystallize, even after purification by column chromatography. What should I do?
Answer:
Oiling out instead of crystallizing is often due to the presence of residual solvents or minor impurities that inhibit crystal lattice formation.
1. Troubleshooting Steps:
-
Ensure Complete Solvent Removal:
-
High Vacuum Drying: Dry your product under high vacuum for an extended period, possibly with gentle heating, to remove any trapped solvent molecules.
-
Azeotropic Removal: Dissolve the oily product in a solvent like toluene and evaporate it under reduced pressure. Repeat this process a few times to azeotropically remove any residual water or other low-boiling solvents.
-
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure, solid di-Boc piperazine, add a tiny crystal to the oil to induce crystallization.[2]
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., n-hexane) dropwise until the solution becomes cloudy. Allow it to stand undisturbed.
-
-
Re-purification: If the above methods fail, it's likely that impurities are still present. Consider re-purifying the material using flash column chromatography with a very shallow gradient to ensure good separation.
Frequently Asked Questions (FAQs)
What are the most common impurities in di-Boc piperazine synthesis?
The most common impurities are:
-
Mono-Boc piperazine: Resulting from incomplete reaction.[3]
-
Unreacted Piperazine: The starting material.[4]
-
Di-tert-butyl dicarbonate (Boc₂O): The protecting group reagent.
-
Byproducts of Boc₂O decomposition: Such as tert-butanol.
Which analytical techniques are best for assessing the purity of di-Boc piperazine?
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative assessment of the reaction progress and for identifying the presence of major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to quantify the level of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive for detecting trace impurities and confirming the molecular weight of the product and byproducts.
-
Gas Chromatography (GC): Can be used to detect volatile impurities like residual solvents.[5]
Can I use distillation to purify di-Boc piperazine?
Yes, vacuum distillation can be an effective method for purifying di-Boc piperazine, especially on a larger scale.[5] It is particularly useful for removing non-volatile impurities. However, care must be taken to avoid thermal degradation of the Boc groups at excessively high temperatures.
What is the best way to store purified di-Boc piperazine?
Di-Boc piperazine should be stored in a tightly sealed container in a cool, dry place. It is relatively stable, but prolonged exposure to strong acids or high temperatures can lead to the cleavage of the Boc protecting groups.[6][7]
Purification Method Selection
The choice of purification method depends on the nature and quantity of the impurities. The following workflow can help guide your decision.
Caption: Decision workflow for selecting the appropriate purification method.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For Removing |
| Recrystallization | Differential solubility of the product and impurities in a solvent system. | Scalable, cost-effective, can yield very pure material. | Product loss in mother liquor, may not remove impurities with similar solubility. | Unreacted Boc₂O, non-polar byproducts. |
| Acid-Base Extraction | Separation based on the acidic or basic nature of the compounds. | Fast, effective for removing basic/acidic impurities, good for large scale. | Requires use of aqueous and organic solvents, may not remove neutral impurities. | Mono-Boc piperazine, unreacted piperazine. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | High resolution, can separate complex mixtures and isomers. | Can be time-consuming, requires significant solvent, less scalable. | Multiple impurities, impurities with similar polarity to the product.[8][9] |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for removing non-volatile or very high-boiling impurities. | Requires specialized equipment, potential for thermal degradation. | High-boiling point impurities, inorganic salts. |
References
- 1. benchchem.com [benchchem.com]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC-UV Method Development for N-Boc-Piperazine Analysis
Introduction: The Critical Role of N-Boc-Piperazine in Synthesis and the Need for Robust Analysis
N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a cornerstone building block in modern medicinal chemistry.[1][2][3][4] Its prevalence as a key intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs) makes the accurate and reliable quantification of its purity paramount.[5] Ensuring the quality of this starting material directly impacts the safety and efficacy of the final drug product. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a ubiquitous, robust, and cost-effective analytical technique perfectly suited for this purpose.
This guide provides an in-depth, experience-driven comparison of various approaches to developing a validated HPLC-UV method for N-Boc-piperazine. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, grounding our discussion in the authoritative principles of the International Council on Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8]
Pillar 1: Strategic Method Development - A Logic-Driven Workflow
The development of a robust analytical method is not a matter of chance, but a systematic process. The goal is to create a procedure that is specific, accurate, precise, and rugged enough for routine use.[8] The workflow begins with understanding the analyte and culminates in a fully validated method.
Caption: A systematic workflow for HPLC-UV method development.
Analyte Deep Dive: N-Boc-Piperazine
-
Structure and Properties: N-Boc-piperazine has a molecular weight of 186.25 g/mol .[1][3] The key features for HPLC are the basic secondary amine within the piperazine ring and the tert-butoxycarbonyl (Boc) protecting group. This structure confers moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The Boc group, specifically the carbonyl moiety, acts as a chromophore. While it lacks a strong UV absorption profile at higher wavelengths, it provides sufficient absorbance for detection in the low UV range, typically between 200-220 nm. This is a critical first step; without a chromophore, direct UV detection would be impossible, necessitating derivatization as is common for piperazine itself.[5]
Pillar 2: Comparative Analysis of Chromatographic Parameters
The heart of method development lies in the empirical process of selecting and optimizing the column and mobile phase. The choices made here will dictate the success of the separation.
Column Selection: The C18 Workhorse and Its Alternatives
Reversed-phase chromatography on an octadecylsilane (C18) column is the universal starting point for an analyte like N-Boc-piperazine.[9] The non-polar stationary phase effectively retains the molecule, allowing for elution with a polar mobile phase.
| Parameter | Agilent Zorbax SB-C18 | Waters SunFire C18 | Phenomenex Luna C18(2) | Rationale & Field Insights |
| Particle Type | Totally Porous | Totally Porous | Totally Porous | Totally porous particles are a cost-effective and reliable standard. For faster analysis (UHPLC), superficially porous particles could be considered, an adjustment now permissible under the revised USP <621> guidelines.[10] |
| Particle Size | 5 µm | 5 µm | 5 µm | A 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems. Smaller particles (e.g., < 2 µm) would significantly increase efficiency but require UHPLC instrumentation. |
| Dimensions | 4.6 x 150 mm | 4.6 x 150 mm | 4.6 x 150 mm | This is a standard analytical column dimension providing good resolution and capacity. Shorter columns (e.g., 50-100 mm) can be used to decrease run times if resolution is sufficient. |
| Performance | Excellent stability at low pH. | Good peak shape for basic compounds. | General-purpose, high-purity silica. | The Zorbax StableBond (SB) series is specifically designed to resist hydrolysis at low pH, which is a key advantage when using acidic modifiers like formic or trifluoroacetic acid. This extends column lifetime and improves reproducibility. |
Senior Scientist's Verdict: For N-Boc-piperazine, a robust, end-capped C18 column like the Agilent Zorbax SB-C18 is an excellent first choice due to its proven stability with the acidic mobile phases often required to achieve sharp, symmetrical peaks for basic analytes.
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition fine-tunes the separation. The key is to balance retention, resolution from potential impurities, and peak shape.
| Mobile Phase System | Anticipated Retention Time | Peak Shape (Tailing Factor) | Key Considerations & Causality |
| A: Water / B: Acetonitrile (ACN) | Moderate | Poor (~2.0) | Without a modifier, the basic nitrogen on the piperazine ring can interact with acidic residual silanols on the silica backbone of the column. This secondary interaction leads to significant peak tailing. |
| A: 0.1% Formic Acid in Water / B: ACN | Shorter | Excellent (~1.1) | Formic acid serves two purposes: 1) It protonates the secondary amine of N-Boc-piperazine, ensuring it is in a single ionic state. 2) The low pH (~2.7) protonates and "shields" the residual silanols, preventing the secondary interaction and resulting in a sharp, symmetrical peak. This is the recommended starting point. |
| A: 10 mM Ammonium Acetate (pH 5) / B: ACN | Longer | Good (~1.4) | A buffered mobile phase at a higher pH can be an alternative. However, operating near the pKa of the analyte can sometimes lead to broader peaks. This approach is less common but can be useful for separating impurities with different pKa values. |
| A: 0.1% Formic Acid in Water / B: Methanol (MeOH) | Longer than ACN | Excellent (~1.2) | Methanol is a more viscous and weaker organic solvent than acetonitrile. This results in higher backpressure and generally longer retention times. While a viable option, ACN often provides better peak efficiency (narrower peaks). |
Senior Scientist's Verdict: An acidic mobile phase modifier is non-negotiable for achieving good peak shape. A gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B) provides the best balance of speed, efficiency, and peak symmetry.
Pillar 3: A Validated Protocol and Trustworthy System
The following protocol is a robust starting point for the analysis of N-Boc-piperazine. It is designed to be a self-validating system by incorporating stringent System Suitability Test (SST) criteria as mandated by pharmacopeial guidelines.[11][12][13]
Recommended HPLC-UV Experimental Protocol
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water
-
Standard Preparation: Accurately weigh and dissolve N-Boc-piperazine reference standard in diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to a target concentration of 0.5 mg/mL in diluent.
4. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met (as per USP <621>):
-
Tailing Factor (T): ≤ 1.5
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%
-
Theoretical Plates (N): ≥ 2000
-
Caption: A decision tree for troubleshooting common HPLC issues.
Comparison with Alternative Analytical Technologies
While HPLC-UV is a powerful tool, it is essential to understand its position relative to other analytical techniques.
| Technique | Principle | N-Boc-Piperazine Application | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning with UV absorbance detection. | Ideal for routine purity testing and quantification in drug substance and intermediates. | Robust, reliable, cost-effective, widely available.[5] | Moderate sensitivity, non-specific (cannot confirm mass). |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Structure confirmation, impurity identification, trace-level analysis in complex matrices (e.g., biological fluids).[14] | High sensitivity and specificity (provides molecular weight), excellent for impurity profiling. | Higher cost, more complex instrumentation and maintenance. |
| GC-MS | Gas phase separation followed by mass spectrometry detection. | Can be used for analysis, but requires the analyte to be volatile and thermally stable. | High efficiency separations. | N-Boc-piperazine has low volatility; derivatization may be required, adding complexity. |
Senior Scientist's Verdict: For its intended purpose—quantifying the purity of N-Boc-piperazine as a raw material or intermediate in a quality control environment—HPLC-UV is the superior choice . It provides the necessary performance with unmatched reliability and cost-effectiveness. LC-MS should be reserved for investigational work, such as identifying unknown impurities or for bioanalytical applications.
Conclusion
The development of a robust HPLC-UV method for N-Boc-piperazine is a logical, science-driven process. By starting with a foundational understanding of the analyte, selecting a stable C18 column, and employing an acidic mobile phase modifier like formic acid, a highly reliable and reproducible method can be established. This approach, grounded in the principles of the USP and ICH, ensures that the resulting data is trustworthy and that the analytical method is fit for its intended purpose in the rigorous environment of pharmaceutical development.
References
- 1. scbt.com [scbt.com]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. N- BOC Piperazine [intersperse.in]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. actascientific.com [actascientific.com]
- 8. database.ich.org [database.ich.org]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. agilent.com [agilent.com]
- 11. usp.org [usp.org]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. Chromatography [usp.org]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Characterization of (S)-1-Boc-3-butyl-piperazine by NMR and Mass Spectrometry
For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous characterization of chiral building blocks is a cornerstone of successful and reproducible synthesis. (S)-1-Boc-3-butyl-piperazine, a key intermediate in the synthesis of a multitude of pharmacologically active agents, presents a valuable case study in the application of modern analytical techniques. Its stereochemical integrity and structural confirmation are paramount to ensuring the desired biological activity and avoiding unforeseen off-target effects of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Beyond a simple recitation of data, we will delve into the causality behind experimental choices, establish self-validating protocols, and compare these primary techniques with orthogonal chromatographic methods, offering a holistic view for the discerning researcher.
The Analytical Imperative: Why In-Depth Characterization Matters
In the synthesis of complex molecules, particularly those with therapeutic potential, the purity and structural identity of each intermediate must be rigorously established. For a chiral molecule like this compound, this involves not only confirming the connectivity of the atoms but also ensuring the desired stereochemistry at the C3 position. Failure to do so can lead to downstream synthetic failures, the generation of difficult-to-separate diastereomers, or, in a clinical context, potentially harmful off-target pharmacology. NMR and MS serve as the frontline tools for this critical task, providing detailed structural insights at the molecular level.
Primary Characterization: A Symphony of Spectroscopy
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer complementary information to provide a comprehensive structural fingerprint of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), providing detailed information about the connectivity, stereochemistry, and conformational dynamics of a molecule.
The following table outlines the predicted ¹H NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy[1][2][3]. The spectrum is typically recorded in deuterated chloroform (CDCl₃).
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Boc group (C(CH₃)₃) | ~1.45 | s | 9H | A characteristic sharp singlet, indicative of the nine equivalent protons of the tert-butyl group. Its presence is a primary confirmation of successful Boc protection.[4] |
| Butyl-CH₃ | ~0.90 | t | 3H | The terminal methyl group of the butyl chain. |
| Butyl-(CH₂)₂ | ~1.25-1.40 | m | 4H | The two methylene groups of the butyl chain. |
| Butyl-CH₂ (adjacent to piperazine) | ~1.45-1.60 | m | 2H | The methylene group of the butyl chain attached to the chiral center. |
| Piperazine-H (various) | ~2.50-4.00 | m | 7H | The seven protons on the piperazine ring exhibit complex splitting patterns due to axial and equatorial positions and coupling with each other and the butyl substituent. Temperature-dependent NMR may be required for full resolution due to conformational exchange.[5] |
| NH | Variable | br s | 1H | The chemical shift of the N-H proton is highly dependent on concentration, solvent, and temperature. It often appears as a broad singlet. |
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Boc C=O | ~155 | The carbonyl carbon of the Boc protecting group. |
| Boc C(CH₃)₃ | ~80 | The quaternary carbon of the Boc group. |
| Boc C(CH₃)₃ | ~28.5 | The methyl carbons of the Boc group. |
| Piperazine Carbons | ~40-60 | The five carbon atoms of the piperazine ring will appear in this region. The carbon bearing the butyl group (C3) will be distinct from the others. |
| Butyl Carbons | ~14-35 | The four carbons of the butyl chain. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
| Parameter | Expected Value | Notes |
| Molecular Formula | C₁₃H₂₆N₂O₂ | |
| Molecular Weight | 242.36 g/mol | [6] |
| [M+H]⁺ (m/z) | 243.20 | The protonated molecular ion, typically the base peak in ESI-MS. |
| Key Fragment Ions (m/z) | 187.15, 143.15, 57.07 | Fragmentation often involves the loss of the Boc group or its components. The loss of isobutylene (56 Da) to give [M+H-56]⁺ is a common pathway. Another characteristic fragment is the tert-butyl cation at m/z 57.[7] |
Orthogonal Verification: The Power of Chiral Chromatography
While NMR and MS are powerful tools for structural elucidation, they do not inherently confirm the enantiomeric purity of a chiral compound. For this, chromatographic techniques employing a chiral stationary phase (CSP) are indispensable.
Comparison of Analytical Techniques for Chiral Purity Determination
| Technique | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Widely available, robust, and versatile with a large variety of commercially available chiral columns.[8][9] | Can use significant amounts of organic solvents; may have longer run times compared to SFC. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO₂) as the mobile phase. | Faster separations, lower solvent consumption ("greener" chemistry), and often provides different selectivity compared to HPLC.[10][11] | Requires specialized instrumentation; not as universally available as HPLC. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector. | High separation efficiency, very low sample and reagent consumption.[12] | Lower loading capacity, can be less robust for quantitative analysis compared to HPLC/SFC. |
For routine analysis and purification of this compound, chiral SFC is often the preferred method in an industrial setting due to its speed and reduced environmental impact[13]. However, chiral HPLC remains a valuable and widely accessible alternative.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, with explanations for key experimental choices.
Protocol 1: NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and generally provides good spectral dispersion.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum with the following typical parameters:
-
Number of scans: 16
-
Spectral width: -2 to 12 ppm
-
Relaxation delay: 2 seconds
-
-
Acquire the ¹³C NMR spectrum with proton decoupling using typical parameters:
-
Number of scans: 1024
-
Spectral width: 0 to 200 ppm
-
Relaxation delay: 2 seconds
-
-
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Rationale: Formic acid is added to promote protonation and enhance the signal in positive ion mode.
-
-
LC-MS Analysis (for coupling with chromatography):
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions (ESI Positive Mode):
-
Ionization Source: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-450°C.
-
Scan Mode: Full scan from m/z 50 to 500 for identification. For fragmentation analysis, a tandem MS (MS/MS) experiment can be performed on the [M+H]⁺ ion.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: Overall workflow for the synthesis and characterization of this compound.
Caption: Detailed experimental workflows for NMR and MS characterization.
Conclusion
The robust characterization of chiral building blocks like this compound is non-negotiable in the pursuit of novel therapeutics. A combined approach of NMR spectroscopy for detailed structural elucidation and mass spectrometry for molecular weight and fragmentation analysis provides a solid foundation for confirming the identity and purity of this key intermediate. Furthermore, the application of orthogonal techniques such as chiral HPLC or SFC is essential to validate the enantiomeric integrity of the material. By following well-reasoned and self-validating experimental protocols, researchers can proceed with confidence in their synthetic endeavors, ensuring the quality and reliability of their scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. selvita.com [selvita.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
The Organic Chemist's Guide to Piperazine Protection: A Comparative Analysis of N-Boc and Alternative Strategies
In the intricate world of synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science, the piperazine moiety stands out as a privileged scaffold. Its unique symmetrical diamine structure offers a versatile platform for constructing complex molecular architectures. However, harnessing this potential requires a nuanced understanding of protecting group chemistry to achieve selective functionalization. This guide provides an in-depth, objective comparison of the most commonly employed N-protecting groups for piperazine, with a primary focus on the widely used tert-butoxycarbonyl (Boc) group, alongside critical alternatives including the carbobenzyloxy (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyl (Bn) groups.
This analysis moves beyond a simple cataloging of reagents, delving into the causality behind experimental choices and providing field-proven insights to empower researchers in designing robust and efficient synthetic strategies.
The Imperative of Orthogonal Protection
The concept of orthogonality is central to the strategic use of protecting groups in multi-step syntheses. An ideal protecting group strategy allows for the selective removal of one group in the presence of others, enabling sequential modifications at different sites of a molecule.[1] The choice of protecting group for piperazine, therefore, is not an isolated decision but a critical component of the overall synthetic plan, dictating the reaction conditions that can be employed in subsequent steps.
Comparative Analysis of Key Piperazine Protecting Groups
The selection of an appropriate N-protecting group for piperazine is contingent upon several factors, including its stability to various reaction conditions, the ease and efficiency of its introduction and cleavage, and its compatibility with other functional groups within the molecule.
N-tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse
The Boc group is arguably the most common protecting group for piperazine in solution-phase synthesis due to its broad stability and facile, high-yield removal under acidic conditions.[2]
-
Introduction: The Boc group is typically introduced by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O). To favor mono-protection, the reaction can be carried out by forming a salt of piperazine with an acid like acetic acid prior to the addition of Boc₂O.[3] An innovative industrial-scale synthesis avoids starting with piperazine altogether, instead utilizing diethanolamine, which undergoes chlorination, Boc protection, and subsequent aminolysis and cyclization to yield N-Boc-piperazine with purities often exceeding 99%.[4][5]
-
Stability: N-Boc-piperazine is stable to a wide range of non-acidic reagents, including basic conditions and many nucleophiles, making it a robust protecting group for multi-step syntheses.[2]
-
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as dioxane.[2] The reaction proceeds via protonation of the carbamate oxygen, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
N-Carbobenzyloxy (Cbz): The Hydrogenolysis-Labile Classic
The Cbz group, introduced by Bergmann and Zervas, was a cornerstone in the development of peptide chemistry and remains a valuable tool for amine protection.[6]
-
Introduction: The Cbz group is typically introduced by reacting piperazine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[6]
-
Stability: A key advantage of the Cbz group is its stability to both acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups.[6]
-
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[6] This method is generally clean and high-yielding. Alternative methods, such as using strong acids or bases, are also possible but less common.
N-9-Fluorenylmethoxycarbonyl (Fmoc): The Base-Labile Standard in Solid-Phase Synthesis
The Fmoc group is the protecting group of choice in solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, which allows for the preservation of acid-sensitive linkages to the resin.[2][7]
-
Introduction: Fmoc-piperazine is prepared by reacting piperazine with 9-fluorenylmethyl chloroformate (Fmoc-Cl).
-
Stability: The Fmoc group is stable to acidic conditions, making it orthogonal to the Boc group.[2]
-
Deprotection: Deprotection is achieved by treatment with a secondary amine base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[8] The reaction proceeds via a β-elimination mechanism. Interestingly, piperazine itself can be used as a deprotection reagent for the Fmoc group, and studies have shown it can lead to fewer side reactions, such as aspartimide formation, compared to piperidine.[9] The combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported as a rapid and efficient alternative to piperidine for Fmoc removal.[10]
N-Benzyl (Bn): A Robust and Versatile Group
The benzyl group offers robust protection and can be introduced under various conditions.
-
Introduction: N-benzylpiperazine can be synthesized by the reaction of piperazine with benzyl halide under basic conditions.[11]
-
Stability: The benzyl group is stable to a wide range of reaction conditions, including strongly acidic and basic environments, as well as many oxidizing and reducing agents.
-
Deprotection: Similar to the Cbz group, the most common method for N-benzyl deprotection is catalytic hydrogenolysis.[12]
Quantitative Comparison of Piperazine Protecting Groups
While direct, side-by-side comparative studies under identical conditions are not always available in the literature, the following table summarizes typical conditions and reported yields for the introduction and removal of these key protecting groups.
| Protecting Group | Introduction Reagent | Typical Introduction Yield | Deprotection Conditions | Typical Deprotection Yield | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | >90%[3][5] | Trifluoroacetic acid (TFA) or HCl in organic solvent | High | Stable to base and hydrogenolysis |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~90%[6] | H₂/Pd-C | High | Stable to acid and base |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | High | 20% Piperidine in DMF | High | Stable to acid and hydrogenolysis |
| Benzyl (Bn) | Benzyl halide | ~95%[11] | H₂/Pd-C | High | Stable to acid and base |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for the introduction and removal of N-Boc and N-Cbz groups are presented below. These protocols are designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: N-Boc Protection of Piperazine
This protocol describes the mono-protection of piperazine using di-tert-butyl dicarbonate.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield N-Boc-piperazine. Further purification can be achieved by column chromatography if necessary.
Causality: The use of sodium bicarbonate as a base neutralizes the acid formed during the reaction and helps to drive the reaction to completion. The biphasic solvent system allows for easy workup.
Protocol 2: N-Boc Deprotection of a Piperazine Derivative
This protocol outlines the removal of the Boc group using trifluoroacetic acid.
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous sodium bicarbonate solution to the residue to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the deprotected piperazine derivative.
Causality: TFA is a strong acid that effectively cleaves the acid-labile Boc group. The basic workup is necessary to neutralize the excess acid and isolate the free amine.
Protocol 3: N-Cbz Protection of Piperazine
This protocol describes the mono-protection of piperazine using benzyl chloroformate under Schotten-Baumann conditions.[6]
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq).
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-20 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield N-Cbz-piperazine.
Causality: The aqueous sodium bicarbonate provides the basic conditions necessary for the reaction while also neutralizing the HCl byproduct.
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst.[6]
Materials:
-
N-Cbz protected piperazine derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.
Causality: The palladium catalyst facilitates the cleavage of the C-O bond of the carbamate by molecular hydrogen. Celite filtration is a safe and effective way to remove the pyrophoric catalyst.
Visualization of Protection and Deprotection Strategies
To visually summarize the chemical transformations, the following diagrams illustrate the protection and deprotection schemes for the discussed protecting groups.
Caption: General schemes for the protection and deprotection of piperazine.
Conclusion: Selecting the Optimal Protecting Group
The choice of a protecting group for piperazine is a strategic decision that profoundly impacts the efficiency and success of a synthetic route.
-
N-Boc is the go-to choice for many applications in solution-phase synthesis due to its robustness and straightforward, high-yielding acidic deprotection.
-
N-Cbz offers excellent stability to both acidic and basic conditions, making it a valuable orthogonal partner to Boc and Fmoc groups, with a clean deprotection via hydrogenolysis.
-
N-Fmoc is indispensable in solid-phase peptide synthesis, where its base-lability is paramount for the iterative construction of peptide chains on an acid-sensitive solid support.
-
N-Benzyl provides robust protection under a wide range of conditions and is also readily removed by hydrogenolysis.
Ultimately, the optimal protecting group is determined by the specific requirements of the synthetic target and the overall strategic plan. A thorough understanding of the properties and reactivities of each of these protecting groups is essential for the modern synthetic chemist to navigate the complexities of molecular design and construction.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Analysis of Piperazines in Seized Materials
This guide provides a comprehensive overview and comparison of analytical methodologies for the identification and quantification of piperazine derivatives in seized materials. As new psychoactive substances (NPS) continue to emerge, forensic laboratories and researchers require robust and reliable methods to tackle the analytical challenges these compounds present.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to guide experimental choices.
The emergence of piperazine derivatives as recreational drugs, often marketed as "legal" alternatives to substances like ecstasy, necessitates accurate analytical confirmation for both public health and law enforcement purposes.[4][5] These compounds, including 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)-piperazine (TFMPP), and 1-(3-chlorophenyl)-piperazine (mCPP), mimic the stimulant effects of amphetamines.[4][6]
The Analytical Imperative: Why Methodical Comparison Matters
The diverse and ever-evolving landscape of NPS demands a multi-faceted analytical approach.[7] Regulatory bodies like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) recommend the use of at least two independent analytical techniques for the conclusive identification of a controlled substance.[8][9][10] This layered approach ensures the accuracy and defensibility of forensic findings. This guide will explore the primary analytical techniques employed for piperazine analysis, comparing their strengths and limitations to inform the development of effective and validated analytical schemes.
Core Analytical Techniques: A Comparative Overview
The principal methods for piperazine analysis fall into two main categories: chromatographic and spectroscopic techniques. Chromatographic methods are essential for separating piperazines from other substances in a mixture, while spectroscopic techniques provide detailed structural information for unambiguous identification.
| Technique | Primary Use | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Screening and Confirmation (Qualitative & Quantitative) | High separation efficiency, extensive spectral libraries for identification. | Derivatization may be required for some piperazines to improve volatility and chromatographic performance.[11] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirmation and Quantification | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. | Matrix effects can influence ionization and quantification. |
| High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Quantification and Screening | Robust and widely available, provides quantitative data. | Lower specificity compared to MS-based methods; co-eluting substances can interfere.[5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation (Qualitative) | Provides a unique "fingerprint" of a molecule, highly specific for identification. | Not suitable for analyzing mixtures without prior separation. |
| Nuclear Magnetic Resonance Spectroscopy (NMR) | Structural Elucidation and Confirmation (Qualitative) | Provides detailed information about the molecular structure. | Lower sensitivity compared to MS; requires a relatively pure sample. |
Chromatographic Techniques in Detail
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of forensic drug analysis due to its excellent resolving power and the availability of extensive mass spectral libraries for compound identification.[12] For piperazine analysis, GC-MS can be used for both qualitative identification and quantitative determination.
Causality in Experimental Choices for GC-MS: The choice of a specific GC-MS method is often dictated by the need to resolve structurally similar piperazine isomers. For instance, an optimized method can achieve the separation of 2-FPP, 3-FPP, and 4-FPP, which may be crucial for legal and toxicological differentiation.[13][14] The use of derivatization, such as with trifluoroacetic anhydride (TFAA), can improve the chromatographic peak shape and thermal stability of piperazines, leading to more reliable quantification.[15]
Experimental Protocol: GC-MS Analysis of Piperazines
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the homogenized seized material.
-
Dissolve in 10 mL of methanol.
-
Vortex for 2 minutes and sonicate for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Dilute the supernatant to a final concentration of approximately 100 µg/mL with methanol.
-
-
Derivatization (if necessary):
-
Evaporate 1 mL of the diluted sample to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature and evaporate to dryness.
-
Reconstitute in 100 µL of ethyl acetate.[15]
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 120°C for 1 min, ramp to 150°C at 10°C/min, hold for 5 min, then ramp to 300°C at 7.5°C/min, hold for 2 min.[15]
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
Data Interpretation: The retention time of the analyte is compared to that of a certified reference standard. The obtained mass spectrum is compared with a reference spectrum from a library or a certified reference material. Key fragment ions for common piperazines can be found in various literature sources.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly useful for the quantification of piperazines in complex matrices and at low concentrations.[4][16] This technique is often preferred for analyzing biological samples but is also highly effective for seized materials, especially when trace-level quantification is required.
Causality in Experimental Choices for LC-MS/MS: The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode is critical for the selectivity and sensitivity of the LC-MS/MS method.[5] The use of isotopically labeled internal standards, such as BZP-d7, is crucial for accurate quantification as it compensates for matrix effects and variations in instrument response.[4][5]
Experimental Protocol: LC-MS/MS Analysis of Piperazines
-
Sample Preparation:
-
Prepare sample as described for GC-MS (steps 1.1-1.5).
-
Fortify the diluted sample with an internal standard (e.g., BZP-d7) to a final concentration of 100 ng/mL.[11]
-
-
LC Conditions:
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.[11]
-
Gradient: Start at 10% B, increase to 100% B over 8 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 4 minutes.[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Injection Volume: 5 µL.[11]
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each target piperazine and internal standard should be optimized.
-
Data Interpretation: The presence of the target analyte is confirmed by the co-elution of the analyte and its corresponding internal standard, and the detection of the correct MRM transitions with the expected ion ratio. Quantification is achieved by constructing a calibration curve using certified reference standards.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely accessible technique for the quantitative analysis of piperazines.[12] While not as specific as MS-based methods, it can provide reliable quantitative results when properly validated.
Causality in Experimental Choices for HPLC-DAD: The choice of mobile phase and gradient conditions is optimized to achieve baseline separation of all target analytes from potential interferences.[12] The DAD detector allows for the acquisition of UV spectra, which can aid in the tentative identification of analytes and the assessment of peak purity.
Experimental Protocol: HPLC-DAD Analysis of Piperazines
-
Sample Preparation:
-
Prepare samples as described for GC-MS (steps 1.1-1.5).
-
-
HPLC-DAD Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector monitoring at a specific wavelength (e.g., 210 nm) and collecting spectra from 200-400 nm.
-
Data Interpretation: Quantification is performed using an external calibration curve prepared from certified reference standards. The UV spectrum of the peak of interest can be compared to that of a reference standard for tentative identification.
Spectroscopic Techniques in Detail
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of piperazine derivatives, as recommended by SWGDRUG guidelines.[10][17]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy provides a unique vibrational "fingerprint" of a molecule, making it a powerful tool for the identification of pure substances.
Causality in Experimental Choices for FTIR: For seized materials, it is often necessary to isolate the piperazine derivative from cutting agents and other adulterants before analysis. This can be achieved through solvent extraction or chromatographic purification. The attenuated total reflectance (ATR) sampling technique is often preferred as it requires minimal sample preparation.
Key Spectral Features of Piperazines:
-
N-H Stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹ for secondary amines.[18]
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed around 2800-3100 cm⁻¹.
-
C-N Stretch: These vibrations typically appear in the 1020-1250 cm⁻¹ region.
-
Aromatic Ring Bending: Out-of-plane bending vibrations for substituted benzene rings are observed in the 690-900 cm⁻¹ region and are indicative of the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for de novo structural elucidation and can provide detailed information about the connectivity of atoms in a molecule.[19][20] It is particularly useful for identifying novel piperazine derivatives for which no reference standards are available.
Causality in Experimental Choices for NMR: The choice of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) depends on the complexity of the molecule and the level of structural detail required. For a comprehensive analysis, a suite of 1D and 2D NMR experiments is typically performed.
Key Spectral Features of Piperazines:
-
¹H NMR:
-
Piperazine Ring Protons: Typically appear as complex multiplets in the aliphatic region (δ 2.5-3.5 ppm).
-
Aromatic Protons: Resonances in the aromatic region (δ 6.5-8.0 ppm) provide information about the substitution pattern on the phenyl ring.
-
-
¹³C NMR:
-
Piperazine Ring Carbons: Resonances in the aliphatic region (δ 40-60 ppm).
-
Aromatic Carbons: Resonances in the aromatic region (δ 110-160 ppm).
-
Integrated Analytical Workflow
A robust and defensible analytical scheme for piperazine analysis in seized materials typically involves a combination of screening and confirmatory techniques.
Caption: Integrated workflow for the analysis of piperazines in seized materials.
Conclusion
The analysis of piperazines in seized materials requires a multi-technique approach to ensure accurate and reliable results. While GC-MS and LC-MS/MS are the workhorses of forensic laboratories for both screening and confirmation, spectroscopic techniques like FTIR and NMR are indispensable for unambiguous structural identification, particularly for novel derivatives. The choice of analytical technique should be guided by the specific requirements of the analysis, including the need for qualitative or quantitative data, the complexity of the sample matrix, and the available instrumentation. By employing a validated and well-documented analytical scheme, researchers and forensic scientists can confidently identify and quantify piperazine derivatives in seized materials, contributing to public health and safety.
References
- 1. "Comprehensive forensic toxicological analysis of designer drugs" by Madeline Jean Swortwood [digitalcommons.fiu.edu]
- 2. unodc.org [unodc.org]
- 3. What are NPS? [unodc.org]
- 4. DSpace [open.bu.edu]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. unodc.org [unodc.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. swgdrug.org [swgdrug.org]
- 10. nist.gov [nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. scholars.direct [scholars.direct]
- 16. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectra-analysis.com [spectra-analysis.com]
- 18. scispace.com [scispace.com]
- 19. "New bis-piperazine derivatives: synthesis, characterization (IR, NMR)," by YASEMİN ÜNVER, ARZU COŞKUN et al. [journals.tubitak.gov.tr]
- 20. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Purity Determination of Chiral Piperazines
Introduction: The Critical Role of Chirality in Piperazine-Containing Pharmaceuticals
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, including numerous blockbuster drugs.[1] A significant portion of FDA-approved small-molecule drugs feature this six-membered N-heterocycle.[1] The introduction of chirality to the piperazine scaffold dramatically expands the accessible chemical space, offering opportunities to fine-tune a molecule's physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[2][3][4]
However, this introduction of one or more stereocenters brings a critical analytical challenge: ensuring enantiomeric purity. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[5][6] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to adverse effects.[6] Consequently, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of drug development and quality control for chiral piperazine-based active pharmaceutical ingredients (APIs).[7]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of chiral piperazines. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to select and implement the most appropriate methodology for their specific needs.
Comparative Analysis of Chiral Separation Techniques
The selection of an analytical technique for determining enantiomeric purity is a balance of several factors, including the physicochemical properties of the analyte, required sensitivity, desired speed, and sample throughput. The most prevalent and powerful techniques for the chiral separation of piperazines are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[6][8] | Differential partitioning using a supercritical fluid (e.g., CO2) as the primary mobile phase.[7] | Differential partitioning between a chiral stationary phase and a carrier gas.[9] |
| Typical Stationary Phases | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, or macrocyclic glycopeptide-based CSPs.[10][11] | Polysaccharide-based CSPs are widely used and show excellent performance.[10][12] | Cyclodextrin-based chiral capillary columns are highly effective.[9][10] |
| Mobile Phase/Carrier Gas | Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). Additives like diethylamine (DEA) for basic compounds are common.[11] | Primarily CO2 with an organic modifier (e.g., methanol, ethanol).[13][14] | Inert carrier gas (e.g., Helium, Hydrogen).[15] |
| Advantages | Widely applicable, vast library of available CSPs, robust and well-understood technology.[6][8] | High speed, high efficiency, reduced organic solvent consumption ("greener" chemistry), faster equilibration times.[13][14][16] | High resolution for volatile and thermally stable compounds, sensitive detectors (e.g., FID, MS).[15] |
| Limitations | Longer analysis times compared to SFC, higher consumption of organic solvents.[12] | Requires specialized instrumentation, analyte solubility in the mobile phase can be a limitation.[13] | Requires analyte to be volatile and thermally stable, often necessitates derivatization.[17] |
| Derivatization | Often not required if the analyte has a chromophore. Pre-column derivatization can be used to improve detection or separation.[7][18] | Generally not required. | Frequently necessary for non-volatile piperazines or to improve peak shape and selectivity.[17] |
Method Development and Workflow: A Strategic Approach
A systematic approach to method development is crucial for achieving robust and reliable enantiomeric purity analysis. The following workflow illustrates a logical progression from initial screening to a validated method.
Caption: A systematic workflow for chiral method development.
Experimental Protocols: In-Depth Methodologies
Protocol 1: Chiral HPLC with Pre-column Derivatization for Non-Chromophoric Piperazines
This protocol is particularly useful for chiral piperazines lacking a strong UV chromophore, a common challenge.[7] Derivatization introduces a chromophore, enabling sensitive UV detection.[18]
Objective: To determine the enantiomeric purity of a chiral piperazine (e.g., (R/S)-Piperidin-3-amine) by HPLC-UV after derivatization.
Materials:
-
(R/S)-Piperazine analyte
-
(R)- and (S)- reference standards
-
Derivatizing agent: p-Toluenesulfonyl chloride (TsCl)
-
Base: Sodium bicarbonate
-
Solvents: Dichloromethane (DCM), Ethanol (HPLC grade), Diethylamine (DEA)
-
HPLC system with UV detector
-
Chiral Column: CHIRALPAK® AD-H (or equivalent polysaccharide-based CSP)
Procedure:
-
Derivatization:
-
Dissolve ~10 mg of the piperazine sample in 1 mL of DCM.
-
Add 1.5 equivalents of TsCl and 2 equivalents of aqueous sodium bicarbonate solution.
-
Stir vigorously at room temperature for 2-4 hours until the reaction is complete (monitor by TLC or a rapid LC-MS scout).
-
Separate the organic layer, wash with water, dry over sodium sulfate, and evaporate the solvent to obtain the derivatized product.
-
-
Sample Preparation:
-
Prepare a stock solution of the derivatized sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a "spiked" sample by adding a small amount (e.g., 1%) of the undesired enantiomer's derivatized standard to the main enantiomer's derivatized standard to confirm peak identification and resolution.
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on the retention times of the individual derivatized standards.
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[7]
-
Causality Behind Choices:
-
Derivatization with TsCl: This reagent reacts with the amine functionality of the piperazine to form a sulfonamide, which contains a phenyl ring that acts as a strong chromophore for UV detection.[18]
-
CHIRALPAK® AD-H: This amylose-based CSP is known for its broad enantioselectivity for a wide range of chiral compounds, including those with aromatic groups introduced via derivatization.[18]
-
Mobile Phase Additive (DEA): The addition of a small amount of a basic modifier like diethylamine is crucial when analyzing basic compounds like piperazines. It deactivates residual acidic silanol groups on the silica support, leading to improved peak shape and resolution.[11]
Protocol 2: High-Throughput Chiral SFC Screening
SFC is the preferred technique for high-throughput chiral screening due to its speed and efficiency.[13][14]
Objective: To rapidly screen for a suitable chiral separation method for a novel chiral piperazine derivative.
Materials:
-
Chiral piperazine analyte
-
SFC system with a column switcher and photodiode array (PDA) detector
-
A set of complementary chiral columns (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF)
-
Mobile Phase: Supercritical CO2, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)
Procedure:
-
Sample Preparation:
-
Dissolve the analyte in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
-
SFC Screening Workflow:
-
This workflow is typically automated.
-
Columns: Screen across a set of 4-6 complementary polysaccharide-based CSPs.
-
Mobile Phase Program:
-
Start with a generic gradient for each column. For example:
-
Modifier: Methanol
-
Gradient: 5% to 40% MeOH in CO2 over 5 minutes.
-
-
If no separation is achieved, repeat the screen with different modifiers (e.g., Ethanol, IPA).
-
-
Flow Rate: 3 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection: PDA detector (scan 210-400 nm) and extract the optimal wavelength.
-
-
Data Evaluation:
-
Review the chromatograms for each column/modifier combination.
-
Identify the conditions that provide the best resolution (Rs > 1.5 is desirable) and analysis time.
-
The most promising conditions are then selected for further optimization as per the workflow diagram.
-
Causality Behind Choices:
-
Polysaccharide-based CSPs: These columns offer the highest success rates for chiral separations and are complementary in their selectivity.[14]
-
Multiple Modifiers (MeOH, EtOH, IPA): The choice of alcohol modifier significantly impacts the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, often dramatically changing the enantioselectivity.[14]
-
Gradient Elution: A gradient is used in screening to ensure that compounds with a wide range of polarities elute within a reasonable time frame.
Validation of Chiral Purity Methods
Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[8][18]
Caption: Key parameters for chiral method validation.
-
Specificity: The ability to assess the desired enantiomer unequivocally in the presence of its counterpart (the undesired enantiomer) and any other potential impurities.[19]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Crucial for determining the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.[20]
-
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the undesired enantiomer over a specified range.[20]
-
Precision: Assesses the closeness of agreement between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.[20]
-
Accuracy: The closeness of the test results to the true value, often determined by analyzing samples spiked with known amounts of the undesired enantiomer.[20]
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.[18]
Conclusion
The determination of enantiomeric purity is a critical control point in the development of chiral piperazine-based pharmaceuticals. While HPLC remains a robust and widely accessible technique, SFC has emerged as a superior alternative for high-throughput screening and purification due to its speed and reduced environmental impact. GC is a powerful option for volatile analytes. The choice of method should be guided by the analyte's properties, the intended application, and available instrumentation. A systematic approach to method development, followed by rigorous validation, is essential to ensure the generation of accurate and reliable data, ultimately safeguarding patient safety and ensuring product efficacy.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fagg.be [fagg.be]
- 13. ChemPartner [chempartner.com]
- 14. fagg-afmps.be [fagg-afmps.be]
- 15. hakon-art.com [hakon-art.com]
- 16. selvita.com [selvita.com]
- 17. mdpi.com [mdpi.com]
- 18. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dujps.com [dujps.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selective Piperazine Functionalization: Moving Beyond N-Boc
For researchers, medicinal chemists, and professionals in drug development, the piperazine moiety is a cornerstone of modern pharmacophores.[1] Its unique physicochemical properties, including its ability to modulate solubility and serve as a versatile scaffold, have cemented its status as a "privileged structure" in drug design.[2][3] The selective functionalization of its two nitrogen atoms is a critical step in the synthesis of countless pharmaceutical agents.[4] For decades, the acid-labile tert-butyloxycarbonyl (Boc) group has been the workhorse for protecting one of the piperazine nitrogens, enabling the selective modification of the other.[5]
However, the landscape of complex molecule synthesis is ever-evolving, demanding a broader toolkit of orthogonal protection strategies.[6] The often harsh acidic conditions required for Boc deprotection can be incompatible with sensitive functional groups elsewhere in the molecule, leading to undesired side reactions and diminished yields.[4] This guide provides an in-depth comparison of viable alternatives to N-Boc for the selective functionalization of piperazines, offering experimental insights and detailed protocols to empower chemists in designing more robust and efficient synthetic routes.
The Imperative for Orthogonality: A Comparative Overview
The choice of a protecting group is a strategic decision that dictates the entire synthetic pathway. Orthogonal protecting groups, which can be removed under distinct conditions without affecting one another, are essential for the efficient synthesis of complex molecules with multiple functional groups.[5][6] Here, we compare the industry-standard N-Boc with key alternatives: N-Carboxybenzyl (Cbz), N-(9-Fluorenylmethoxycarbonyl) (Fmoc), N-Trityl (Trt), and N-Allyloxycarbonyl (Alloc).
Table 1: Comparative Analysis of Protecting Groups for Piperazine Functionalization
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Potential Limitations |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (TFA, HCl)[7] | High stability to a wide range of reagents; cost-effective.[8] | Harsh acidic deprotection can cleave other acid-sensitive groups.[4] |
| Cbz | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH).[9][10] | Stable to mild acids and bases; orthogonal to Boc and Fmoc. | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups). |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF). | Very mild, base-labile deprotection; orthogonal to acid-labile groups. | Labile to primary and secondary amines; dibenzofulvene byproduct can be problematic. |
| Trt | Trityl (Triphenylmethyl) | Trityl chloride (Trt-Cl) | Mild acidic conditions (e.g., TFA in DCM, formic acid). | Bulky group allows for regioselective protection of primary amines; very acid-labile. | Steric hindrance can affect reactivity; less stable than Boc to acid. |
| Alloc | Allyloxycarbonyl | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane). | Orthogonal to both acid- and base-labile groups; mild deprotection. | Requires a metal catalyst, which may need to be removed from the final product. |
Visualizing Orthogonal Strategies
The power of these alternative protecting groups lies in their orthogonality, enabling the sequential functionalization of a piperazine core. The following diagram illustrates a potential workflow for the differential functionalization of the N1 and N4 positions of piperazine using an orthogonal protection strategy.
Caption: Orthogonal protection workflow for piperazine.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of piperazine using the discussed alternatives to N-Boc.
N-Carboxybenzyl (Cbz) Protection and Deprotection
Expertise & Experience: The Cbz group is a classic amine protecting group, valued for its stability and removal under neutral conditions via hydrogenolysis. This makes it an excellent choice when acid- or base-labile functionalities are present in the molecule.
Protocol 1a: N-Cbz Protection of Piperazine
-
Materials: Piperazine, benzyl chloroformate (Cbz-Cl), sodium carbonate (Na₂CO₃), dichloromethane (DCM), water.
-
Procedure:
-
Dissolve piperazine (1.0 eq) in a mixture of DCM and water (1:1) and cool to 0 °C in an ice bath.
-
Add Na₂CO₃ (2.2 eq) to the stirred solution.
-
Slowly add a solution of Cbz-Cl (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield N-Cbz-piperazine.
-
Protocol 1b: N-Cbz Deprotection via Catalytic Hydrogenolysis
-
Materials: N-Cbz-piperazine, Palladium on carbon (10% Pd/C), methanol (MeOH), hydrogen source (H₂ balloon or Parr hydrogenator).
-
Procedure:
-
Dissolve N-Cbz-piperazine (1.0 eq) in MeOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the flask with nitrogen, then introduce hydrogen gas (H₂) via a balloon or connect to a Parr apparatus.
-
Stir the reaction vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.
-
N-(9-Fluorenylmethoxycarbonyl) (Fmoc) Protection and Deprotection
Expertise & Experience: The Fmoc group is the cornerstone of solid-phase peptide synthesis due to its facile removal with a mild base, typically piperidine. This mild deprotection condition makes it highly orthogonal to acid-labile protecting groups like Boc and Trt.
Protocol 2a: N-Fmoc Protection of Piperazine
-
Materials: Piperazine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate (NaHCO₃), 1,4-dioxane, water.
-
Procedure:
-
Dissolve piperazine (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
-
Add NaHCO₃ (2.0 eq) to the solution.
-
Add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain N-Fmoc-piperazine.
-
Protocol 2b: N-Fmoc Deprotection
-
Materials: N-Fmoc-piperazine, piperidine, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc-piperazine derivative in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature. Deprotection is typically rapid, often complete within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the DMF and piperidine under reduced pressure.
-
The crude product can be purified by chromatography or an appropriate workup procedure to remove the dibenzofulvene-piperidine adduct.
-
N-Trityl (Trt) Protection and Deprotection
Expertise & Experience: The bulky trityl group is highly sensitive to acid, even more so than Boc, allowing for very mild deprotection conditions. Its steric hindrance can also be exploited for regioselective protection of less hindered amines.
Protocol 3a: N-Trityl Protection of Piperazine
-
Materials: Piperazine, trityl chloride (Trt-Cl), triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine (3.0 eq) in DCM and add TEA (1.1 eq).
-
Add a solution of trityl chloride (1.0 eq) in DCM dropwise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-tritylpiperazine.
-
Protocol 3b: N-Trt Deprotection
-
Materials: N-Trityl-piperazine, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Trityl-piperazine derivative in DCM.
-
Add a small amount of TFA (e.g., 1-5% v/v) to the solution at room temperature.
-
Stir the reaction for 15-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The residue can be partitioned between a basic aqueous solution (e.g., saturated NaHCO₃) and an organic solvent to isolate the free amine.
-
N-Allyloxycarbonyl (Alloc) Protection and Deprotection
Expertise & Experience: The Alloc group offers true orthogonality to both acid- and base-labile protecting groups. Its removal via palladium catalysis is highly selective and occurs under mild, neutral conditions.
Protocol 4a: N-Alloc Protection of Piperazine
-
Materials: Piperazine, allyl chloroformate (Alloc-Cl), sodium hydroxide (NaOH), dichloromethane (DCM), water.
-
Procedure:
-
Dissolve piperazine (1.0 eq) in a biphasic mixture of DCM and 1M aqueous NaOH.
-
Cool the mixture to 0 °C and add allyl chloroformate (1.05 eq) dropwise.
-
Stir vigorously at 0 °C for 1-2 hours, then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to obtain N-Alloc-piperazine.
-
Protocol 4b: N-Alloc Deprotection
-
Materials: N-Alloc-piperazine, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], phenylsilane (PhSiH₃), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Alloc-piperazine derivative (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add phenylsilane (3.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the solution.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography to remove the catalyst and byproducts.
-
Workflow for Selective Piperazine Functionalization
The following diagram outlines a general workflow for the synthesis of a monosubstituted piperazine, a common objective in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
A Senior Scientist's Guide to the Validation of Analytical Methods for Piperazine Derivatives
This guide provides an in-depth comparison of analytical methodologies for the validation of piperazine derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance. Our objective is to equip you with the expertise to select, develop, and validate robust analytical methods that are fit for purpose, ensuring the quality, safety, and efficacy of your pharmaceutical products.
The Analytical Challenge of the Piperazine Moiety
Piperazine and its derivatives are a cornerstone of many active pharmaceutical ingredients (APIs). However, the core piperazine structure presents a distinct analytical challenge: it lacks a strong chromophore, making direct detection by UV-spectrophotometry at trace levels difficult. This fundamental property dictates many of the analytical strategies that follow. Furthermore, as basic compounds, their chromatographic behavior is highly dependent on the pH of the mobile phase, requiring careful control to achieve optimal separation and peak shape.[1] This guide will compare three workhorse analytical techniques—HPLC-UV with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing the rationale for selecting the appropriate method for your specific analytical challenge.
Regulatory Framework: The Foundation of Validation
All analytical method validation must be conducted within the framework established by regulatory bodies. The International Council for Harmonisation (ICH) provides the definitive guidance, with ICH Q2(R2) "Validation of Analytical Procedures" serving as the primary text.[2][3] This guideline, recently revised, works in concert with ICH Q14 "Analytical Procedure Development" to promote a lifecycle approach to analytical methods.[3] The objective is not merely to pass a series of tests but to demonstrate that an analytical procedure is, and remains, fit for its intended purpose.[4]
The core validation parameters, which we will explore for each technique, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]
-
Range: The interval between the upper and lower concentrations of an analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
The following diagram illustrates the logical workflow for selecting and validating an analytical method in accordance with these principles.
Caption: Workflow for Analytical Method Selection and Validation.
Comparison of Core Analytical Techniques
The choice of an analytical technique is the most critical decision in method development. For piperazine derivatives, this choice is driven by the need for sensitivity, specificity, and the nature of the sample matrix.
| Feature | HPLC-UV (with Derivatization) | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV detection after chemical modification to add a chromophore. | Separation of volatile compounds in the gas phase followed by mass-based detection and identification. | Chromatographic separation followed by highly selective and sensitive mass detection using precursor-product ion transitions. |
| Primary Use Case | Assay and impurity quantification in bulk drug and finished products where sensitivity is not the primary limitation. | Identification and quantification of volatile impurities, residual solvents, or thermally stable derivatives. | Trace-level quantification in complex matrices (e.g., biological fluids), impurity profiling, and metabolite identification.[8] |
| Key Advantage | Widely available instrumentation; cost-effective for routine QC. | Excellent for identifying unknown volatile impurities due to extensive mass spectral libraries. High resolving power. | Unmatched sensitivity and specificity; often requires no derivatization, simplifying sample preparation.[9] |
| Key Limitation | Requires an extra derivatization step which can introduce variability and increase sample preparation time.[10][11] | Limited to thermally stable and volatile compounds; derivatization may be needed to improve volatility. | Higher equipment cost and complexity; susceptible to matrix effects that can suppress or enhance ion signals. |
Performance Data Comparison
The following table summarizes typical validation performance data compiled from various studies. This data provides an objective basis for comparing the capabilities of each technique.
| Validation Parameter | HPLC-UV (with NBD-Cl Derivatization) | GC-MS | LC-MS/MS |
| LOD | ~30 ppm (0.003%)[10] | 0.002 - 0.156 µg/mL[12] | 0.4 - 1.6 µg/kg (ppb)[7] |
| LOQ | ~90 ppm (0.009%)[10] | 0.008 - 0.625 µg/mL[12] | 1.0 - 5.2 µg/kg (ppb)[7] |
| Linearity Range | ~30 - 350 ppm[13] | 0.016 - 10 µg/mL[12] | 1 - 200 µg/kg[7] |
| Accuracy (% Recovery) | 104.9 - 108.1%[10] | 76 - 108%[14] | 102.9 - 111.5%[7] |
| Precision (%RSD) | < 1.5%[10] | < 15% (at LOQ)[14] | < 6.0%[7] |
| ICH Q2(R2) Criteria (Typical) | Accuracy: 98-102%; Precision (Assay): ≤2% RSD[5] | Accuracy: 98-102%; Precision (Assay): ≤2% RSD | Accuracy (Bioanalytical): 85-115%; Precision: ≤15% RSD |
Experimental Protocols: A Practical Guide
Here we provide detailed, step-by-step methodologies for each technique. These protocols are representative and should be optimized for specific applications and instrumentation.
Protocol 1: HPLC-UV for Piperazine Impurity with Derivatization
Causality: This method is chosen for quantifying a known piperazine impurity in an API where high sensitivity is not required, but UV detection is the available platform. Derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) is necessary to make the piperazine molecule UV-active for detection.[10][11]
-
Instrumentation & Reagents:
-
Chromatographic Conditions:
-
Sample Preparation (Derivatization):
-
Standard Preparation: Accurately weigh ~20 mg of Piperazine standard into a 10 mL volumetric flask and dilute with a suitable diluent. Further dilute to the working concentration range (e.g., 30-350 ppm).[10]
-
Sample Preparation: Accurately weigh the API sample and dissolve in diluent to achieve a similar concentration range for the expected impurity.
-
Derivatization Reaction: To a fixed volume of standard or sample solution, add a solution of NBD-Cl in acetonitrile. The reaction is facilitated by heating (e.g., 60°C for 30 minutes).[15]
-
Cool the solution and dilute with the mobile phase before injection.
-
-
Validation Procedure:
-
Specificity: Analyze a blank (diluent), a solution of the API without the impurity, and the derivatizing agent alone to ensure no interfering peaks at the retention time of the piperazine-NBD derivative.
-
Linearity: Prepare a series of at least five concentrations of the derivatized standard across the desired range (e.g., LOQ to 150% of the specification limit). Plot peak area against concentration and calculate the correlation coefficient (r² ≥ 0.99).[13]
-
Accuracy: Perform recovery studies by spiking the API sample with known amounts of piperazine standard at three levels (e.g., 50%, 100%, 150% of the target concentration) in triplicate. Calculate the percentage recovery.[10]
-
Precision:
-
Repeatability: Inject six replicate preparations of a spiked sample at 100% of the target concentration. Calculate the %RSD.[10]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument and compare the results.
-
-
Protocol 2: GC-MS for Volatile Piperazine-Related Impurities
Causality: This method is ideal for identifying and quantifying thermally stable, volatile impurities in a piperazine-containing drug substance. MS detection provides high confidence in peak identification through mass spectral matching. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be used to increase the volatility and improve peak shape of the analytes.[14]
-
Instrumentation & Reagents:
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]
-
Oven Program: Initial temp 120°C for 1 min, ramp at 10°C/min to 150°C (hold 5 min), then ramp at 7.5°C/min to 300°C (hold 2 min).[14]
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.[14]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Sample Preparation:
-
Standard/Sample Solution: Dissolve the sample in a suitable solvent like ethyl acetate.
-
Derivatization (if needed): To the dry residue of the sample, add 50 µL of ethyl acetate and 50 µL of TFAA. Incubate at 70°C for 30 min.[14]
-
Evaporate the derivatizing agent under nitrogen, and reconstitute the residue in ethyl acetate for injection.
-
-
Validation Procedure:
-
Specificity: Inject individual impurity standards to confirm their retention times and mass spectra. Analyze a blank and an un-spiked sample to show the absence of interferences.
-
Linearity & Range: Establish using a series of standards over the concentration range of interest (e.g., 0.01 to 10 µg/mL).[12]
-
LOD/LOQ: Determine by injecting progressively more dilute solutions and measuring the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ).[12]
-
Accuracy & Precision: Perform spike-recovery experiments at low, medium, and high concentrations within the linear range, analyzing in replicate to determine both accuracy and precision.[14]
-
Protocol 3: LC-MS/MS for Trace Piperazine Derivative in a Biological Matrix
Causality: This method is the gold standard for quantifying low levels of a piperazine derivative in a complex biological matrix like plasma. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, minimizing matrix interference.[9]
-
Instrumentation & Reagents:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]
-
Analytical Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Reagents: Acetonitrile (MS grade), Methanol (MS grade), Formic acid, Ultrapure water, drug-free plasma, analyte, and a stable isotope-labeled internal standard (SIL-IS).
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to resolve the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Optimize the precursor ion (e.g., [M+H]⁺) and a specific product ion for both the analyte and the SIL-IS. For piperazine itself, a common transition is m/z 87.1 → 44.1.[7]
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard/QC), add 20 µL of SIL-IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g for 10 minutes).
-
Transfer the supernatant to a clean vial for injection.
-
-
Validation Procedure (Bioanalytical):
-
Follows EMA or FDA guidelines for bioanalytical method validation.[8]
-
Selectivity: Analyze at least six different batches of blank plasma to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Calibration Curve: Prepare a calibration curve in the biological matrix over the expected concentration range (e.g., 1-1000 ng/mL).
-
Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in replicate (n=5) on at least three separate days. Acceptance criteria are typically ±15% deviation from nominal (±20% at LLOQ) and %RSD ≤15% (≤20% at LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
The Critical Role of Forced Degradation Studies
A cornerstone of method validation for stability-indicating assays is the forced degradation study.[16] Its purpose is to intentionally stress the drug substance to produce degradation products, thereby demonstrating that the analytical method can effectively separate these degradants from the parent compound.[17]
Causality: By understanding the degradation pathways, we can ensure the method is specific and that the reported purity of the API is accurate throughout its shelf life. The goal is typically to achieve 5-20% degradation of the parent drug.[17]
Caption: Workflow for a Forced Degradation Study.
Protocol 4: Representative Forced Degradation Study
-
Sample Preparation: Prepare solutions of the piperazine derivative API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.[17]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize before analysis.[17]
-
Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature for a specified time.[16]
-
Thermal Degradation: Store the solid drug substance and a solution in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be protected from light.[1]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating method (e.g., HPLC-PDA).
-
Evaluation:
-
Specificity: Check for resolution between the parent peak and any degradant peaks.
-
Peak Purity: Use a PDA detector to assess the peak purity of the parent drug in the stressed samples to ensure it is spectrally homogeneous.
-
Mass Balance: Account for the sum of the assay of the parent drug and the levels of all degradation products to ensure they are close to 100% of the initial value.
-
Conclusion
The validation of analytical methods for piperazine derivatives is a nuanced process dictated by the molecule's inherent chemical properties. There is no single "best" method; instead, the optimal choice depends on a thorough understanding of the analytical objective as defined in the Analytical Target Profile. For routine quality control of bulk drug where concentrations are high, a well-validated HPLC-UV method with derivatization is often sufficient and cost-effective. For the identification of unknown volatile impurities, GC-MS provides unparalleled identification capabilities. When the ultimate in sensitivity and specificity is required, particularly for trace-level analysis in complex biological matrices, LC-MS/MS is the undisputed method of choice.
By grounding your approach in the principles of ICH Q2(R2), carefully considering the causality behind your methodological choices, and executing robust validation protocols, you can ensure that your analytical data is accurate, reliable, and defensible, forming a solid foundation for your drug development program.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. scholars.direct [scholars.direct]
- 13. researchgate.net [researchgate.net]
- 14. scholars.direct [scholars.direct]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. biomedres.us [biomedres.us]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1-Boc-3-butyl-piperazine
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of (S)-1-Boc-3-butyl-piperazine, a key building block in modern drug discovery, is a critical final step in its handling. This guide provides an in-depth, procedural framework for its safe disposal, grounded in established laboratory safety principles and regulatory awareness. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental compliance.
Hazard Assessment and Waste Characterization
Piperazine and its derivatives are frequently classified as hazardous materials.[1][2] The piperazine scaffold can cause skin and eye irritation or corrosion, and some derivatives are known sensitizers, meaning they can cause allergic reactions after exposure.[1][3][4][5] Therefore, until proven otherwise through analytical testing, This compound must be managed as hazardous chemical waste.
This determination is the critical first step that dictates all subsequent handling, storage, and disposal procedures.[6] The Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal.[6][7]
Key Presumptive Hazards:
-
Skin Corrosion/Irritation: Many Boc-protected piperazines are classified as skin irritants or corrosives.[4][5]
-
Serious Eye Damage/Irritation: Direct contact can cause serious eye irritation or damage.[4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[4]
-
Sensitization: Piperazine compounds may cause skin or respiratory allergic reactions in susceptible individuals.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the presumptive hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal. OSHA requires employers to provide appropriate PPE for each identified hazard.[1][8]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[9]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[9][10]
-
Skin and Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, wear impervious clothing to prevent skin exposure.[9]
-
Respiratory Protection: All handling of solid waste or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
| Hazard Summary & Protective Measures | |
| Presumptive Hazard Class | Irritant, Corrosive, Sensitizer |
| Primary Routes of Exposure | Skin/Eye Contact, Inhalation |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat |
| Engineering Control | Chemical Fume Hood |
| Key Incompatibilities | Strong Oxidizing Agents, Strong Acids[5][11][12] |
| Primary Disposal Method | Licensed Hazardous Waste Vendor (Incineration)[12][13] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for disposing of this compound waste, from the point of generation to collection by a licensed professional.
Step 1: Segregation and Waste Container Selection
Proper segregation is paramount to prevent dangerous chemical reactions.[14][15]
-
Do Not Mix: Never mix this compound waste with incompatible materials, especially strong acids or strong oxidizing agents.[15][16]
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, residual powder) separate from liquid waste (e.g., unused solutions, rinsate).[17]
-
Container Choice: Use only appropriate, leak-proof containers for waste storage. High-density polyethylene (HDPE) or glass containers with secure, screw-top caps are preferred.[6][15] The container must be compatible with the chemical; for example, acids should not be stored in metal containers.[17][18]
Step 2: Accumulation and Labeling
All waste containers must be labeled immediately upon the first addition of waste.[6]
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents. List all chemical components by their full name, including solvents and their approximate percentages or volumes.[15]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6][15] Do not overfill containers; leave at least 10-20% of headspace to allow for expansion.[15][17]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA) for temporary storage.[6][15]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[18]
-
Secondary Containment: Store the waste container within a secondary containment bin or tray to capture any potential leaks or spills.[17]
-
Inspections: The SAA should be inspected weekly to check for leaks and ensure containers are properly labeled and closed.[15]
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6]
-
Contact EHS: When your waste container is nearly full, contact your EHS office to schedule a pickup. Do not pour chemical waste down the drain.[13][19]
-
Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[18] The most common and effective disposal method for this type of organic chemical is controlled incineration at a licensed facility.[13]
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Decision workflow for hazardous chemical waste disposal.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Minor Spills (Solid):
-
Minor Spills (Liquid):
-
Major Spills:
Do not attempt to clean up a major spill without proper training and equipment. Following any spill, decontaminate the area and wash your hands thoroughly.[16]
By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal well-being or environmental integrity.
References
- 1. nj.gov [nj.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1988 OSHA PEL Project - Piperazine Dihydrochloride | NIOSH | CDC [cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. nj.gov [nj.gov]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. acewaste.com.au [acewaste.com.au]
- 18. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 19. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-Boc-3-butyl-piperazine
As researchers and drug development professionals, our work with novel chemical entities like (S)-1-Boc-3-butyl-piperazine forms the bedrock of future therapeutics. However, the potential of these molecules is intrinsically linked to our ability to handle them safely and effectively. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established safety protocols and field-proven insights. Our goal is to empower you with the knowledge to maintain a secure laboratory environment, ensuring that scientific progress and personal safety advance hand-in-hand.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the hazard profile of a compound is the critical first step in establishing a robust safety protocol. While specific toxicological data for this compound is limited, data from structurally similar compounds, such as N-Boc-piperazine and other substituted piperazines, provide a strong basis for a conservative and protective approach.
The primary hazards associated with this class of compounds include:
-
Serious Eye Irritation: Can cause serious damage to the eyes upon contact[1][2].
-
Respiratory System Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1][2].
-
Corrosive Potential: Some analogous compounds are classified as corrosive, causing burns upon contact with skin or eyes[4].
Given these potential hazards, all personal contact, including inhalation, should be avoided[5]. The tert-butoxycarbonyl (Boc) protecting group makes the compound a solid with a relatively low melting point, meaning it is typically handled as a powder, which can increase the risk of dust formation and inhalation[2].
Core Protective Measures: Your First Line of Defense
A multi-layered approach to personal protective equipment (PPE) is essential. The following sections detail the minimum required PPE for handling this compound in a laboratory setting.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation or damage.
-
Mandatory Equipment: Wear tightly fitting chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[4][6][7].
-
Rationale: Standard safety glasses do not provide a sufficient seal to protect against fine dusts or splashes. Goggles are essential to prevent particulate matter from entering the eyes.
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation or potential absorption.
-
Gloves: Handle with chemical-impermeable gloves that have been inspected for tears or holes prior to use[6]. Nitrile gloves are a suitable initial choice. Always wash hands with soap and water after handling, even when gloves have been worn[5].
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, consider wearing impervious clothing or an apron[6].
-
Footwear: Closed-toe shoes are mandatory in the laboratory. Do not wear sandals or other open-toed footwear.
Respiratory Protection
Inhalation of dusts or aerosols must be avoided.
-
Primary Engineering Control: All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation exposure[4].
-
When a Respirator is Needed: If a fume hood is not available or if exposure limits are likely to be exceeded (e.g., during a large spill cleanup), respiratory protection is necessary. A NIOSH-approved N95 dust mask may be sufficient for low-level dust exposure. For situations with higher potential exposure or where irritation is experienced, a full-face respirator with appropriate cartridges should be used[6][8].
Summary of Recommended PPE
| Task / Scenario | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Work in a Chemical Fume Hood |
| Solution Preparation | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Work in a Chemical Fume Hood |
| Reaction Workup | Chemical Safety Goggles, Face Shield | Nitrile Gloves, Lab Coat | Work in a Chemical Fume Hood |
| Minor Spill Cleanup (Solid) | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | N95 Dust Mask (minimum) |
| Major Spill Cleanup | Chemical Safety Goggles, Face Shield | Impervious Gloves, Lab Coat/Apron | Full-Face Respirator |
Operational and Disposal Plans: From Benchtop to Waste Stream
Proper procedure does not end when the experiment is complete. Safe handling extends through cleanup and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure that an eyewash station and safety shower are readily accessible[4][7]. Clearly label all containers[5].
-
Donning PPE: Put on a lab coat, followed by chemical safety goggles and gloves.
-
Handling: Conduct all manipulations of the solid compound inside a chemical fume hood to ensure adequate ventilation[4].
-
Post-Handling: Keep containers securely sealed when not in use[5]. After handling, remove gloves and wash hands thoroughly with soap and water[5].
-
Laundering: Any contaminated work clothes should be laundered separately from personal clothing[5].
Emergency Spill Response
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (goggles, gloves, lab coat, and at a minimum, a dust respirator), clean up spills immediately[5].
-
Use dry cleanup procedures to avoid generating dust. Carefully sweep or vacuum the material[5].
-
Place the spilled material into a clean, dry, sealable, and labeled container for hazardous waste disposal[4][5].
-
Wash the spill area with soap and water.
-
-
Major Spills:
Waste Disposal Plan
-
Containment: Collect all waste material, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a suitable, closed, and clearly labeled container for disposal[6].
-
Regulations: Do not empty into drains or release into the environment[4][6].
-
Disposal: Arrange for disposal through a licensed chemical destruction plant or an approved waste disposal facility[6]. Ensure compliance with all local, state, and federal regulations.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task-specific risk assessment.
By adhering to these guidelines, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and productive laboratory environment. The principles of caution, preparedness, and adherence to established protocols are paramount in the pursuit of scientific innovation.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
